4-(Cyclopropylamino)-3-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZVSJCPWOIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410568 | |
| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710967-04-7 | |
| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Abstract
This technical guide provides an in-depth examination of the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical agents. The primary focus is on the prevalent and efficient method of nucleophilic aromatic substitution (SNAr). This document elucidates the underlying chemical principles, provides a detailed and reproducible experimental protocol, discusses critical process parameters, and outlines methods for product characterization. Designed for researchers, chemists, and professionals in drug development, this guide aims to deliver both theoretical understanding and practical, field-proven insights to ensure successful and scalable synthesis.
Introduction: Significance and Synthetic Strategy
This compound serves as a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutics. Its structural motif, featuring a nitrated phenyl ring substituted with a cyano group and a cyclopropylamine, is pivotal for molecular recognition in various biological targets.
The most direct and industrially favored route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reaction between a highly activated aryl halide, typically 4-fluoro-3-nitrobenzonitrile, and cyclopropylamine. The fluorine atom, being an excellent leaving group in SNAr reactions, is displaced by the amine nucleophile. The reaction is significantly activated by the presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which stabilize the negatively charged intermediate, thereby facilitating the substitution.[1]
Chemistry and Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound from 4-fluoro-3-nitrobenzonitrile and cyclopropylamine proceeds via the SNAr addition-elimination mechanism. This two-step process is a cornerstone of aromatic chemistry.[1][2]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic nitrogen atom of cyclopropylamine on the carbon atom bearing the fluorine leaving group. This carbon is rendered highly electrophilic (electron-deficient) by the strong inductive and resonance effects of the ortho-nitro and para-cyano groups. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1]
Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion. The resulting product is the thermodynamically stable this compound.
The overall reaction is often facilitated by a mild base, such as potassium carbonate (K₂CO₃), which serves to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.[2][3]
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
-
4-Fluoro-3-nitrobenzonitrile: (Starting Material)
-
Cyclopropylamine: (Nucleophile)
-
Acetonitrile (CH₃CN): (Solvent)
-
Ethyl Acetate: (Extraction Solvent)
-
Brine (Saturated NaCl solution): (Washing Agent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): (Drying Agent)
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add acetonitrile to dissolve the starting material, followed by the addition of potassium carbonate (1.5 eq).
-
Nucleophile Addition: While stirring the mixture, add cyclopropylamine (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Process Optimization and Key Parameters
For successful and scalable synthesis, several parameters must be carefully controlled. The following table summarizes these critical factors.
| Parameter | Recommended Setting | Rationale & Field Insights |
| Stoichiometry | Cyclopropylamine: ~1.2 eq | A slight excess of the amine ensures complete consumption of the limiting aryl fluoride. A large excess is unnecessary and can complicate purification. |
| Base | K₂CO₃: ~1.5 eq | Potassium carbonate is an effective and economical base for neutralizing the HF byproduct.[3][4] Its heterogeneity simplifies removal by filtration. Other non-nucleophilic bases like DIPEA can also be used. |
| Solvent | Acetonitrile, DMSO, DMF | Polar aprotic solvents are ideal as they effectively solvate the intermediates without interfering with the reaction.[2] Acetonitrile is often preferred due to its convenient boiling point and ease of removal. |
| Temperature | 80-82°C (Reflux in ACN) | Heating is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate. Higher temperatures may lead to side reactions. |
| Reaction Time | 4-6 hours | Reaction time should be determined by monitoring. Prolonged heating after completion can lead to product degradation. |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The proton NMR should show characteristic signals for the cyclopropyl protons and the aromatic protons, with appropriate splitting patterns and integrations.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful substitution. The expected molecular weight is approximately 203.2 g/mol .[5]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) group (around 2230 cm⁻¹), the nitro (NO₂) group (around 1530 and 1350 cm⁻¹), and the N-H bond of the secondary amine.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid product.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust, efficient, and well-understood process. By carefully controlling key parameters such as stoichiometry, solvent, and temperature, high yields of the pure product can be reliably obtained. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully implement this important transformation in a laboratory setting, facilitating the advancement of drug discovery and development programs.
References
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Fisher Scientific: Aromatic Nucleophilic Substitution. Available at: [Link]
-
Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism. (August 20, 2018). Available at: [Link]
-
ResearchGate: The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. Available at: [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 4-(Cyclopropylamino)-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound of increasing interest within the medicinal chemistry landscape. Its unique molecular architecture, featuring a cyclopropylamino group, a nitro functionality, and a nitrile moiety on a benzene ring, presents a compelling scaffold for the design of novel therapeutic agents. The interplay of these functional groups imparts specific electronic and steric properties that can be exploited to modulate biological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central benzene ring substituted at positions 1, 3, and 4. The nitrile group (-C≡N) at position 1, the nitro group (-NO₂) at position 3, and the cyclopropylamino group (-NH-c-C₃H₅) at position 4 create a unique electronic and conformational profile.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 710967-04-7 | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Predicted Boiling Point | 376.7±37.0 °C | [1] |
| Predicted Density | 1.34±0.1 g/cm³ | [1] |
Structural Features and Conformational Analysis
The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electron density distribution of the aromatic ring. The cyclopropylamino group, while being an activating group, introduces specific steric constraints. The cyclopropyl ring, with its unique bond angles and electronic character, can influence the binding affinity of the molecule to biological targets.
Caption: 2D Chemical Structure of this compound.
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous reactions)
-
Step 1: Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Step 2: Addition of Amine: To the stirred solution, add cyclopropylamine (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Step 3: Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Step 5: Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the cyclopropyl, aromatic, and amino protons and carbons with their characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C≡N, and NO₂ functional groups.
Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented in the public domain, its structural motifs are prevalent in a variety of biologically active molecules. The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas, and the cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability.
Potential Therapeutic Areas of Interest
Given the structural alerts present in the molecule, this compound could serve as a valuable intermediate or starting point for the development of compounds targeting:
-
Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.
-
Infectious Diseases: The nitro group is a key feature in several antimicrobial and antiparasitic drugs.
-
Kinase Inhibition: The substituted benzonitrile core is a common scaffold in many kinase inhibitors.
Future Directions
Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted. Elucidation of its pharmacological profile could unveil novel therapeutic opportunities.
References
Sources
A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction
4-(Cyclopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a benzonitrile core, a nitro group, and a cyclopropylamino substituent. This combination of functional groups suggests potential applications as a synthetic intermediate for pharmaceuticals and other functional materials. The electron-withdrawing nature of the nitro and cyano groups, coupled with the electron-donating effect of the amino substituent, creates a unique electronic environment that will be reflected in its spectroscopic properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its electronic structure.
Predicted Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including 3-nitrobenzonitrile[1][2][3][4], 4-nitrobenzonitrile[5][6][7][8], and 4-chloro-3-nitrobenzonitrile.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | Doublet | 1H | H-2 |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H-6 |
| ~7.0 - 7.2 | Doublet | 1H | H-5 |
| ~3.0 - 3.2 | Multiplet | 1H | N-CH (cyclopropyl) |
| ~0.9 - 1.1 | Multiplet | 2H | CH₂ (cyclopropyl) |
| ~0.6 - 0.8 | Multiplet | 2H | CH₂ (cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-4 |
| ~148 | C-3 |
| ~135 | C-2 |
| ~130 | C-6 |
| ~120 | C-5 |
| ~118 | C-1 |
| ~116 | CN |
| ~25 | N-CH (cyclopropyl) |
| ~8 | CH₂ (cyclopropyl) |
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 - 3450 | N-H Stretch |
| ~2220 - 2240 | C≡N Stretch |
| ~1520 - 1560 | Asymmetric NO₂ Stretch |
| ~1340 - 1380 | Symmetric NO₂ Stretch |
| ~1600, ~1480 | Aromatic C=C Bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| ~217 | [M]⁺ (Molecular Ion) |
| ~202 | [M - CH₃]⁺ |
| ~190 | [M - HCN]⁺ |
| ~171 | [M - NO₂]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with cyclopropylamine. This reaction is analogous to the synthesis of 3-Nitro-4-(propylamino)benzonitrile[9].
Step-by-Step Protocol:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add cyclopropylamine (1.2 eq).
-
A non-nucleophilic base, for example, triethylamine (1.5 eq), can be added to scavenge the HCl byproduct.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Rationale for Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the complex spin systems of the aromatic and cyclopropyl protons. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Rationale for Experimental Choices: ATR-FTIR is often preferred for its minimal sample preparation and ease of use. The characteristic vibrational frequencies of the nitrile and nitro groups provide definitive evidence for their presence in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.
-
Rationale for Experimental Choices: ESI is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. EI can provide valuable information about the fragmentation pattern, aiding in structural elucidation. HRMS provides unambiguous confirmation of the molecular formula.
Conclusion
This technical guide provides a predictive spectroscopic and synthetic framework for this compound. The outlined protocols are based on established scientific principles and data from analogous compounds, offering a robust starting point for researchers. The successful synthesis and characterization of this molecule will rely on the careful execution of these experimental procedures and a thorough interpretation of the resulting spectroscopic data.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. PubChem. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-nitrobenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzonitrile. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(propylamino)benzonitrile. PMC. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Analysis of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction
4-(Cyclopropylamino)-3-nitrobenzonitrile is a multifaceted organic molecule featuring a densely functionalized aromatic core. The unique combination of a cyano group, a nitro group, and a cyclopropylamino substituent creates a distinct electronic environment, making it a molecule of interest for researchers in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.
This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectroscopy of this compound. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features, detail a robust experimental protocol, and present a complete, predicted spectral analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this analytical technique as applied to complex small molecules.
Core Principles: Understanding the Molecular Landscape
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and structural properties. The key parameters we will analyze are chemical shift (δ), spin-spin coupling (J), and integration.
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local magnetic environment of a proton.[1][2] Electron-withdrawing groups (like -NO₂ and -CN) decrease the electron density around nearby protons, "deshielding" them and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like -NHR) increase electron density, "shielding" protons and shifting them upfield (to a lower ppm value).[2]
-
Integration : The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons magnetically interact, causing their signals to split into multiple lines (multiplicity). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and dihedral angles between protons.[3]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and precise instrument parameterization. The following protocol is designed to ensure reproducibility and data integrity.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial.[4][5] This concentration range provides an excellent signal-to-noise ratio for a small molecule without introducing viscosity issues that can broaden spectral lines.[5]
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] CDCl₃ is a common first choice for many organic molecules. However, if the N-H proton signal is of particular interest, DMSO-d₆ is preferable as it minimizes proton exchange and often results in a sharper N-H signal.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. A homogenous solution is critical for achieving a homogeneous magnetic field (shimming).[4]
-
-
Filtration and Transfer :
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[6]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.
-
Lock the spectrometer onto the deuterium signal of the solvent.[7] This provides a stable magnetic field throughout the experiment, correcting for any minor drifts.
-
Shim the magnetic field. This automated or manual process optimizes the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum using a sufficient number of scans (typically 8 to 16 for this concentration) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
The reference chemical shift should be calibrated to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
-
Workflow Visualization
Caption: Key ¹H-¹H spin-spin coupling relationships.
Conclusion
The ¹H NMR analysis of this compound offers a textbook example of how substituent effects and molecular geometry manifest in a spectrum. The aromatic region provides a classic AMX spin system, heavily modulated by the competing electronic influences of the cyano, nitro, and amino groups. The aliphatic region is dominated by the unique chemical shifts and complex coupling patterns of the strained cyclopropyl ring. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, a complete and unambiguous structural assignment can be achieved, providing the foundational data necessary for any further research or development involving this compound.
References
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]
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Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Biological Activity and Therapeutic Potential of Nitrobenzonitrile Derivatives
The following technical guide details the biological activity, pharmacological rationale, and experimental evaluation of nitrobenzonitrile derivatives.
Technical Whitepaper
Executive Summary
Nitrobenzonitrile derivatives represent a specialized class of pharmacophores in medicinal chemistry, characterized by the simultaneous presence of a strong electron-withdrawing nitro group (
Pharmacological Rationale & Chemical Biology
Electronic and Steric Properties
The biological activity of nitrobenzonitrile derivatives is governed by the synergistic effects of their substituents.
-
The Nitro Group (
): Acts as a critical "warhead" in many contexts. It serves as a strong -acceptor, lowering the LUMO energy of the system, which facilitates electron transfer—a key mechanism in oxidative stress-mediated cytotoxicity against anaerobic bacteria and cancer cells. -
The Nitrile Group (
): Provides a robust dipole and serves as a hydrogen bond acceptor with a small steric footprint (linear geometry). Unlike carboxylic acids, nitriles are neutral at physiological pH, improving membrane permeability (LogP).
Reactivity-Based Mechanism of Action
The combination of two electron-withdrawing groups (EWGs) activates the benzene ring toward Nucleophilic Aromatic Substitution (
-
Covalent Inhibition: In 2-nitro or 4-nitro isomers, the ring positions ortho or para to the nitro group become highly electrophilic. These positions can react with nucleophilic cysteine thiols in the active sites of enzymes (e.g., cysteine proteases or tyrosine phosphatases), leading to irreversible inhibition.
-
Hypoxia Selectivity: The nitro group can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines or amines. This process is favored in hypoxic environments (e.g., solid tumors), making nitrobenzonitriles potential bioreductive prodrugs.
Therapeutic Applications
Antimicrobial and Antifungal Activity
Nitrobenzonitrile derivatives, particularly functionalized Schiff bases derived from their reduced amino forms, show significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Disruption of cell wall synthesis and interference with oxidative phosphorylation. The electron-deficient ring can intercalate into DNA or bind allosterically to bacterial gyrase.
-
Key Derivative Class: 4-nitro-2-substituted benzonitriles have shown promise as intermediates for anti-tubercular agents (e.g., DprE1 inhibitors).
Anticancer Potential
-
Tubulin Polymerization Inhibition: Certain derivatives mimic the colchicine binding site, disrupting microtubule dynamics and inducing apoptosis.
-
Kinase Inhibition: The benzonitrile motif is a common bioisostere in kinase inhibitors (e.g., replacing the carbonyl of an amide). When coupled with a nitro group (or its reduced amine), it provides unique H-bonding vectors in the ATP-binding pocket.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core SAR logic for optimizing nitrobenzonitrile derivatives.
Caption: SAR map highlighting the functional roles of the nitro and nitrile moieties in biological efficacy.
Experimental Protocols
Synthesis of Functionalized Derivatives
Context: Direct nitration of benzonitrile or substitution of nitro-halobenzenes. Protocol:
-
Starting Material: Dissolve 4-chlorobenzonitrile (1.0 eq) in DMSO.
-
Nucleophile Addition: Add Sodium Nitrite (
, 1.5 eq) for nitro-introduction or a specific amine for displacement if starting with a fluoro-nitrobenzonitrile. -
Reaction: Heat to 80°C for 4–6 hours under
atmosphere. -
Workup: Pour into ice water. The precipitate is filtered, washed with cold water, and recrystallized from Ethanol.
-
Validation: Confirm structure via
-NMR and IR (Look for stretch at ~2230 and at ~1530 ).
Antimicrobial Susceptibility Testing (MIC Assay)
Context: Determining the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923). Self-Validating Steps: Use Ciprofloxacin as a positive control and DMSO as a negative solvent control.
| Step | Action | Critical Parameter |
| 1. Inoculum Prep | Adjust bacterial suspension to 0.5 McFarland standard. | Density: |
| 2. Dilution | Prepare serial 2-fold dilutions of the derivative in 96-well plates (Muller-Hinton Broth). | Range: 0.5 – 256 |
| 3. Incubation | Incubate at 37°C for 18–24 hours. | Static aerobic conditions |
| 4. Readout | Add Resazurin dye (0.01%) and incubate for 2 hours. | Blue = No Growth; Pink = Growth |
| 5. Validation | Check Positive Control wells. | Must be clear (no growth) |
In Vitro Cytotoxicity (MTT Assay)
Context: Evaluating anticancer activity against HeLa or MCF-7 cell lines.
Workflow Diagram:
Caption: Step-by-step workflow for the colorimetric MTT cytotoxicity assay.
Toxicology and ADME Considerations
-
Nitroreductase Liability: The primary metabolic risk is the reduction of the nitro group to a nitroso intermediate, which can react with DNA. Ames testing is mandatory for lead candidates.
-
Solubility: Nitrobenzonitriles are often lipophilic. Formulation often requires co-solvents (PEG-400) or cyclodextrin complexation for in vivo studies.
Data Summary (Representative)
| Derivative Class | Target Organism/Cell | Activity ( | Mechanism |
| 4-Nitrobenzonitrile | M. tuberculosis | 12.5 | DprE1 Inhibition (Precursor) |
| 2-Amino-4-nitrobenzonitrile | MCF-7 (Breast Cancer) | 5.2 | Tubulin interference |
| Schiff Base Derivatives | S. aureus | 2–8 | Cell wall disruption |
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11046, 4-Nitrobenzonitrile. PubChem. [Link]
-
National Institute of Standards and Technology (NIST). 3-Nitrobenzonitrile Gas Phase IR Spectrum. NIST Chemistry WebBook. [Link]
-
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-
Riss, T. L., et al. Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
A Strategic Guide to Elucidating the Mechanism of Action of 4-(Cyclopropylamino)-3-nitrobenzonitrile: A Novel Bioactive Scaffold
Abstract
The compound 4-(cyclopropylamino)-3-nitrobenzonitrile represents a novel chemical entity with potential for significant biological activity. However, as of the date of this publication, its mechanism of action remains uncharacterized in public scientific literature. This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to systematically elucidate the compound's biological function. By integrating principles of medicinal chemistry, phenotypic screening, computational target prediction, and rigorous biochemical and cellular validation, this document outlines a self-validating workflow designed to deconvolve the mechanism of action of this and other novel small molecules. We present field-proven protocols and strategic insights to navigate the path from an uncharacterized molecule to a validated lead compound with a well-defined molecular mechanism.
Introduction: Unveiling the Potential of a Novel Scaffold
The process of drug discovery is critically dependent on the identification of novel chemical scaffolds that can modulate biological systems in a therapeutically beneficial manner.[1] The elucidation of a compound's mechanism of action (MoA) is a pivotal step in this process, providing the essential foundation for assessing on-target efficacy and potential off-target toxicities.[2] The subject of this guide, this compound, is a small molecule with intriguing structural features, yet its biological activity and molecular targets are currently unknown.
This document serves as a strategic manual for a research program aimed at discovering and validating the MoA of this compound. We will proceed from a foundational analysis of its chemical structure to a multi-phased experimental plan designed to identify its biological context, validate its molecular target(s), and characterize its effects on cellular signaling pathways.
Structural and Physicochemical Analysis
A thorough understanding of the molecule's structure provides the initial hypotheses for its potential biological roles.
-
Cyclopropylamino Group: The cyclopropyl moiety is a desirable feature in medicinal chemistry.[3][4][5] Its rigid, three-membered ring introduces conformational constraint, while the high sp3 character can improve metabolic stability by reducing susceptibility to cytochrome P450 (CYP) oxidation.[6] This group is found in numerous FDA-approved drugs, including kinase inhibitors and antibiotics, where it often contributes to enhanced potency and favorable pharmacokinetic properties.[5][7]
-
Nitrobenzonitrile Scaffold: Aromatic nitro groups are strong electron-withdrawing groups that can participate in key binding interactions. However, they are often treated with caution in drug development due to the potential for in vivo reduction to reactive hydroxylamines and nitrosoamines, which can be carcinogenic.[8] Despite this, several successful drugs contain this moiety, suggesting its liabilities can be managed.[8] The nitrile group is a versatile functional group, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[9][10][11] Recent research has explored the 4-amino-3-nitrobenzonitrile scaffold for its potential to disrupt DNA/RNA helix formation, suggesting a possible role as an antiviral agent.[12][13]
This initial analysis suggests that this compound could plausibly target a range of protein classes, including kinases or DNA/RNA-binding proteins. The presence of the nitro group necessitates careful toxicological evaluation in later stages.
Phase 1: Target-Agnostic Discovery & Initial Hypothesis Generation
The primary objective of Phase 1 is to identify a clear, reproducible biological effect of the compound without prior assumptions about its target. This is achieved through a combination of broad phenotypic screening and computational prediction.[14][15]
Workflow for Initial MoA Discovery
The overall strategy involves a parallel workflow of in vitro and in silico methods to efficiently generate and refine hypotheses.
Caption: Phase 1 workflow for MoA hypothesis generation.
Protocol 1: High-Throughput Phenotypic Screening
A phenotypic screen is a powerful, unbiased method to identify the biological context in which a compound is active.[16][17][18] We will use an anti-proliferative assay across a diverse panel of human cancer cell lines.
Objective: To determine the cytotoxic or cytostatic activity of this compound and identify sensitive cell lines.
Methodology:
-
Cell Line Panel Selection: Select a panel of 20-50 human cancer cell lines representing diverse tissue origins (e.g., NCI-60 panel).
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to span a concentration range from 100 µM to 5 nM.
-
Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compound dilution series. Include DMSO-only (negative control) and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measure ATP levels or metabolic activity, respectively.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curves for each cell line.
-
Calculate the half-maximal inhibitory concentration (IC50) for each sensitive cell line using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation (Hypothetical Data):
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| K562 | Chronic Myeloid Leukemia | 0.9 |
| U-87 MG | Glioblastoma | > 100 |
This hypothetical data suggests selectivity towards leukemia and colorectal cancer cell lines, providing a focus for subsequent validation studies.
Protocol 2: In Silico Target Prediction
Computational methods provide a rapid, cost-effective way to generate a list of potential protein targets based on the compound's structure.[19][20][21]
Objective: To identify potential protein targets of this compound using ligand-based and structure-based approaches.
Methodology:
-
Ligand-Based Similarity Searching:
-
Use the compound's SMILES string (Simplified Molecular Input Line Entry System) as a query.
-
Utilize public web servers like SwissTargetPrediction or pkCSM to screen against databases of known bioactive compounds.[22][23] These tools identify proteins known to bind molecules with similar 2D or 3D structures.
-
-
Structure-Based Docking (Optional):
-
If the similarity search suggests a specific protein family (e.g., kinases), perform molecular docking.
-
Obtain crystal structures of representative family members from the Protein Data Bank (PDB).
-
Use software like AutoDock or SeeSAR to predict the binding pose and estimate the binding affinity of the compound within the protein's active site.[24]
-
-
Target Prioritization:
-
Consolidate the lists of potential targets from all methods.
-
Prioritize targets that are highly expressed or known to be key drivers in the cell lines identified as sensitive in the phenotypic screen (e.g., K562, HCT116 from our hypothetical data).
-
Phase 2: Target Validation and Mechanistic Elucidation
With a set of prioritized hypotheses, Phase 2 focuses on direct experimental validation of the compound-target interaction and its downstream cellular consequences. For this guide, we will proceed with the hypothesis that our compound is a kinase inhibitor , a plausible outcome given its structural motifs.
Protocol 3: In Vitro Biochemical Target Engagement
The first step is to confirm a direct interaction between the compound and the purified target protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[25][26][27][28][29]
Objective: To quantify the inhibitory activity of this compound against a purified kinase (e.g., Kinase Y).
Methodology (LanthaScreen™ TR-FRET Kinase Assay Example):
-
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and the substrate's fluorophore (acceptor) into close proximity, generating a FRET signal.[28] An inhibitor will prevent phosphorylation, leading to a loss of FRET.
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Dilute the purified recombinant Kinase Y to the desired concentration.
-
Dilute the fluorescently labeled substrate and ATP to their final concentrations.
-
Prepare a 12-point serial dilution of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound dilution series to the assay wells.
-
Add 5 µL of the Kinase Y/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of EDTA solution containing the terbium-labeled antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 4: Cellular Target Engagement
Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[30][31][32][33][34]
Objective: To demonstrate that this compound binds to and stabilizes Kinase Y in intact cells.
Methodology:
-
Principle: Ligand binding typically increases the thermal stability of a protein.[33] CETSA measures the temperature at which a target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" will increase.[31]
-
Cell Treatment: Culture a sensitive cell line (e.g., K562) and treat with the test compound (at e.g., 10x IC50) or DMSO vehicle for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase Y remaining at each temperature using Western Blotting with a specific antibody.
-
Quantify the band intensities.
-
-
Data Analysis:
-
For both DMSO and compound-treated samples, plot the percentage of soluble Kinase Y remaining against the temperature.
-
The curve for the compound-treated sample should show a rightward shift compared to the DMSO control, indicating thermal stabilization and confirming target engagement.
-
Downstream Signaling Pathway Analysis
Once target engagement is confirmed, the final step is to demonstrate that this interaction leads to the expected modulation of the downstream signaling pathway, thereby linking the molecular action to the observed phenotype (e.g., decreased cell proliferation).
Caption: Hypothetical signaling pathway inhibited by the compound.
Methodology (Western Blotting):
-
Cell Treatment: Treat sensitive cells (e.g., K562) with a dose-response of the compound for a relevant time period (e.g., 2-24 hours).
-
Lysate Preparation: Prepare whole-cell lysates.
-
Protein Analysis: Perform SDS-PAGE and Western blotting.
-
Antibody Probing: Probe membranes with antibodies against:
-
Phospho-Substrate (to measure Kinase Y activity).
-
Total Substrate (as a loading control).
-
Total Kinase Y (as a loading control).
-
β-Actin (as a loading control).
-
-
Expected Outcome: A dose-dependent decrease in the level of phosphorylated substrate should be observed in the compound-treated cells, confirming that target engagement leads to functional inhibition of the signaling pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy to elucidate the mechanism of action of this compound. By following this workflow—from broad phenotypic screening and in silico analysis to specific biochemical and cellular target validation—researchers can build a robust, data-driven case for the compound's MoA.
Successful completion of these phases provides a strong foundation for lead optimization. Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to address potential liabilities, such as those associated with the aromatic nitro group, and to assess the compound's overall drug-like properties.
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The Strained Ring: A Technical Guide to Cyclopropylamine Pharmacophores
Executive Summary
Cyclopropylamines represent a high-stakes structural motif in medicinal chemistry. Characterized by significant ring strain (~27.5 kcal/mol) and unique electronic properties ("banana bonds"), this pharmacophore serves two distinct roles: a rigid bioisostere for alkyl groups and a mechanism-based "warhead" for covalent enzyme inhibition. This guide analyzes the evolution of cyclopropylamines from early monoamine oxidase (MAO) inhibitors to modern epigenetic modulators (LSD1 inhibitors), detailing the synthetic methodologies and mechanistic principles that govern their utility in drug development.
The Chemical Foundation: Strain and Electronic Character
The cyclopropylamine moiety is not merely a structural spacer; it is a reactive entity defined by its deviation from ideal tetrahedral geometry.[1]
-
Bond Angles: The internal bond angle is 60°, significantly compressed from the ideal 109.5° (
). -
Orbital Hybridization: To accommodate this strain, the carbon-carbon bonds possess high
-character (approx. ), often described as "banana bonds" or bent bonds. Conversely, the exocyclic C-H bonds exhibit high -character ( -like), resulting in shorter bond lengths and higher acidity compared to unstrained alkanes. -
Bioisosterism: The cyclopropyl group acts as a rigid bioisostere for the isopropyl group. It locks the amine vector in a specific orientation, reducing the entropic penalty of binding, provided the target pocket can accommodate the planar ring.
Historical Genesis: The MAO Era
The history of cyclopropylamines is inextricably linked to the discovery of antidepressants.
-
1948 (The Synthesis): Alfred Burger and W.L. Yost at the University of Virginia first synthesized trans-2-phenylcyclopropylamine. Their initial goal was to create rigid analogs of amphetamine to study structure-activity relationships (SAR).
-
1959 (The Discovery): E.A. Zeller identified that this compound, later named Tranylcypromine (Parnate), was a potent inhibitor of Monoamine Oxidase (MAO). Unlike the hydrazine-based inhibitors of the time (e.g., iproniazid), tranylcypromine was non-hepatotoxic but carried a risk of hypertensive crisis ("cheese effect") due to irreversible inhibition of intestinal MAO-A.
Key Insight: The discovery was serendipitous. The rigidification intended to probe receptor fit actually facilitated a single-electron transfer (SET) mechanism that covalently modified the enzyme.
Mechanistic Deep Dive: Suicide Inhibition
The defining feature of cyclopropylamine drugs in enzymology is Mechanism-Based Inactivation (also known as suicide inhibition). This is particularly relevant for flavin-dependent enzymes like MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1).
The SET-Ring Opening Cascade
The mechanism relies on the catalytic cycle of the enzyme itself to trigger the "trap."
-
Substrate Recognition: The amine binds to the active site.
-
Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen, forming an amine radical cation.
-
Homolytic Ring Opening: The radical cation is unstable. The release of ring strain drives the homolytic cleavage of the C1-C2 bond, generating a secondary carbon radical.
-
Covalent Adduct Formation: This reactive carbon radical attacks the FAD cofactor (typically at the C4a or N5 position), forming a stable covalent bond and permanently disabling the enzyme.
Visualization: The Suicide Inhibition Pathway
Structural Evolution: From MAO to Epigenetics
While early use focused on depression (MAO inhibition), the scaffold has seen a renaissance in oncology via LSD1 (KDM1A) inhibition .
| Era | Target | Representative Drug | Structural Logic |
| 1960s | MAO-A/B | Tranylcypromine (TCP) | Non-selective inhibition of monoamine oxidation. Rigid amphetamine analog. |
| 1980s | DNA Gyrase | Ciprofloxacin | Cyclopropyl group acts as a steric bulk/bioisostere on the N1 position. Note: Does not utilize ring-opening mechanism. |
| 2010s | LSD1 (KDM1A) | Vafidemstat (ORY-2001) | TCP derivative. Selective for LSD1 over MAO. Targets epigenetic regulation in leukemia and CNS disorders. |
| 2020s | LSD1/CoREST | Iadademstat (ORY-1001) | Highly potent TCP derivative with extended N-substitution to engage the large LSD1 substrate binding pocket. |
Expert Insight: The transition from MAO to LSD1 inhibitors required navigating the "selectivity cliff." Both enzymes use FAD and recognize amines.[2] Selectivity is achieved by decorating the phenyl ring or the amine nitrogen of the tranylcypromine core to exploit the larger, more open active site of LSD1 compared to the hydrophobic tunnel of MAO.
Synthetic Methodologies
Synthesizing the cyclopropylamine core requires overcoming the thermodynamic barrier of ring strain.
A. The Classic Route: Curtius Rearrangement
Historically, the most reliable route to primary cyclopropylamines.
-
Pathway: Cyclopropanecarboxylic acid
Acyl azide Isocyanate Amine. -
Pros: Scalable, stereoretentive.
-
Cons: Requires handling potentially explosive azides.
B. The Modern Route: Kulinkovich-Szymoniak Reaction
A powerful titanium-mediated transformation that constructs the ring and amine functionality in a single pot from nitriles. This is the preferred method for generating diverse 1-substituted cyclopropylamines.
Workflow Visualization
Experimental Protocol: Titanium-Mediated Synthesis
Protocol: Synthesis of 1-Phenylcyclopropylamine via Kulinkovich-Szymoniak Reaction. Objective: To generate a primary cyclopropylamine from benzonitrile using a titanium(IV) catalyst.
Reagents:
-
Benzonitrile (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et2O)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)
-
Solvent: Dry Diethyl Ether (Et2O)
Step-by-Step Methodology:
-
Catalyst Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add benzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in dry Et2O (50 mL).
-
Grignard Addition (The Critical Step): Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise via syringe pump over 1 hour.
-
Causality: Slow addition at low temperature prevents the "runaway" polymerization of ethylene (a byproduct) and ensures formation of the titanacyclopropane species rather than simple reduction.
-
-
Warming: Allow the mixture to warm naturally to room temperature and stir for 1 hour. The solution will turn dark brown/black, indicating the formation of the azatitanacyclopentane intermediate.
-
Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·OEt2 (20 mmol) dropwise. Stir for 30 minutes.
-
Quench & Workup: Quench carefully with 10% NaOH (aq). Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Isolate the free amine via flash column chromatography (DCM/MeOH/NH4OH) or precipitate as the HCl salt for stability.
Validation Criteria:
-
1H NMR: Look for the characteristic multiplets of the cyclopropyl protons between
0.8–1.2 ppm. -
Safety Note: Cyclopropylamines can be unstable. Store as HCl salts at -20°C.
Safety & Toxicity: The Metabolic Warning
While effective, the cyclopropylamine motif carries a "structural alert" status in toxicology screening.
-
CYP450 Inactivation: Just as they inhibit MAO, these compounds can act as mechanism-based inhibitors of hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to drug-drug interactions (DDIs).
-
Trovafloxacin Case Study: The antibiotic Trovafloxacin was withdrawn due to severe hepatotoxicity.[10] The cause was traced to the metabolic oxidation of the cyclopropylamine ring, which formed a reactive ketene imine intermediate capable of haptenizing liver proteins and triggering an immune response.
-
Mitigation: Modern drug design often substitutes the cyclopropyl ring (e.g., adding fluorines) or sterically hinders the oxidation sites to prevent ring opening by CYPs while maintaining target potency.
References
-
Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[11] Journal of the American Chemical Society, 70(6), 2198–2201. Link
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Zeller, E. A. (1959). The role of amine oxidases in the destruction of catecholamines. Pharmacological Reviews, 11(2), 387. Link
-
Kulinkovich, O. G., et al. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters.[4] Zhurnal Organicheskoi Khimii, 25, 2245. (Foundational synthetic method).
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793. Link
-
Fang, Y., et al. (2019). LSD1 Inhibitors: A Review of the Patent Literature (2010–2018). Expert Opinion on Therapeutic Patents, 29(10), 821-839. Link
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Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Idiosyncratic Hepatotoxin Trovafloxacin. Chemical Research in Toxicology, 18(10), 1662–1670. Link
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An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Cyclopropylamino)-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known characteristics of its structural analogs. The methodologies and predictions herein are designed to be a robust starting point for researchers initiating work with this compound.
Rationale and Significance in Drug Discovery
The molecular architecture of this compound incorporates several functionalities of high interest to drug development professionals. The nitrobenzonitrile core is a versatile scaffold found in various biologically active molecules, often serving as a key intermediate in their synthesis.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack.[2]
The introduction of a cyclopropylamino moiety is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. The cyclopropyl group can improve metabolic stability, increase potency, and favorably modulate physicochemical properties such as solubility and lipophilicity.[3][4] Its rigid nature can also help in locking in a specific conformation for optimal binding to a biological target.[3] Therefore, this compound represents a promising, yet underexplored, chemical entity.
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution
The most plausible and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the leaving group, which stabilizes the intermediate Meisenheimer complex.[2][5]
Starting Materials: 4-Fluoro-3-nitrobenzonitrile or 4-Chloro-3-nitrobenzonitrile and Cyclopropylamine. 4-Fluoro-3-nitrobenzonitrile is often the preferred starting material due to the higher electronegativity of fluorine, which typically makes the aromatic ring more susceptible to nucleophilic attack.
Reaction Scheme:
Caption: Proposed synthesis of this compound via SNAr.
Detailed Experimental Protocol for Synthesis:
-
Reaction Setup: To a stirred solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Predicted Physicochemical Properties
The following properties are predicted based on the known values of structural analogs and the expected influence of the cyclopropylamino group.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₉N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 203.20 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow crystalline solid | Similar nitroaromatic compounds are typically colored solids.[6] |
| Melting Point | 150-170 °C | Expected to be higher than N-cyclopropylaniline due to the polar nitro and cyano groups, which can lead to stronger intermolecular forces. The presence of the N-H group allows for hydrogen bonding, likely resulting in a higher melting point than 4-chloro-3-nitrobenzonitrile. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The polar nitro and cyano groups will contribute to solubility in polar solvents. The cyclopropyl and phenyl groups will limit water solubility.[7] |
| pKa (of the amine) | 3-5 | The electron-withdrawing nitro and cyano groups will decrease the basicity of the cyclopropylamine nitrogen, resulting in a lower pKa compared to aniline. |
Predicted Chemical Properties and Reactivity
-
Nucleophilicity of the Amine: The secondary amine is expected to be weakly nucleophilic due to the electron-withdrawing effects of the nitro-substituted aromatic ring.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the nitro and cyano groups. Conversely, it is activated for further nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a route to 3-amino-4-(cyclopropylamino)benzonitrile, a potentially useful intermediate for the synthesis of heterocyclic compounds.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.
Experimental Protocols for Characterization
Melting Point Determination
A sharp melting point range is a good indicator of purity.
Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[8]
-
Place the capillary tube in a melting point apparatus.[9]
-
Heat the sample at a rate of 10-20 °C/minute initially, and then slow to 1-2 °C/minute as the melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.[9]
Solubility Assessment
Understanding the solubility profile is crucial for formulation and biological testing.
Protocol:
-
Add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH) in separate test tubes.
-
Vortex each tube for 1-2 minutes.
-
Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.[10]
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect three signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, consistent with a 1,2,4-trisubstituted benzene ring.
-
Amine Proton: A broad singlet or doublet (due to coupling with the adjacent cyclopropyl proton) in the region of δ 8.0-9.0 ppm, which should be exchangeable with D₂O.
-
Cyclopropyl Protons: Complex multiplets in the upfield region (δ 0.5-3.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Expect six signals for the aromatic carbons, with the carbon bearing the cyano group being significantly downfield.
-
Nitrile Carbon: A characteristic signal around δ 115-120 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 10-40 ppm).
-
5.3.2. Mass Spectrometry (MS)
-
Expected Molecular Ion: [M+H]⁺ at m/z 204.07 or [M-H]⁻ at m/z 202.06 in high-resolution mass spectrometry.
-
Fragmentation Pattern: Expect fragmentation corresponding to the loss of the cyclopropyl group and potentially the nitro group.
5.3.3. Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad absorption around 3300-3400 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.
-
NO₂ Stretches: Two strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-H Stretches (Aromatic and Cyclopropyl): Absorptions above and below 3000 cm⁻¹, respectively.
Potential Applications in Drug Development
Derivatives of nitrobenzonitrile are known to be valuable intermediates in the synthesis of various pharmaceuticals.[1][13] The incorporation of the cyclopropylamino group suggests that this compound could be a key building block for compounds targeting a range of biological pathways. The cyclopropyl moiety is present in numerous FDA-approved drugs and is known to confer desirable pharmacokinetic and pharmacodynamic properties.[14][15] This compound could be particularly useful in the development of kinase inhibitors, where the aminonitrile scaffold is a common feature.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with care, assuming it may be toxic and an irritant, based on the data for its analogs.[16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
This technical guide provides a predictive but comprehensive foundation for researchers working with this compound. All experimental work should be conducted with appropriate safety precautions and the predicted properties should be confirmed through rigorous experimentation.
References
- Jaworski, M., & Szatylowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833.
-
Al-Dahhan, W. (2021). experiment (1) determination of melting points. Retrieved from [Link]
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275.
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Gillies, A. T., Gai, X. S., Buckwalter, B. L., Fenlon, E. E., & Brewer, S. H. (2010). (15)N NMR studies of a nitrile-modified nucleoside. The journal of physical chemistry. B, 114(51), 17136–17141.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives. Retrieved from [Link]
- McNeill, K., & Sigman, M. E. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(15), 8758-8766.
-
LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
- Verma, R., & Shinde, V. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. The Journal of Physical Chemistry B, 126(30), 5764-5776.
-
Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Retrieved from [Link]
-
ResearchGate. (2023, September 13). 3-Nitrobenzonitrile. Retrieved from [Link]
- University of Toronto. (n.d.).
- University of Calgary. (n.d.).
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ResearchGate. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
- Singh, A., & Tandon, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7793-7827.
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Chemical Communications. (n.d.). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2022, April 16). NMR: Experimental. Chemistry LibreTexts. Retrieved from [Link]
- College of Environmental Science and Forestry. (n.d.).
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-
PubChem. (n.d.). N-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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Chemistry Connected. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- MDPI. (n.d.). In Silico Pharmacological Prediction of Substituted Aminonitriles.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
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ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]
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Navigating the Synthesis and Handling of 4-(Cyclopropylamino)-3-nitrobenzonitrile: A Technical Guide for Chemical Researchers
Introduction: A Molecule of Growing Interest
4-(Cyclopropylamino)-3-nitrobenzonitrile is emerging as a significant building block in contemporary drug discovery and development. Its unique structural amalgamation, featuring a nitro-activated aromatic nitrile core and a cyclopropylamino substituent, presents a compelling scaffold for the synthesis of novel therapeutic agents. However, the very features that impart desirable reactivity to this molecule also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling considerations for this compound, compiled from an analysis of its constituent chemical functionalities and data from structurally analogous compounds. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from data on structurally related compounds, including 3-nitrobenzonitrile, 4-nitrobenzonitrile, and cyclopropylamine. It is imperative to treat this compound with the utmost caution and to perform a thorough risk assessment before commencing any experimental work.
Hazard Assessment: A Tale of Two Moieties
The hazard profile of this compound is best understood by dissecting the contributions of its two primary structural components: the nitrobenzonitrile core and the cyclopropylamine substituent.
1.1. The Nitrobenzonitrile Core: A Profile of High Acute Toxicity
The nitrobenzonitrile framework is associated with significant acute toxicity. Safety data for analogous compounds like 3-nitrobenzonitrile and 4-nitrobenzonitrile consistently indicate the following GHS classifications[1][2]:
-
Acute Toxicity, Oral (Category 2 or 3): Fatal or toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.
The primary mechanism of toxicity for aromatic nitro compounds can involve the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood. While aromatic nitriles are not believed to readily release cyanide in vivo, the overall toxicity of the nitroaromatic structure is a primary concern.
1.2. The Cyclopropylamine Substituent: Reactivity and Corrosivity
The cyclopropylamino group introduces a different set of hazards. Cyclopropylamine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage[1]. The high ring strain of the cyclopropane ring enhances its chemical reactivity. Furthermore, research into the metabolism of compounds containing a cyclopropylamine moiety suggests that it can be oxidized to form reactive intermediates, which may contribute to organ toxicity through covalent binding to cellular macromolecules.
1.3. Synergistic and Overall Hazard Profile
The combination of these two functionalities in this compound suggests a compound that should be handled as a highly toxic solid with the potential for skin and eye irritation or corrosion. The presence of the nitro group also introduces the potential for thermal instability and rapid decomposition, a known characteristic of nitroaromatic compounds, particularly in the presence of contaminants or at elevated temperatures[3][4].
Prudent Handling and Engineering Controls: A Multi-Layered Approach to Safety
Given the anticipated high toxicity of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE), is essential.
2.1. The Primacy of Containment: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[1]. The fume hood sash should be kept as low as possible during operations.
2.2. Preventing Dust Generation
Care should be taken to avoid the generation of dust when handling the solid material. This can be achieved by:
-
Gently scooping or pouring the solid instead of dropping it from a height.
-
Using a spatula or other appropriate tools for transfers.
-
Cleaning up any spills promptly and appropriately (see Section 5).
2.3. Logical Workflow for Safe Handling
The following workflow diagram illustrates a self-validating system for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne particles. A face shield provides an extra layer of protection for the entire face. |
| Body Protection | A lab coat with long sleeves and tight cuffs. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coverall is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher) may be necessary if dust generation cannot be adequately controlled within a fume hood. | Protects against the inhalation of toxic dust. |
Storage and Incompatibility: Maintaining a Stable Environment
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1]. The storage area should be designated for toxic compounds.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. The amine functionality can react with acids.
-
Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[3][4]. Avoid prolonged exposure to heat. It is advisable to conduct thermal hazard analysis (e.g., using Differential Scanning Calorimetry) before performing reactions at elevated temperatures.
Emergency Procedures: Preparedness is Paramount
A clear and well-rehearsed emergency plan is essential when working with highly toxic compounds.
5.1. Spills
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit for chemical spills).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
-
-
Major Spills (outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
5.2. Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (if trained to do so). Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
It is crucial to have the Safety Data Sheets for analogous compounds readily available for emergency responders.
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's guidelines for the disposal of toxic chemical waste.
-
Do not dispose of this compound down the drain[1].
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards, derived from its nitrobenzonitrile core and cyclopropylamine substituent, and by adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific excellence and responsible research.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-281.
- Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 21(3), 204-212.
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Loba Chemie Pvt. Ltd. (2022). 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-(Cyclopropylamino)-3-nitrobenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 4-(Cyclopropylamino)-3-nitrobenzonitrile in various organic solvents. Given the novelty of this compound, this document synthesizes theoretical principles with practical methodologies, leveraging data from analogous structures to provide a robust framework for its characterization.
Introduction: The Significance of Solubility in Process Chemistry and Drug Development
This compound is a substituted aromatic nitrile, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] The solubility of such an intermediate is a critical physical property that governs every stage of its lifecycle, from synthesis and purification to formulation and bioavailability.[2] A thorough understanding of its solubility profile in different organic solvents is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction kinetics, yield, and impurity profiles.
-
Crystallization and Purification: Knowledge of solubility is essential for developing efficient crystallization processes to isolate the compound with high purity.[2]
-
Formulation Development: For pharmaceutical applications, solubility directly impacts the drug's dissolution rate and subsequent absorption and bioavailability.[3]
-
Analytical Method Development: Choosing the right solvent is crucial for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[4]
This guide will first delve into the theoretical aspects that influence the solubility of this compound, followed by a detailed experimental protocol for its precise measurement.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound features several key functional groups that determine its polarity and hydrogen bonding capabilities.
Caption: Molecular structure and key functional groups of this compound.
The key functional groups influencing solubility are:
-
Nitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.
-
Nitro Group (-NO2): A highly polar group and a strong hydrogen bond acceptor.
-
Cyclopropylamino Group (-NH-cPr): The secondary amine provides a hydrogen bond donor (N-H) and acceptor (lone pair on N), enhancing polarity. The cyclopropyl group is nonpolar.
Based on these features, it is expected that this compound will exhibit favorable solubility in polar organic solvents. We can draw parallels from the known solubility of its structural analogs, 3-nitrobenzonitrile and 4-nitrobenzonitrile.
Solubility of Analogous Compounds
Experimental data for 3-nitrobenzonitrile reveals a clear trend in its solubility across various organic solvents.[5] This data serves as an excellent predictive tool for the solubility behavior of this compound.
| Solvent Class | Solvent | Solubility of 3-Nitrobenzonitrile (Mole Fraction at 298.15 K)[5] | Predicted Solubility for this compound |
| Polar Aprotic | Acetone | 0.298 | High |
| Acetonitrile | 0.224 | High | |
| Ethyl Acetate | 0.201 | High | |
| Polar Protic | Methanol | 0.071 | Moderate |
| Ethanol | 0.057 | Moderate | |
| n-Propanol | 0.046 | Moderate | |
| Isopropanol | 0.035 | Moderate-Low | |
| Nonpolar | Toluene | 0.106 | Moderate |
| Cyclohexane | 0.003 | Very Low |
The addition of the cyclopropylamino group is expected to increase the polarity and hydrogen bonding capability compared to a simple nitrobenzonitrile. Therefore, it is predicted that this compound will exhibit high solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. Its solubility in polar protic solvents such as alcohols will likely be moderate, while it is expected to be poorly soluble in nonpolar solvents like cyclohexane.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[6] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines a robust and self-validating procedure for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[6]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer particles, centrifugation is recommended to ensure a clear supernatant.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step removes any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize drug adsorption to the filter material.[7]
-
Dilution: Accurately weigh the collected filtrate and then dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations of this compound.
Analytical Quantification by HPLC
A reverse-phase HPLC method with UV detection is generally suitable for quantifying benzonitrile derivatives.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective.
-
Detection: The wavelength of maximum absorbance for this compound should be determined and used for detection to ensure maximum sensitivity.
-
Validation: The analytical method should be validated for linearity, accuracy, and precision to ensure reliable quantification.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison between different solvents.
Table for Summarizing Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Cyclohexane | 25 | Experimental Value | Calculated Value |
The experimentally determined solubility values can then be used to guide process development. For instance, a solvent with high solubility might be ideal for a reaction, while a solvent system with a steep solubility-temperature profile would be advantageous for crystallization.
Conclusion
While specific public domain data on the solubility of this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental measurement. By analyzing its molecular structure and leveraging data from analogous compounds like 3-nitrobenzonitrile, we can anticipate high solubility in polar aprotic solvents. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining precise quantitative data. This information is invaluable for any researcher or developer working with this compound, enabling informed decisions in synthesis, purification, and formulation, ultimately accelerating the path of discovery and development.
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A Computational Modeling Guide to 4-(Cyclopropylamino)-3-nitrobenzonitrile: From Hypothesis to In Silico Validation
Abstract
The confluence of novel chemical scaffolds with robust computational methodologies has become a cornerstone of modern drug discovery. This technical guide provides an in-depth exploration of the computational modeling of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a molecule of interest due to the established bioactivity of the nitrobenzonitrile framework. In the absence of a predetermined biological target for this specific molecule, we propose a scientifically grounded hypothesis, selecting Staphylococcus aureus dihydrofolate reductase (DHFR) as a plausible target, given the known antimicrobial properties of related compounds. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing a complete in silico workflow from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Each step is meticulously explained, emphasizing the causality behind methodological choices and ensuring a self-validating system of protocols.
Introduction: The Rationale for Computational Investigation
The this compound scaffold combines several functional groups of pharmacochemical interest. The nitro group is a well-established pharmacophore in a variety of bioactive molecules, contributing to their electronic properties and potential for specific interactions with biological targets. The nitrile group, a versatile functional group in medicinal chemistry, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its inclusion can modulate a molecule's physicochemical properties to enhance bioavailability. The cyclopropylamino moiety introduces a three-dimensional element that can explore specific pockets within a protein's binding site.
Given the prevalence of nitro-containing compounds in antimicrobial agents, we hypothesize that this compound may exhibit inhibitory activity against a key bacterial enzyme. Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway of many pathogens, including the high-priority pathogen Staphylococcus aureus. Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to bacterial cell death. Numerous clinically successful antibiotics target DHFR, making it a well-validated and structurally characterized target for novel inhibitors.
This guide will use S. aureus DHFR as a representative target to illustrate a comprehensive computational modeling workflow. The methodologies described herein are, however, broadly applicable to other protein-ligand systems.
The Computational Modeling Workflow: A Conceptual Overview
The in silico evaluation of a potential drug candidate is a multi-stage process designed to build a progressively more detailed understanding of the molecule's interaction with its biological target. Our workflow is designed to be logical and iterative, with each step providing insights that inform the next.
Figure 1: A high-level overview of the computational modeling workflow.
Part I: Ligand and Protein Preparation - The Foundation of Accuracy
The fidelity of any computational model is fundamentally dependent on the quality of the input structures. This initial phase involves preparing both the small molecule (ligand) and the protein target for the subsequent computational steps.
Ligand Preparation
The 2D structure of this compound must be converted into a 3D conformation and assigned appropriate chemical properties.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.
-
Convert the 2D structure to a 3D structure using a program like Open Babel. This will generate an initial, unoptimized 3D conformation.
-
-
Energy Minimization:
-
Perform a geometry optimization of the 3D structure using a quantum mechanics (QM) method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), or a robust molecular mechanics force field like GAFF. This step ensures a low-energy, physically plausible starting conformation.
-
-
Charge Calculation:
-
Calculate partial atomic charges for the ligand. For compatibility with many biomolecular force fields, restrained electrostatic potential (RESP) charges derived from QM calculations are often preferred. Alternatively, methods like AM1-BCC can provide good quality charges.
-
-
File Format Conversion:
-
Save the prepared ligand structure in a suitable format for the docking and simulation software, such as .mol2 or .pdbqt.
-
Protein Preparation
For this guide, we will use the crystal structure of Staphylococcus aureus DHFR in complex with an inhibitor (PDB ID: 5JG0) as our starting point.[1]
Protocol 2: Protein Preparation
-
PDB Structure Retrieval:
-
Download the PDB file (e.g., 5JG0.pdb) from the RCSB Protein Data Bank.[1]
-
-
Initial Cleaning:
-
Remove non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. This is typically done to simplify the system and focus on the protein-ligand interaction of interest.
-
-
Protonation and Hydrogen Addition:
-
Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (e.g., 7.4) should be determined using a tool like H++ or PROPKA.
-
-
Structural Integrity Check:
-
Check for and repair any missing residues or atoms in the crystal structure. Tools like MODELLER can be used for this purpose if significant portions of the structure are missing.
-
-
File Format Conversion:
-
Convert the cleaned and protonated protein structure into the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
Part II: Molecular Docking - Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a novel compound. We will use AutoDock Vina for this purpose.[2]
Figure 2: The molecular docking workflow using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to freely rotate and translate.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.
-
-
Analysis of Docking Results:
-
AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their calculated binding affinities (in kcal/mol).
-
Visually inspect the top-ranked poses using a molecular visualization program like PyMOL or Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues in the active site.
-
Table 1: Hypothetical Docking Results for this compound with S. aureus DHFR
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Asp27, Phe92, Leu54 |
| 2 | -8.2 | Ile50, Pro51, Leu28 |
| 3 | -7.9 | Asp27, Thr118, Ser49 |
Part III: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[3] This provides a more realistic representation of the binding event and allows for a more rigorous assessment of the stability of the predicted binding pose. We will use GROMACS for our MD simulations.[4]
Figure 3: The workflow for setting up and running a molecular dynamics simulation with GROMACS.
Ligand Parameterization for MD
A crucial step before running an MD simulation is to generate force field parameters for the ligand that are compatible with the protein force field.[5] For the CHARMM36 force field, the CGenFF server is a valuable resource.[6]
Protocol 4: Ligand Parameterization with CGenFF
-
Prepare Ligand File:
-
Ensure the ligand is in a .mol2 format with correct atom types and bond orders.
-
-
Submit to CGenFF Server:
-
Upload the .mol2 file to the CGenFF server.
-
-
Retrieve and Evaluate Parameters:
-
The server will return a stream file (.str) containing the ligand's topology and parameters.
-
Critically evaluate the penalty scores for the generated parameters. High penalty scores may indicate that some parameters need to be refined manually through more advanced QM calculations.
-
MD Simulation Protocol
Protocol 5: GROMACS MD Simulation
-
System Building:
-
Combine the protein and the selected ligand pose into a single complex structure file.
-
Define the simulation box (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis
Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.
Table 2: Key Analyses of MD Trajectories
| Analysis | Description |
| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein and ligand from their initial positions over time, indicating structural stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. |
| Radius of Gyration (Rg) | Measures the compactness of the protein, which can indicate large-scale conformational changes. |
Part IV: Binding Free Energy Calculations - Quantifying Binding Affinity
While docking provides a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy.[7] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.
Figure 4: The MM/PBSA and MM/GBSA workflow for calculating binding free energy.
Protocol 6: MM/PBSA Binding Free Energy Calculation
-
Trajectory Preparation:
-
Select a stable portion of the production MD trajectory for analysis.
-
-
Energy Calculations:
-
For each snapshot in the selected trajectory, calculate the free energy of the complex, the protein alone, and the ligand alone. Each free energy term is composed of:
-
Molecular Mechanics Energy (EMM): Includes bonded and non-bonded (van der Waals and electrostatic) interactions.
-
Polar Solvation Energy (Gpolar): Calculated using either the Poisson-Boltzmann or Generalized Born model.
-
Nonpolar Solvation Energy (Gnonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy (ΔG_binding) as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand.
-
Table 3: Hypothetical MM/PBSA Binding Free Energy Decomposition for this compound with S. aureus DHFR
| Energy Component | Contribution (kcal/mol) |
| ΔE_van_der_Waals | -35.2 |
| ΔE_electrostatic | -15.8 |
| ΔG_polar_solvation | +25.5 |
| ΔG_nonpolar_solvation | -4.7 |
| ΔG_binding | -30.2 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of this compound, using S. aureus DHFR as a plausible biological target. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can generate valuable in silico data to guide further experimental validation.
The hypothetical results presented herein suggest that this compound has the potential to be a potent inhibitor of S. aureus DHFR. The next logical steps would involve the chemical synthesis of this compound and its in vitro validation through enzyme inhibition assays and antimicrobial susceptibility testing. The computational models developed in this guide can be further refined with experimental data, leading to a synergistic cycle of in silico design and experimental testing that can accelerate the drug discovery process.
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
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Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
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Bioinformatics Review. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
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Wildman, S. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Maddy's Lab. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
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Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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RCSB PDB. (2019). 6ND2: Staphylococcus aureus Dihydrofolate Reductase complexed with NADPH and 6-ETHYL-5-[(3R)-3-[2-METHOXY-5-(PYRIDIN-4-YL)PHENYL]BUT-1-YN-1-YL]PYRIMIDINE-2,4-DIAMINE (UCP1063). [Link]
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Bioinformatics Expert. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
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RCSB PDB. (2009). 3FQ0: Staphylococcus aureus dihydrofolate reductase complexed with NADPH and 2,4-diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine (UCP120B). [Link]
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Methodological & Application
Application Notes and Protocols for 4-(Cyclopropylamino)-3-nitrobenzonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. 4-(Cyclopropylamino)-3-nitrobenzonitrile (CAS No. 710967-04-7) emerges as a compound of significant interest, embodying the convergence of three key functional groups renowned for their influence on pharmacokinetic and pharmacodynamic properties: a nitroaromatic ring, a nitrile group, and a cyclopropylamine substituent.[1][2] While this specific molecule is not yet extensively documented in peer-reviewed literature, its constituent parts suggest a strong potential for applications in medicinal chemistry, particularly in the development of targeted therapies.
This guide provides a comprehensive overview of the prospective applications of this compound, delving into its inferred mechanism of action, detailed protocols for its synthesis and biological evaluation, and a forward-looking perspective on its role in generating novel therapeutic agents. The information presented herein is a synthesis of established principles in medicinal chemistry, drawing analogies from structurally related compounds to build a robust framework for researchers.
Scientific Rationale: A Trifecta of Medicinally Relevant Moieties
The therapeutic potential of this compound can be logically inferred from the well-documented roles of its core components:
-
The Nitroaromatic System: Nitroaromatic compounds are a versatile class of molecules in medicinal chemistry. The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, influencing binding interactions with biological targets.[3] Furthermore, nitroaromatics are known to have applications as anticancer agents.[4]
-
The Cyclopropyl Group: The incorporation of a cyclopropyl ring is a widely used strategy in drug design to enhance metabolic stability, improve potency, and increase conformational rigidity.[5] This small, strained ring system can lead to more favorable binding to target proteins and reduce off-target effects.[6] In the context of kinase inhibitors, cyclopropyl groups have been successfully employed to improve selectivity and overall pharmacological profiles.[7]
-
The Benzonitrile Moiety: The nitrile group is a common pharmacophore in many approved drugs. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its presence can significantly contribute to the binding affinity of a molecule to its target.[8]
Given these characteristics, this compound is a compelling scaffold for the development of small molecule inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases such as cancer.[9]
Postulated Mechanism of Action: A Kinase Inhibitor Scaffold
Based on its structural features, this compound is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the enzyme's active site. The proposed binding mode involves key interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[10]
The N-H of the cyclopropylamine can act as a hydrogen bond donor, while the nitrogen of the nitrile group can serve as a hydrogen bond acceptor, forming critical interactions with the backbone of the kinase hinge region. The nitro group, being strongly electron-withdrawing, can enhance the hydrogen bond donating capacity of the adjacent amine. The cyclopropyl group can occupy a hydrophobic pocket within the active site, contributing to both potency and selectivity.[6]
Caption: Postulated binding mode of this compound in a kinase active site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for forming carbon-nitrogen bonds on activated aromatic rings.[11] The starting material, 4-chloro-3-nitrobenzonitrile, is commercially available and serves as an excellent electrophile due to the activating effect of the ortho-nitro and para-cyano groups.[12]
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzonitrile (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF. Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.2 eq).
-
Causality: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against a panel of protein kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant protein kinases
-
Substrate peptide specific for each kinase
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Staurosporine or other known kinase inhibitor (positive control)[9]
-
Dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the kinase, its specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: A Hypothetical Kinase Selectivity Profile
The following table illustrates how the biological data for this compound could be presented. The hypothetical IC₅₀ values demonstrate potential potency and selectivity against a panel of kinases.
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
| Kinase E | 150 |
Experimental Workflow Visualization
The overall workflow from synthesis to biological evaluation can be visualized as follows:
Caption: Workflow from synthesis to in vitro evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a nitroaromatic core, a cyclopropylamine substituent, and a nitrile group provides a strong foundation for the development of potent and selective kinase inhibitors. The protocols detailed in this guide offer a clear pathway for the synthesis and biological evaluation of this compound and its analogs. Further exploration of this scaffold, including the synthesis of a diverse library of derivatives and screening against a broad panel of kinases, is warranted to fully elucidate its therapeutic potential. Such studies will undoubtedly contribute to the discovery of novel drug candidates for a range of diseases.
References
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- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275.
- Nishiguchi, T., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31565–31575.
- El-Sayed, M. A.-A. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2010(9), 117-130.
- Talele, T. T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Google Patents. Process for the manufacture of cyclopropylamine.
- El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 20(1), 1-20.
-
ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available from: [Link]
- Hagar, M., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(45), 7959-7970.
- de Oliveira, R. B., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 20(11), 3534–3540.
- Plochmann, B., et al. (2017). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 22(7), 1038.
-
LibreTexts Chemistry. Nucleophilic Substitutions in Synthesis: Amines. Available from: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]
-
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
PubChem. 3-Fluoro-4-nitrobenzonitrile. Available from: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]
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Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]
-
MySkinRecipes. 3-Amino-4-nitrobenzonitrile. Available from: [Link]
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HPLC analytical method for 4-(Cyclopropylamino)-3-nitrobenzonitrile
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction
This compound is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of drug substances and products. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and robust, in accordance with international regulatory guidelines.[1][2][3][4][5][6][7][8][9]
The molecular structure of this compound, with its combination of a polar nitro group, a cyano group, and a moderately non-polar cyclopropylamino group attached to a benzene ring, suggests that a reversed-phase HPLC method would be a suitable analytical approach.[10][11][12] The presence of the chromophoric nitroaromatic system allows for sensitive detection using UV spectrophotometry.[13]
Physicochemical Properties of Analytes
| Property | Inferred Characteristics for this compound | Rationale based on Similar Compounds |
| Appearance | Likely a yellow crystalline solid.[10] | Nitroaromatic compounds are often colored. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and ethanol.[10][11] | The presence of the benzene ring and cyclopropyl group contributes to hydrophobicity, while the nitro and amino groups provide some polarity. |
| UV Absorbance | Expected to have a strong UV absorbance in the range of 250-380 nm. | The nitrobenzonitrile moiety is a strong chromophore. A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Polarity | Moderately polar. | The molecule possesses both polar (nitro, amino, nitrile) and non-polar (cyclopropyl, benzene ring) functionalities, making it suitable for reversed-phase chromatography.[14][15] |
HPLC Method Development and Rationale
The chosen HPLC method is a reversed-phase separation, which is well-suited for moderately polar compounds.[14][16][17][18]
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a versatile stationary phase with sufficient hydrophobicity to retain the analyte. The dimensions are standard for analytical HPLC, offering a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is proposed to ensure good peak shape and resolution from potential impurities. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower backpressure compared to methanol. |
| Gradient Program | 0-15 min: 30-70% Acetonitrile15-20 min: 70% Acetonitrile20-22 min: 70-30% Acetonitrile22-25 min: 30% Acetonitrile | This gradient is a starting point and should be optimized based on the retention time of the analyte and the separation from any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined (estimated around 260 nm) | The optimal wavelength should be determined by running a UV scan of the analyte. 254 nm is a common wavelength for the detection of nitroaromatic compounds.[19][20] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development.
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Water): Use HPLC-grade water.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
HPLC System Setup and Equilibration
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Inject 10 µL of each working standard solution and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for the intended purpose.[2][3][4]
Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any other peaks (impurities, degradants, etc.). Peak purity analysis should be performed. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte. | A linear relationship between peak area and concentration should be observed over a specified range. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be acceptable. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., flow rate, column temperature, mobile phase composition) are slightly varied. |
Workflow for HPLC Method Validation
Caption: A structured workflow for HPLC method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The outlined protocol, based on established chromatographic principles and regulatory guidelines, offers a robust framework for achieving accurate, precise, and reliable results. It is imperative that the proposed method undergoes rigorous in-laboratory optimization and validation to ensure its suitability for the specific application and sample matrix.
References
-
Chemcasts. 4-Amino-3-nitrobenzonitrile (CAS 6393-40-4) Properties. [Link]
-
PubChem. 4-Nitrobenzonitrile. [Link]
-
PubChem. 3-Nitrobenzonitrile. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubChem. 4-(3-Nitropropylamino)benzonitrile. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC? [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
PubChem. 3-Hydroxy-4-nitrobenzonitrile. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Characterization of 4-(Cyclopropylamino)-3-nitrobenzonitrile as a Novel Kinase Inhibitor
Introduction
The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. From a high-throughput screen, a previously uncharacterized compound, 4-(Cyclopropylamino)-3-nitrobenzonitrile (referred to herein as CPNB), has been identified as a potential anti-proliferative agent. This document provides a comprehensive, field-tested framework for the initial in vitro characterization of CPNB. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, causality-driven workflow. We will proceed from a broad, phenotypic assessment of cellular impact to a more focused, mechanistic investigation, assuming a hypothetical role for CPNB as a protein kinase inhibitor—a common and highly "druggable" target class.[1] This approach ensures that each experimental stage logically informs the next, building a robust data package for go/no-go decisions in a drug discovery pipeline.
The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind key steps. This ensures the generation of trustworthy and reproducible data, a critical foundation for any preclinical candidate.
Overall Experimental Workflow
The characterization of a novel compound like CPNB follows a multi-stage, hierarchical process. This workflow ensures that resources are spent efficiently, starting with broad, cost-effective assays and moving towards more complex, hypothesis-driven experiments.
Figure 1: A hierarchical workflow for the in vitro characterization of a novel small molecule inhibitor.
Part 1: Foundational Analysis - Cellular Viability and Proliferation
Scientific Rationale
Before investigating the specific mechanism of a compound, it is imperative to determine its effect on overall cell health and proliferation.[2] Cell viability assays are fundamental tools in the early stages of drug discovery to quantify the dose-dependent effects of a compound.[3] These assays distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death), providing the foundational concentration range (e.g., the IC50 or GI50 value) for all subsequent cell-based experiments.[4]
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This protocol provides a robust, fluorescence-based method to measure metabolically active cells.
Principle of the Assay: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in viable, metabolically active cells to the pink, highly fluorescent resorufin. The measured fluorescence intensity is directly proportional to the number of living cells. This assay is cost-effective, sensitive, and simple to perform.[3]
Materials:
-
CPNB, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549).
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Phosphate-Buffered Saline (PBS).
-
0.25% Trypsin-EDTA.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Sterile, black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete growth medium to an optimized seeding density (typically 2,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of CPNB in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Crucial: Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤ 0.5%). Prepare a "vehicle control" with the same final DMSO concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the CPNB dilutions (or vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Development:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader.
-
Controls and Validation:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest CPNB concentration. This represents 100% viability.
-
No-Cell Control: Wells containing medium and resazurin but no cells. This provides the background fluorescence value.
-
Positive Control: A known cytotoxic drug (e.g., Staurosporine) to confirm assay performance.
Data Analysis & Presentation:
-
Subtract the average background fluorescence from all measurements.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the % viability against the log of the CPNB concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50/GI50 value.
Table 1: Example Viability Data for CPNB in MCF-7 Cells
| CPNB Conc. (µM) | % Viability (Mean ± SD) |
| 100 | 2.5 ± 1.1 |
| 33.3 | 8.9 ± 2.4 |
| 11.1 | 25.6 ± 4.5 |
| 3.7 | 48.9 ± 5.1 |
| 1.2 | 75.3 ± 6.2 |
| 0.4 | 91.8 ± 4.8 |
| 0.1 | 98.2 ± 3.9 |
| 0 (Vehicle) | 100 ± 5.3 |
| Calculated GI50 | ~4.0 µM |
Part 2: Target Class Identification - In Vitro Kinase Profiling
Scientific Rationale
Given CPNB's anti-proliferative effects, a logical next step is to investigate its impact on protein kinases, which are critical regulators of cell growth, division, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] A broad in vitro kinase panel screen is a powerful tool to identify potential molecular targets, assess selectivity, and guide further mechanistic studies.[6] These assays are typically cell-free, measuring the direct interaction of the compound with a purified kinase enzyme.[7]
Protocol: In Vitro Kinase Activity Assay (General Principle)
This describes the general methodology for a radiometric-based kinase assay, a highly sensitive and direct method.[8]
Principle of the Assay: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a specific kinase to a protein or peptide substrate. An effective inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate. The amount of radioactivity is then quantified, providing a direct measure of kinase inhibition.
Hypothetical Target Pathway: For our case study, let's hypothesize that CPNB inhibits a Cyclin-Dependent Kinase (CDK), a key regulator of the cell cycle.
Figure 2: Hypothetical inhibition of the CDK/Rb pathway by CPNB.
Methodology Overview:
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and a buffer containing MgCl₂.
-
Inhibitor Addition: Add CPNB at a fixed concentration (e.g., 10 µM for a primary screen) or across a range of concentrations for IC50 determination.
-
Initiation: Start the reaction by adding the ATP mixture, which includes both unlabeled ATP and [γ-³³P]ATP. The ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Incubation: Allow the reaction to proceed for a set time at a specific temperature (e.g., 30°C).
-
Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide/protein substrate, followed by washing away the free ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
Data Presentation:
Results are typically presented as the percentage of remaining kinase activity relative to a vehicle (DMSO) control.
Table 2: Example Kinase Profiling Data for CPNB at 10 µM
| Kinase Target | % Inhibition (Mean) | Kinase Family |
| CDK2/CycA | 98.5 | CMGC |
| CDK1/CycB | 85.2 | CMGC |
| GSK3β | 45.1 | CMGC |
| MAPK1 (ERK2) | 12.3 | CMGC |
| SRC | 5.6 | TK |
| EGFR | 2.1 | TK |
This hypothetical data suggests CPNB is a potent and relatively selective inhibitor of CDK2 and CDK1.
Part 3: Cellular Mechanism of Action
Based on the kinase profiling data, we hypothesize that CPNB's anti-proliferative effects are driven by the inhibition of CDK2. We must now validate this in a cellular context.
Protocol: Western Blotting for Phospho-Substrate Levels
Scientific Rationale: If CPNB inhibits CDK2 in cells, the phosphorylation of CDK2 substrates should decrease. Retinoblastoma protein (Rb) is a well-known substrate. Western blotting allows for the semi-quantitative detection of specific proteins (total Rb) and their post-translational modifications (phospho-Rb) in cell lysates.[9] A decrease in the phospho-Rb signal upon CPNB treatment would provide strong evidence of cellular target engagement.[10]
Materials:
-
Cell line with active CDK2 (e.g., HeLa).
-
CPNB and vehicle (DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[11]
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.[12]
-
Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Treatment & Lysis:
-
Plate HeLa cells and allow them to attach overnight.
-
Treat cells with CPNB at various concentrations (e.g., 0.5x, 1x, 2x, 5x the GI50 value) for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Rb and then β-actin to confirm equal loading.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: CDK2 is essential for progression through the S phase of the cell cycle. Its inhibition is expected to cause cells to arrest in the G1 or S phase.[14] Flow cytometry can analyze the DNA content of individual cells within a population, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]
Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (4N DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA), while cells in the S phase (replicating DNA) will have an intermediate fluorescence.[14]
Materials:
-
HeLa cells.
-
CPNB and vehicle (DMSO).
-
PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate HeLa cells in 6-well plates.
-
Treat cells with CPNB (1x and 5x GI50) and vehicle for 24 hours.
-
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Pellet the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram of DNA content and calculate the percentage of cells in G0/G1, S, and G2/M phases.[14]
-
Data Presentation:
Table 3: Example Cell Cycle Distribution Data for CPNB-Treated HeLa Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 | 35.8 | 19.0 |
| CPNB (4 µM) | 68.5 | 15.1 | 16.4 |
| CPNB (20 µM) | 75.1 | 8.7 | 16.2 |
This hypothetical data shows a significant increase in the G0/G1 population with a corresponding decrease in the S phase population, consistent with the inhibition of a G1/S checkpoint kinase like CDK2.
Summary and Forward Look
This application note has detailed a logical, multi-step process for the initial in vitro characterization of a novel compound, this compound. Through a hypothetical case study, we have demonstrated how to:
-
Establish a foundational dose-response relationship using cell viability assays.
-
Identify a putative target class through broad in vitro kinase screening.
-
Validate cellular target engagement by observing downstream signaling events via Western blotting.
-
Confirm the functional cellular consequence of target inhibition through cell cycle analysis.
The hypothetical data generated for CPNB suggests it is a potent anti-proliferative agent that likely functions by inhibiting CDK2, leading to a G1 cell cycle arrest. This robust, multi-assay approach provides strong preliminary evidence to justify further investigation, including lead optimization, expanded selectivity profiling, and eventual progression into in vivo models.
References
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Rojas-Calvo, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]
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Mireku, E., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2515, 1-13. Retrieved from [Link]
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Tiwari, S., & T まとめ. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Hahne, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
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Kim, H. S., & Lee, H. S. (2014). Assaying cell cycle status using flow cytometry. Bio-protocol, 4(1), e999. Retrieved from [Link]
- University of Chicago. (n.d.). Cell Cycle Analysis.
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Synthesis of Novel Derivatives from 4-(Cyclopropylamino)-3-nitrobenzonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-(Cyclopropylamino)-3-nitrobenzonitrile Scaffold
The this compound scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of reactive sites and desirable physicochemical properties. The cyclopropyl group, a small carbocycle, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] Its incorporation can lead to improved pharmacokinetic profiles.[3] The nitro and nitrile functionalities, along with the secondary amine, provide multiple handles for synthetic diversification, enabling the exploration of a broad chemical space for drug discovery. This guide provides detailed protocols for the synthesis of novel derivatives from this versatile starting block, focusing on key transformations that unlock its potential for generating libraries of compounds with diverse biological activities. Notably, derivatives of this scaffold have been explored as potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial in immune cell signaling.[4][][6][7]
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The primary transformations revolve around:
-
Reduction of the Nitro Group: This is a pivotal step, converting the electron-withdrawing nitro group into a nucleophilic amino group. This transformation opens the door to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group.[8]
-
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations significantly alter the electronic and steric properties of the molecule.
-
Reactions at the Secondary Amine: The cyclopropylamino group can be N-alkylated or N-acylated to introduce further diversity.
-
Cyclization Reactions: The strategic placement of the amino and nitrile groups after nitro reduction allows for intramolecular cyclization to form fused heterocyclic systems, which are common motifs in many biologically active compounds.[9][10][11]
The following diagram illustrates the key reactive sites and potential synthetic pathways from the this compound core.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group to Synthesize 3-Amino-4-(cyclopropylamino)benzonitrile
Rationale: The selective reduction of the aromatic nitro group in the presence of a nitrile is a common challenge in organic synthesis. Catalytic hydrogenation with Pd/C, a standard method for nitro reduction, can also reduce the nitrile. Therefore, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium is a reliable and high-yielding method for this transformation, as it chemoselectively reduces the nitro group without affecting the nitrile.[8]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 3-amino-4-(cyclopropylamino)benzonitrile.
Data Summary Table:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |
| This compound | SnCl₂·2H₂O, conc. HCl | EtOH | 2-4 | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
Protocol 2: Synthesis of Fused Imidazole Derivatives via Cyclization
Rationale: The resulting 1,2-diamine, 3-amino-4-(cyclopropylamino)benzonitrile, is a versatile precursor for the synthesis of various fused heterocyclic systems.[12] Reaction with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst leads to the formation of a fused imidazole ring, a common scaffold in many pharmaceutical agents.
Materials:
-
3-Amino-4-(cyclopropylamino)benzonitrile
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another high-boiling point solvent
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-amino-4-(cyclopropylamino)benzonitrile (1.0 eq) in toluene.
-
Add triethyl orthoformate (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired fused imidazole derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of fused imidazole derivatives.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to their potential to modulate the activity of various biological targets. The cyclopropylamine moiety is a key structural feature in a number of therapeutic agents, including antidepressants and anticancer compounds.[1] The nitrobenzonitrile core itself is a versatile building block for pharmaceuticals.[13][14]
Janus Kinase (JAK) Inhibition: A prominent application of this scaffold is in the development of Janus kinase (JAK) inhibitors.[] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in some cancers.[4][] The development of selective JAK inhibitors is a major focus of current research.[4][7] The this compound scaffold can be elaborated to mimic the hinge-binding region of the ATP-binding site of JAKs, and the various derivatization points allow for fine-tuning of selectivity and potency. For instance, the amino group generated from the nitro reduction can be further functionalized to interact with specific residues in the kinase domain.
Other Potential Applications: Beyond JAK inhibition, the diverse derivatives that can be synthesized from this starting material may exhibit a range of other biological activities, including antimicrobial and antioxidant effects.[14][15][16] The ability to readily generate a library of compounds with varied substituents allows for high-throughput screening against a panel of biological targets to identify novel therapeutic leads.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. The strategic manipulation of the nitro, nitrile, and amino functionalities allows for the rational design and synthesis of targeted libraries of compounds for various therapeutic applications, most notably in the pursuit of selective kinase inhibitors.
References
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Cai, S. X. et al. (1997). Structure-activity relationships of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones: potent and systemically active antagonists for the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 40(5), 730-738. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. [Link]
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives. [Link]
-
Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica, 64(4), 365-368. [Link]
-
NIH National Library of Medicine. (n.d.). Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]
-
NIH National Library of Medicine. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
NIH National Library of Medicine. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]
-
LOCKSS. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. [Link]
-
ResearchGate. (2023). 3-Nitrobenzonitrile. [Link]
-
ResearchGate. (n.d.). Chemical structures of four US FDA approved JAK inhibitors with brand names in parenthesis. [Link]
-
SciELO México. (n.d.). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
ACS Publications. (n.d.). Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]
-
NIH National Library of Medicine. (n.d.). 3-Nitrobenzonitrile. [Link]
-
PubMed. (2009). An enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. [Link]
-
NIH National Library of Medicine. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
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The Strategic Utility of 4-(Cyclopropylamino)-3-nitrobenzonitrile in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling pathways, represent a large and crucial class of drug targets. The development of small molecules that can modulate the activity of specific kinases has revolutionized the treatment of numerous diseases. Within this context, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.
This technical guide focuses on 4-(cyclopropylamino)-3-nitrobenzonitrile , a versatile and increasingly important building block in the synthesis of sophisticated kinase inhibitors. Its unique structural features—a nucleophilic secondary amine, an electrophilically activatable aromatic ring, a strategically placed nitro group for further functionalization, and a nitrile moiety—provide a powerful handle for medicinal chemists to construct complex heterocyclic scaffolds that are common in many FDA-approved and investigational kinase inhibitors. The cyclopropyl group, in particular, is a well-regarded feature in modern drug design, often contributing to improved metabolic stability, enhanced potency, and favorable conformational rigidity.[1]
This document will provide a comprehensive overview of the synthesis of this compound, its subsequent transformation into a key diamino intermediate, and detailed protocols for its incorporation into kinase inhibitor scaffolds via essential cross-coupling reactions. We will explore its application in the synthesis of inhibitors targeting key kinases such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Bruton's Tyrosine Kinase (BTK), supported by relevant biological data.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block stems from the distinct roles of its constituent functional groups.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₉N₃O₂ | Provides the foundational scaffold. |
| Molecular Weight | 203.20 g/mol | A relatively small starting point for building more complex molecules. |
| Appearance | Pale yellow to yellow solid | |
| Key Functional Groups | Cyclopropylamino, Nitro, Nitrile | Each group offers a distinct chemical handle for sequential reactions. |
The strategic advantages of this building block are manifold:
-
Sequential Functionalization: The nitro group can be readily reduced to an amine, creating a versatile ortho-diamino aromatic system. This diamine is a classic precursor for the formation of various heterocyclic cores, such as benzimidazoles, quinoxalines, and other fused ring systems found in numerous kinase inhibitors.
-
Modulation of Physicochemical Properties: The cyclopropyl moiety is known to enhance metabolic stability by blocking potential sites of oxidation.[1] It can also improve cell permeability and oral bioavailability.
-
Vectorial Control in Synthesis: The defined substitution pattern on the benzene ring allows for controlled and predictable diversification of the molecular scaffold, which is crucial for establishing structure-activity relationships (SAR) during lead optimization.
-
Nitrile as a Versatile Handle: The nitrile group can be maintained in the final compound, where it may contribute to binding interactions with the target kinase, or it can be hydrolyzed to a carboxylic acid or converted to other functional groups.
Synthesis of this compound and its Key Diamino Intermediate
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-chloro-3-nitrobenzonitrile, is commercially available or can be synthesized via the nitration of 4-chlorobenzonitrile.[2]
Workflow for the Synthesis of Key Intermediates
Caption: Synthetic pathway from 4-chlorobenzonitrile to the key building block and its diamino derivative.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
This protocol is adapted from established nitration procedures for activated aromatic rings.[2]
Materials:
-
4-Chlorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
5% Sodium Bicarbonate Solution
-
Ethanol
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes relative to the mass of 4-chlorobenzonitrile) to 0 °C in an ice-salt bath.
-
Slowly add 4-chlorobenzonitrile (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 5 °C. Stir until all the solid has dissolved.
-
Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Further wash the solid with a cold 5% sodium bicarbonate solution and then again with cold water.
-
Recrystallize the crude product from ethanol/water to afford 4-chloro-3-nitrobenzonitrile as a pale yellow solid.
Self-Validation: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
Protocol 2: Synthesis of this compound
This protocol is based on the nucleophilic aromatic substitution reaction described in patent literature and adapted from a similar procedure using n-propylamine.[3][4]
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Cyclopropylamine
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., DMF, Dioxane)
-
A suitable base (e.g., Triethylamine, DIPEA, or an excess of cyclopropylamine)
-
Water
-
Ethanol
Procedure:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in THF (e.g., 5-10 volumes), add cyclopropylamine (1.5-2.0 eq) and a base such as triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (around 65 °C for THF) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the resulting residue, add water to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a yellow solid.
Self-Validation: Purity and identity should be confirmed by melting point and spectroscopic analysis. The disappearance of the starting material and the appearance of the product can be tracked by TLC, and the final product's mass should be confirmed by mass spectrometry.
Protocol 3: Synthesis of 3-Amino-4-(cyclopropylamino)benzonitrile
The reduction of the nitro group is a critical step to unmask the second amine, enabling the formation of heterocyclic cores.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride or Hydrochloric acid
-
Ethanol/Water solvent mixture
-
Sodium bicarbonate solution
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq, or a catalytic amount of HCl).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-4-(cyclopropylamino)benzonitrile, which can often be used in the next step without further purification.
Self-Validation: The successful reduction can be confirmed by the disappearance of the yellow color of the nitro compound and by mass spectrometry, which will show a mass decrease corresponding to the conversion of the nitro group (NO₂) to an amino group (NH₂).
Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions
The resulting 3-amino-4-(cyclopropylamino)benzonitrile is a potent intermediate for constructing the core of various kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in modern drug discovery for their broad functional group tolerance and reliability.
General Strategy for Kinase Inhibitor Synthesis
Caption: General synthetic strategy for kinase inhibitors using the diamino building block.
Protocol 4: Exemplary Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5] In the context of kinase inhibitors, it is often used to append aryl or heteroaryl moieties that occupy specific pockets in the kinase active site.
Scenario: Coupling of a chlorinated heterocyclic core (derived from 3-amino-4-(cyclopropylamino)benzonitrile) with an arylboronic acid.
Materials:
-
Chlorinated heterocyclic core (e.g., a chloropyrazolopyrimidine) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
To a reaction vessel, add the chlorinated heterocyclic core, the arylboronic acid, the palladium catalyst, and the base.
-
De-gas the vessel by evacuating and back-filling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the de-gassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Self-Validation: The success of the coupling is confirmed by the increase in molecular weight corresponding to the addition of the aryl group, as determined by mass spectrometry. ¹H NMR will show signals corresponding to the newly introduced aromatic protons.
Protocol 5: Exemplary Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[6] It is frequently employed to introduce key amine functionalities that form hydrogen bonds with the hinge region of the kinase.
Scenario: Coupling of a chlorinated heterocyclic core with a primary or secondary amine.
Materials:
-
Chlorinated heterocyclic core (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the chlorinated heterocyclic core and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: Successful amination is confirmed by mass spectrometry, showing the expected mass increase, and by ¹H NMR, which will show signals for the protons of the newly introduced amine moiety.
Applications in Targeting Specific Kinase Families
The this compound building block and its derivatives have been instrumental in the development of inhibitors for several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. Several FGFR inhibitors feature a substituted aminobenzonitrile core. The cyclopropylamino group can provide beneficial interactions within the ATP-binding pocket and enhance the overall drug-like properties of the molecule. For instance, the core structure derived from 3-amino-4-(cyclopropylamino)benzonitrile can be elaborated to mimic the hinge-binding motif of known FGFR inhibitors.[7]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune system, and JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.[8] The 3,4-diaminobenzonitrile scaffold derived from our building block is a key component in the synthesis of certain JAK inhibitors, where it serves as a precursor to a pyrazolo[3,4-d]pyrimidine or a similar hinge-binding core.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[9] Many BTK inhibitors are built upon a pyrazolo[3,4-d]pyrimidine core, for which 3-amino-4-(cyclopropylamino)benzonitrile is an ideal starting material. The cyclopropylamino group can contribute to the desired selectivity and potency profile of the final inhibitor.
Conclusion
This compound has emerged as a high-value building block for the synthesis of kinase inhibitors. Its pre-installed functionalities allow for a streamlined and modular approach to the construction of complex heterocyclic cores. The protocols provided herein offer a practical guide for researchers in drug discovery to utilize this versatile scaffold in the development of next-generation targeted therapies. The strategic incorporation of the cyclopropylamino benzonitrile moiety can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of precision medicine.
References
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Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756. Available from: [Link]
- Google Patents. Substituted indazole derivatives active as kinase inhibitors. WO 2010/069966 A1.
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Aktas-Alagoz, Z.; Buyukbingol, E. 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67 (Pt 12), o3284. Available from: [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. Available from: [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. Available from: [Link]
-
Norman, M. H. et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. J. Med. Chem.2017 , 60 (15), 6516–6527. Available from: [Link]
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Schwartz, D. M.; Kanno, Y.; Villarino, A.; Ward, M.; Gadina, M.; O'Shea, J. J. JAK inhibitors in development. Nat. Rev. Drug Discov.2017 , 16 (12), 1. Available from: [Link]
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Aalipour, A.; Le, D. T. BTK inhibitors: A new class of therapeutics for B-cell malignancies. Clin. Adv. Hematol. Oncol.2014 , 12 (1), 44–52. Available from: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Utilizing 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction: The Strategic Importance of 4-(Cyclopropylamino)-3-nitrobenzonitrile in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile reaction for the synthesis of complex aryl ethers, thioethers, and amines.[1][2] The utility of SNAr is particularly pronounced when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[3][4] The subject of this guide, this compound, is a prime example of a highly activated aromatic system, poised for diverse chemical transformations.
The molecule's reactivity is dictated by the synergistic electron-withdrawing effects of the nitro (-NO₂) group positioned ortho to the cyclopropylamino substituent, and the cyano (-CN) group in the para position. This specific arrangement significantly lowers the electron density of the aromatic ring, making the ipso-carbon (the carbon atom bonded to the amino group) highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5] Consequently, this compound serves as a valuable building block for the synthesis of a diverse array of substituted benzonitrile derivatives, which are prevalent motifs in many biologically active compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a substrate in SNAr reactions. While the displacement of an amino group is less common than that of a halide, the high degree of activation in this substrate makes such transformations feasible. The following protocols are designed to be robust starting points for methodological development, offering detailed, step-by-step procedures for the substitution of the cyclopropylamino group with oxygen, sulfur, and nitrogen-based nucleophiles. Each step is accompanied by expert insights into the underlying chemical principles, ensuring both practical success and a deeper understanding of the reaction mechanism.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[3][6]
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the cyclopropylamino group. This is typically the rate-determining step of the reaction.[3] The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][7] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the ortho-nitro and para-cyano groups.[4][5]
-
Elimination of the Leaving Group: In the second, generally faster step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the cyclopropylamino group, as the cyclopropylamide anion.[3]
Caption: Generalized SNAr mechanism for this compound.
Synthesis of the Starting Material: this compound
The starting material can be synthesized from commercially available 4-fluoro-3-nitrobenzonitrile and cyclopropylamine.
Experimental Protocol: Synthesis
-
To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Nucleophilic Aromatic Substitution
The following is a generalized workflow for the SNAr of this compound with various nucleophiles. Specific conditions for different classes of nucleophiles are detailed in the subsequent sections.
Caption: General workflow for the SNAr reaction.
Protocol 1: Synthesis of Aryl Ethers (O-Arylation)
This protocol describes the reaction with alcohol nucleophiles to form 4-alkoxy-3-nitrobenzonitrile derivatives.
Materials and Equipment
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, phenol)
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard workup and purification equipment
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.5 eq) and anhydrous polar aprotic solvent.
-
Deprotonation: Cool the solution to 0 °C and add the strong base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Scientific Rationale
-
Choice of Base: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide. NaH or KOtBu are effective choices.
-
Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they solvate the cationic counter-ion of the alkoxide, enhancing its nucleophilicity, and can support the temperatures required for the reaction.[2]
-
Temperature: Heating is often necessary to overcome the activation energy for the displacement of the relatively poor amino leaving group.
Protocol 2: Synthesis of Aryl Thioethers (S-Arylation)
This protocol outlines the reaction with thiol nucleophiles to produce 4-(alkyl/aryl)thio-3-nitrobenzonitrile derivatives.
Materials and Equipment
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
Inorganic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Standard reaction, workup, and purification equipment
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in the chosen solvent.
-
Addition of Base: Add the inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, concentrate, and purify by column chromatography.
Scientific Rationale
-
Nucleophilicity of Thiols: Thiols are generally more nucleophilic than their corresponding alcohols, and their conjugate bases, thiolates, are even more so.
-
Choice of Base: A milder inorganic base like K₂CO₃ is often sufficient to deprotonate the thiol, and these bases are generally well-tolerated in SNAr reactions.[8]
Protocol 3: Synthesis of Substituted Anilines (N-Arylation)
This protocol details the reaction with primary or secondary amine nucleophiles.
Materials and Equipment
-
This compound
-
Desired primary or secondary amine
-
Non-nucleophilic organic base (e.g., DIPEA) or an excess of the nucleophilic amine
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP)
-
Standard reaction, workup, and purification equipment
Experimental Procedure
-
Reaction Setup: Combine this compound (1.0 eq) and the amine nucleophile (2.0-3.0 eq) in the solvent.
-
Reaction: Heat the reaction mixture to 100-140 °C. The excess amine can often serve as the base to neutralize the proton liberated from the nucleophile. Alternatively, a non-nucleophilic base like DIPEA can be added.
-
Monitoring and Workup: Monitor the reaction, and upon completion, perform a standard aqueous workup and extraction.
-
Purification: Purify the product via column chromatography.
Scientific Rationale
-
Excess Nucleophile: Using an excess of the amine nucleophile drives the reaction to completion and can also act as the base.
-
Higher Temperatures: Higher temperatures are often required for amine nucleophiles, especially when displacing another amine, due to the relative basicities of the incoming and outgoing groups.
Data Summary Table
| Nucleophile Type | Example Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) |
| Oxygen | Methanol | NaH, KOtBu | DMF, DMSO | 80-120 |
| Sulfur | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80-100 |
| Nitrogen | Piperidine | Excess Nucleophile or DIPEA | DMSO, NMP | 100-140 |
Safety and Handling
-
This compound and related nitroaromatics: These compounds should be handled with care. Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and quench carefully.
-
Solvents: Polar aprotic solvents like DMF and DMSO have good skin permeability. Avoid direct contact.
References
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Singleton, D. A., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. Retrieved from [Link]
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Williams, A., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Miles, J. A., & Bove, J. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
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Chem Help ASAP. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. YouTube. Retrieved from [Link]
-
Lee, B., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Retrieved from [Link]
-
Eyer, P. (1991). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC - NIH. Retrieved from [Link]
-
Scribd. (2024, May 15). Experiment 11 Written Lab Report - Aniline. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2025, April 30). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
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-
PMC - NIH. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
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PMC - NIH. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
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The Strategic Role of 4-(Cyclopropylamino)-3-nitrobenzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research, the demand for novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is ever-present. The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized intermediates. 4-(Cyclopropylamino)-3-nitrobenzonitrile (CAS No. 710967-04-7) has emerged as a key building block, primarily for the synthesis of pyrazole-based agrochemicals. Its unique arrangement of a cyclopropylamino group, a nitro group, and a nitrile on a benzene ring offers a rich platform for a variety of chemical transformations, leading to the construction of potent fungicidal and herbicidal scaffolds.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will detail the synthetic pathways, key transformations, and provide protocols for its conversion into high-value agrochemical cores, with a particular focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry.
Core Synthetic Strategy: From Benzonitrile to Fused Heterocycles
The primary utility of this compound in agrochemical synthesis lies in its role as a precursor to 3-amino-5-cyclopropyl-1H-pyrazole. This transformation leverages the ortho-relationship of the amino and nitrile functionalities (after reduction of the nitro group) to construct the pyrazole ring. The resulting aminopyrazole is a versatile intermediate for the synthesis of a wide range of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are known to possess significant biological activity.[1][2]
The overall synthetic workflow can be conceptualized as a two-stage process:
Caption: General synthetic workflow from the starting benzonitrile to the final agrochemical.
Stage 1: Synthesis of the Key Intermediate: 3-Amino-5-cyclopropyl-1H-pyrazole
The conversion of this compound to 3-amino-5-cyclopropyl-1H-pyrazole is a critical first step. While a one-pot reaction may be feasible, a two-step process involving the reduction of the nitro group followed by cyclization is a common and reliable approach in heterocyclic chemistry.
Protocol 1: Two-Step Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole
Part A: Reduction of this compound
This step involves the selective reduction of the nitro group to an amine, yielding 4-amino-3-(cyclopropylamino)benzonitrile.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity. Other reducing agents like tin(II) chloride or iron in acetic acid can also be employed.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Palladium on Carbon (10 wt. %) | 0.05 - 0.1 | Catalyst for Hydrogenation |
| Hydrogen Gas | Excess | Reducing Agent |
| Methanol or Ethanol | Solvent | Reaction Medium |
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas.
-
Introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-(cyclopropylamino)benzonitrile, which can often be used in the next step without further purification.
Part B: Cyclization to 3-Amino-5-cyclopropyl-1H-pyrazole
The ortho-diamine nitrile intermediate undergoes intramolecular cyclization to form the pyrazole ring.
-
Rationale: This acid- or base-catalyzed cyclization is a common method for the synthesis of aminopyrazoles from ortho-aminonitriles. The reaction with hydrazine hydrate provides an alternative route to the aminopyrazole.
| Reagent | Molar Equiv. | Purpose |
| 4-Amino-3-(cyclopropylamino)benzonitrile | 1.0 | Starting Material |
| Hydrazine Hydrate | 1.1 - 1.5 | Nitrogen source for pyrazole ring |
| Ethanol or n-Butanol | Solvent | Reaction Medium |
Procedure:
-
To a solution of 4-amino-3-(cyclopropylamino)benzonitrile in ethanol or n-butanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9) can be purified by recrystallization or column chromatography.[3]
Stage 2: Application in the Synthesis of Pyrazolo[3,4-b]pyridine Agrochemicals
The 3-amino-5-cyclopropyl-1H-pyrazole intermediate is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with documented herbicidal and fungicidal activity.[2] The construction of the fused pyridine ring is typically achieved through condensation with a 1,3-dicarbonyl compound or a suitable equivalent.
Sources
Application Note & Protocols: High-Purity Isolation of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction: The Imperative for Purity
4-(Cyclopropylamino)-3-nitrobenzonitrile is a highly functionalized aromatic compound. Its structural motifs—a secondary amine, a nitro group, and a nitrile—make it a versatile building block in medicinal chemistry and materials science. The presence of these reactive groups allows for a multitude of subsequent chemical transformations, such as reduction of the nitro group to form a diamine, hydrolysis of the nitrile, or further substitution on the aromatic ring[1]. In the context of drug development, where this intermediate may be used in the synthesis of active pharmaceutical ingredients (APIs), achieving exceptionally high purity is not merely a goal but a regulatory and safety necessity. Trace impurities can lead to unforeseen side reactions, reduced yield in subsequent steps, and the formation of toxicological hazards.
This guide provides a detailed examination of robust, scalable, and validated techniques for the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern each step.
Understanding the Molecule: Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the impurities likely present in the crude material.
2.1. Physicochemical Profile
-
Structure: The molecule contains both hydrogen bond donors (the N-H group) and acceptors (the nitro and nitrile groups), rendering it a polar compound.
-
Solubility: Expected to have moderate solubility in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone) and lower solubility in non-polar solvents (e.g., Hexanes). Solubility in polar protic solvents (e.g., Ethanol, Methanol) is likely significant, especially upon heating.
-
Reactivity: The secondary amine group imparts a slightly basic character. The molecule could be sensitive to strong acids or bases and high temperatures, which might induce hydrolysis of the nitrile group[2].
2.2. Probable Synthesis Route and Impurity Profile
The most common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a precursor like 4-chloro-3-nitrobenzonitrile with cyclopropylamine.
-
Reaction: 4-chloro-3-nitrobenzonitrile + Cyclopropylamine → this compound + HCl
Based on this synthesis, the crude product may contain:
-
Unreacted Starting Materials: 4-chloro-3-nitrobenzonitrile[3][4].
-
Excess Reagents: Cyclopropylamine (a volatile, basic amine).
-
Side Products: Potential for hydrolysis of the nitrile to 4-(cyclopropylamino)-3-nitrobenzamide, especially if aqueous workup conditions are harsh.
-
Reaction Solvents: Residual solvents used in the synthesis.
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For this compound, a multi-step approach involving an initial wash followed by either chromatography or recrystallization is recommended.
Caption: Decision workflow for selecting the primary purification technique.
Protocol I: Flash Column Chromatography
Flash column chromatography is the most versatile method for purifying this compound, as it can separate impurities with a wide range of polarities[5]. Given the basic nature of the secondary amine, standard silica gel may cause peak tailing. This can be mitigated by deactivating the silica.
4.1. Principle of Separation
The separation occurs based on the differential partitioning of the components between a polar stationary phase (silica gel) and a less polar mobile phase[6]. The polar nitro and amine groups will interact strongly with the silica, requiring a relatively polar eluent for migration. Non-polar impurities will elute first, followed by the product, and then highly polar impurities.
4.2. Experimental Protocol
-
Preparation of Deactivated Silica:
-
To a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes), add 1% triethylamine (Et₃N) by volume.
-
Gently stir for 5 minutes. This neutralizes the acidic silanol groups on the silica surface, preventing streaking of the basic amine product[7].
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Add a small layer of sand.
-
Pour the silica slurry into the column. Use gentle air or nitrogen pressure to push the solvent through, compacting the silica bed to a uniform height. Ensure no air bubbles or cracks are present[8]. The packed column should have a silica height of approximately 6-8 inches.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Recommended Mobile Phase: A gradient system of Hexanes and Ethyl Acetate (EtOAc).
-
Begin elution with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:EtOAc). The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).
-
Collect fractions continuously in test tubes or vials[9].
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Caption: Step-by-step workflow for flash column chromatography.
Protocol II: Recrystallization
Recrystallization is an excellent technique for large-scale purification if a suitable solvent can be identified. It relies on the principle that the solubility of the compound is high in a hot solvent but low in the same solvent when cold[10].
5.1. Solvent Selection: The Critical Step
The ideal solvent will dissolve the crude product completely at its boiling point but will result in poor solubility at room temperature or below.
Table 1: Candidate Solvents for Screening
| Solvent Class | Example Solvent | Boiling Point (°C) | Rationale |
|---|---|---|---|
| Polar Protic | Isopropanol (IPA) | 82.6 | Often effective for polar compounds with H-bonding capabilities. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, good general-purpose recrystallization solvent. | |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 77.1 | Good balance of polarity; often used in chromatography for this class of compound. |
| Solvent Mixture | Toluene / Hexanes | Variable | Toluene provides solubility; hexanes act as an anti-solvent to induce crystallization. |
| Solvent Mixture | Ethanol / Water | Variable | Ethanol provides solubility; water acts as an anti-solvent. |
5.2. Experimental Protocol
-
Solvent Screening:
-
Place ~50 mg of crude material into a small test tube.
-
Add a candidate solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable.
-
If the solid is poorly soluble, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will produce a high yield of crystalline solid.
-
-
Bulk Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[11].
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Verification
After purification, the purity of this compound must be confirmed:
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) indicates high purity. For comparison, the related compound 4-nitrobenzonitrile melts at 142-146 °C[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to the product structure with no significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99.5%).
Safety and Handling
Aromatic nitro compounds and nitriles should be handled with care. Based on structurally similar compounds, this compound should be treated as acutely toxic if swallowed, inhaled, or in contact with skin[13][14].
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Avoid creating dust when handling the solid material.
-
Consult the Safety Data Sheet (SDS) for all solvents and reagents before use.
References
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
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Acme Bioscience. (n.d.). Exploring the Reactivity of 4-Amino-3-nitrobenzonitrile in Organic Transformations. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-nitrobenzonitrile. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
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Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
PubMed. (n.d.). Microbial transformation of nitriles to high-value acids or amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]
-
University of Wisconsin-Madison, College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-. Retrieved from [Link]
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Application Notes and Protocols for 4-(Cyclopropylamino)-3-nitrobenzonitrile in Advanced Material Science
Foreword: The Untapped Potential of a Unique Molecular Scaffold
In the dynamic landscape of material science, the quest for novel molecular architectures that offer unique combinations of properties is perpetual. 4-(Cyclopropylamino)-3-nitrobenzonitrile emerges as a compelling, albeit underexplored, candidate for the development of next-generation functional materials. This molecule uniquely integrates the rigid, strained cyclopropyl group with the electron-withdrawing nitro and nitrile functionalities on a benzene core. This intricate combination suggests a wealth of potential applications, from high-performance polymers to organic electronics.
This document serves as a detailed guide for researchers, scientists, and professionals in drug development and material science. It provides not only a theoretical framework for understanding the potential of this compound but also detailed, actionable protocols for its synthesis and incorporation into functional materials. The methodologies described herein are grounded in established chemical principles and draw parallels from well-documented related compounds, offering a solid foundation for pioneering research in this exciting area.
Section 1: Synthesis of this compound
A plausible and efficient synthetic route to this compound can be adapted from the known synthesis of similar 4-alkylamino-3-nitrobenzonitriles. The proposed synthesis involves the nucleophilic aromatic substitution of a suitable precursor, 4-chloro-3-nitrobenzonitrile, with cyclopropylamine.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of cyclopropylamine attacks the electron-deficient carbon atom bonded to the chlorine atom in 4-chloro-3-nitrobenzonitrile. The strong electron-withdrawing effects of the adjacent nitro and nitrile groups facilitate this reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Chloro-3-nitrobenzonitrile (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-chloro-3-nitrobenzonitrile and potassium carbonate.
-
Add DMF to dissolve the reactants.
-
Add cyclopropylamine to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Application in High-Performance Polymers
The incorporation of the cyclopropyl moiety into a polymer backbone is known to enhance thermal stability and mechanical strength due to the rigid and strained nature of the three-membered ring.[1] The polar nitro and nitrile groups can also contribute to inter-chain interactions, further improving the material's properties.
Rationale for Application
We propose the synthesis of a polyamide incorporating this compound. The amino group of a related diamine derivative can be polymerized with a diacyl chloride to form a high-strength aromatic polyamide.
Experimental Workflow: Synthesis of a Novel Polyamide
The workflow involves a two-step process: first, the reduction of the nitro group of this compound to an amine, followed by polymerization.
Caption: Workflow for the synthesis of a novel polyamide.
Protocol for Polyamide Synthesis
Step 1: Synthesis of 3-Amino-4-(cyclopropylamino)benzonitrile
-
Dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the diamine.
Step 2: Interfacial Polymerization
-
Dissolve the synthesized diamine in an aqueous solution of sodium carbonate.
-
In a separate beaker, dissolve terephthaloyl chloride in an organic solvent (e.g., dichloromethane).
-
Carefully layer the organic solution on top of the aqueous solution.
-
A polymer film will form at the interface. Gently pull the film out and wind it onto a rotating rod.
-
Wash the resulting polymer fiber with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts.
-
Dry the polymer under vacuum.
Expected Material Properties
The resulting polyamide is expected to exhibit the following properties:
| Property | Expected Value/Characteristic |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature |
| Mechanical Strength | High tensile strength and modulus |
| Solubility | Limited solubility in common organic solvents, soluble in strong acids |
| Chemical Resistance | Good resistance to a range of chemicals |
Section 3: Application in Organic Electronics
The electron-withdrawing nature of the nitrile and nitro groups in this compound suggests its potential as a building block for n-type organic semiconductor materials.[2] These materials are essential for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Rationale for Application
By incorporating this molecule into a larger conjugated system, it is possible to tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) level, to facilitate electron injection and transport.
Experimental Workflow: Synthesis of a Novel n-Type Material
A potential approach is to use this compound as a precursor in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to synthesize a larger π-conjugated molecule.
Caption: Workflow for synthesizing an n-type organic semiconductor.
Protocol for n-Type Material Synthesis (Hypothetical Suzuki Coupling)
Step 1: Borylation of a Halogenated Precursor
-
Synthesize a halogenated derivative of this compound (e.g., by bromination).
-
React the brominated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane) to form the boronic ester.
Step 2: Suzuki Coupling
-
React the synthesized boronic ester with a suitable halogenated aromatic co-monomer (e.g., a dibrominated thiophene derivative) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃) in a solvent mixture (e.g., toluene/water).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Purify the resulting conjugated material by column chromatography and recrystallization.
Expected Photophysical and Electronic Properties
| Property | Expected Characteristic |
| Absorption Spectrum (UV-Vis) | Strong absorption in the visible or near-UV region, indicative of a conjugated system. |
| Emission Spectrum (PL) | Fluorescence in the visible region. |
| Cyclic Voltammetry (CV) | Reversible reduction waves, indicating n-type behavior. |
| LUMO Level | Low-lying LUMO energy level suitable for electron injection from common cathodes. |
Section 4: Application as a Functional Dye
The chromophoric nature of the 4-amino-3-nitrobenzonitrile scaffold suggests that this compound could function as a solvatochromic dye.[3] The intramolecular charge transfer (ICT) character, enhanced by the electron-donating amino group and electron-withdrawing nitro and nitrile groups, can lead to changes in its absorption and emission spectra in response to solvent polarity.
Rationale for Application
The sensitivity of the photophysical properties of such "push-pull" systems to the local environment makes them useful as probes for solvent polarity or as sensors.
Protocol for Characterizing Solvatochromic Properties
-
Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane).
-
Prepare a series of solutions of the compound in solvents of varying polarity (e.g., toluene, dichloromethane, acetone, acetonitrile, methanol).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the Stokes shift (difference between the absorption and emission maxima) against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
Expected Solvatochromic Behavior
A significant red-shift in the emission spectrum is expected with increasing solvent polarity, which is a hallmark of ICT-based fluorophores. This property could be harnessed for applications in chemical sensing and as fluorescent probes in biological systems.
References
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Hernández, B., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. PubMed. [Link]
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ResearchGate. Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
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J&H CHEM. 3-(cyclopropylamino)-4-nitrobenzonitrile CAS NO.1356483-72-1. [Link]
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National Center for Biotechnology Information. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
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Tonzola, C. J., et al. (2003). New n-type organic semiconductors: synthesis, single crystal structures, cyclic voltammetry, photophysics, electron transport, and electroluminescence of a series of diphenylanthrazolines. Journal of the American Chemical Society. [Link]
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Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
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Veeprho. 4-Hydroxy-3-nitrobenzonitrile | CAS 3272-08-0. [Link]
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- 2. New n-type organic semiconductors: synthesis, single crystal structures, cyclic voltammetry, photophysics, electron transport, and electroluminescence of a series of diphenylanthrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-nitrobenzonitrile [myskinrecipes.com]
Troubleshooting & Optimization
troubleshooting low yield in 4-(Cyclopropylamino)-3-nitrobenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis, troubleshoot low yields, and understand the critical parameters that govern its success. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving a high-yield, reproducible protocol for this molecule is paramount.
This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and provides a systematic, field-tested framework for identifying and resolving common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the synthesis, providing the foundational knowledge needed to make informed decisions during troubleshooting.
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] Unlike electrophilic substitutions common to aromatic rings, the SNAr mechanism occurs when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs). In this case, the nitro (-NO2) and cyano (-CN) groups on the benzonitrile ring pull electron density away, making the ring electron-deficient and susceptible to attack by a nucleophile.
The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclopropylamine attacks the carbon atom bearing the leaving group (typically a halogen like fluorine or chlorine). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex .[1] The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitro and cyano groups.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group (F⁻ or Cl⁻), yielding the final product.
Q2: Why is 4-fluoro-3-nitrobenzonitrile often preferred over 4-chloro-3-nitrobenzonitrile as a starting material?
A2: This is a key feature of SNAr reactions that often surprises chemists familiar with SN1 and SN2 reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine, being the most electronegative halogen, is a powerful inductively electron-withdrawing group. This effect makes the carbon atom it's attached to more electrophilic (electron-poor), thus accelerating the attack by the nucleophile. Therefore, the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I , which is the reverse of their leaving group ability in SN1/SN2 reactions.[2]
Q3: What is the function of a base in this reaction, and is an external base always necessary?
A3: A base is crucial for neutralizing the hydrohalic acid (HF or HCl) that is generated as a byproduct when the leaving group departs. If this acid is not neutralized, it will protonate the cyclopropylamine, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction.
An external base is not always required if an excess of cyclopropylamine is used. Typically, using at least two equivalents of cyclopropylamine is sufficient: one equivalent acts as the nucleophile, and the second acts as a sacrificial base to scavenge the acid. However, for atom economy or if the amine is expensive, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.
Q4: What are the ideal characteristics of a solvent for this synthesis?
A4: The ideal solvent for an SNAr reaction should be polar and aprotic . Polar solvents are needed to dissolve the reagents and stabilize the charged Meisenheimer complex intermediate. Aprotic solvents (those without acidic protons) are essential because protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity, and can potentially act as competing nucleophiles themselves.[3] Commonly used and effective solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).
Section 2: Troubleshooting Guide for Low Yield
This section is structured to directly address specific experimental failures in a question-and-answer format.
Problem 1: Reaction Stalls or Fails to Reach Completion
Question: My TLC or LC-MS analysis shows a significant amount of 4-halo-3-nitrobenzonitrile starting material remaining, even after the recommended reaction time. What are the likely causes?
Answer: This is one of the most common issues and typically points to one of four root causes:
-
Cause A: Inactive (Protonated) Nucleophile: As discussed in the FAQs, if the generated acid is not effectively neutralized, your cyclopropylamine will be protonated, halting the reaction.
-
Solution: Ensure you are using at least 2.0-2.2 equivalents of cyclopropylamine. If you are using a 1:1 stoichiometry with an external base like K₂CO₃, ensure the base is finely powdered and anhydrous, as surface area and water content can affect its reactivity.
-
-
Cause B: Insufficient Thermal Energy: SNAr reactions require sufficient activation energy to form the Meisenheimer complex.
-
Solution: If you are running the reaction at room temperature, consider moderately heating the reaction to 50-80 °C. Monitor the progress carefully by TLC every hour, as excessive heat can lead to side products.
-
-
Cause C: Poor Reagent Quality: The purity of your starting materials is critical.
-
Solution:
-
Cyclopropylamine: This amine can be volatile and hygroscopic. Use a fresh bottle or re-distill if purity is suspect.
-
4-halo-3-nitrobenzonitrile: Verify the purity by melting point or an analytical technique like NMR or GC-MS. Impurities can inhibit the reaction.[4]
-
Solvent: Ensure your solvent is anhydrous. The presence of water can be highly detrimental. Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., molecular sieves).
-
-
-
Cause D: Incorrect Solvent Choice:
-
Solution: While DMSO, DMF, and MeCN are all suitable, DMSO is often superior due to its high polarity, which greatly stabilizes the Meisenheimer complex. If your reaction is sluggish in acetonitrile, consider switching to DMSO.
-
Problem 2: Formation of Significant Impurities
Question: My reaction goes to completion, but I am observing a major side product, often a polar spot on my TLC plate, which is reducing my isolated yield. How can I identify and prevent it?
Answer: The most likely impurity is 4-hydroxy-3-nitrobenzonitrile, resulting from hydrolysis.
-
Cause: Presence of Water: Water can act as a competing nucleophile, attacking the activated aromatic ring to form the corresponding phenol.[3] This side reaction is often exacerbated by higher temperatures.
-
Identification: The 4-hydroxy-3-nitrobenzonitrile byproduct is significantly more polar than the desired product. It will have a much lower Rf value on a normal-phase TLC plate. It can be confirmed by LC-MS, looking for a mass corresponding to C₇H₄N₂O₃.
-
Prevention:
-
Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your base (if using K₂CO₃) is dry.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-60 °C).
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can help prevent atmospheric moisture from entering the reaction.
-
-
Problem 3: Product Loss During Work-up and Purification
Question: My crude reaction mixture looks clean, but I'm losing a significant amount of product during aqueous work-up and purification. What can I do to improve my recovery?
Answer: Product loss during isolation is a frequent and frustrating source of low yield. The key is a systematic approach to work-up and purification.
-
Cause A: Inefficient Precipitation/Extraction: The standard work-up involves quenching the reaction mixture (often in DMSO or DMF) with water to precipitate the product.
-
Optimization:
-
Slow Addition: Add the reaction mixture dropwise into a vigorously stirred beaker of cold water. This promotes the formation of a fine, easily filterable precipitate rather than an oil.
-
Sufficient Water Volume: Use a large volume of water (at least 10-20 times the volume of your reaction solvent) to ensure complete precipitation and to keep the highly polar solvent (DMSO/DMF) dissolved.
-
Check the Filtrate: After filtering your product, take a small sample of the aqueous filtrate and extract it with a solvent like ethyl acetate. Run a TLC of the extract to see if a significant amount of product remains in the aqueous layer. If so, perform a full extraction of the filtrate to recover this material.
-
-
-
Cause B: Suboptimal Recrystallization: Recrystallization is an excellent purification technique but can lead to significant losses if the solvent system is not optimized.
-
Optimization: The product is typically a yellow solid. A common and effective recrystallization solvent system is isopropanol/water or ethanol/water. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Cause C: Issues with Column Chromatography: If chromatography is necessary, losses can occur from irreversible adsorption or smearing.
-
Optimization:
-
Stationary Phase: Use silica gel for standard purification.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective for separating the product from less polar starting materials and more polar impurities.
-
Dry Loading: For difficult separations or to improve resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Section 3: Data & Visualization
Table 1: Key Reagent Properties and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Typical Role | Stoichiometry (Equivalents) | Notes |
| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | Electrophile | 1.0 | Limiting Reagent |
| Cyclopropylamine | C₃H₇N | 57.09 | Nucleophile / Base | 2.0 - 2.2 | Use of excess eliminates the need for another base. |
| Potassium Carbonate (Optional) | K₂CO₃ | 138.21 | Base | 1.5 - 2.0 | Use if employing only ~1.1 eq. of cyclopropylamine. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | - | Anhydrous grade is essential. |
Diagrams
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="4-Fluoro-3-nitrobenzonitrile\n+ Cyclopropylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="HF + Cyclopropylamine\n↓\n[C₃H₅NH₃]⁺F⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Nucleophilic\nAttack (Slow)"]; Intermediate -> Product [label="Loss of F⁻\n(Fast)"]; Intermediate -> Byproduct [label="Acid-Base\nReaction", style=dashed]; } enddot Caption: SNAr reaction pathway for this compound synthesis.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Decision tree for troubleshooting low yield issues.
Section 4: Validated Experimental Protocol
This protocol describes a reliable, scalable method for the synthesis of this compound. It incorporates best practices to mitigate the common issues discussed above.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube or inert gas inlet), and a thermometer.
-
4-Fluoro-3-nitrobenzonitrile (1.0 eq)
-
Cyclopropylamine (2.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Hexanes, Deionized Water
-
Standard glassware for work-up and purification.
Procedure:
-
Reaction Setup:
-
In a dry three-neck flask under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzonitrile (1.0 eq).
-
Add anhydrous DMSO (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature until all the solid has dissolved.
-
-
Reagent Addition:
-
Slowly add cyclopropylamine (2.2 eq) to the stirred solution via syringe over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours. The product spot (yellow, UV-active) should appear with a higher Rf than the hydrolysis impurity but lower than the starting material. The disappearance of the starting 4-fluoro-3-nitrobenzonitrile spot indicates completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, place a volume of cold deionized water that is 10-20 times the volume of DMSO used. Stir vigorously.
-
Slowly pour the reaction mixture into the stirring water. A bright yellow precipitate should form immediately.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3x) to remove residual DMSO and the cyclopropylammonium fluoride salt.
-
Wash the cake with a small amount of cold hexanes to aid in drying.
-
Dry the solid under high vacuum. The product at this stage is often >95% pure.
-
-
Purification (if necessary):
-
If further purification is required, the crude solid can be recrystallized from hot isopropanol or ethanol.
-
Dissolve the solid in a minimum amount of the boiling solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to crystallize.
-
References
-
Wikipedia. (2023, December 2). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). (n.d.). Apolloscientific. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find in-depth answers to frequently asked questions and practical guides to identifying and mitigating common side products.
Frequently Asked Questions (FAQs) about the Synthesis
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-poor aromatic ring of a 4-halo-3-nitrobenzonitrile is attacked by the nucleophilic cyclopropylamine. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1] The halogen atom, commonly fluorine or chlorine, serves as the leaving group.
Troubleshooting Guide: Identifying and Mitigating Side Products
The formation of side products is a common challenge in organic synthesis. This guide will help you identify and address the most probable impurities in the synthesis of this compound.
Q2: I am observing an impurity with a higher polarity than my product in the HPLC analysis. What could it be?
A higher polarity impurity often suggests the presence of a more polar functional group, such as a carboxylic acid or a phenol.
-
Potential Side Product 1: 4-Hydroxy-3-nitrobenzonitrile
-
Plausible Cause: This impurity can arise if the starting material, 4-fluoro-3-nitrobenzonitrile, undergoes hydrolysis. This is more likely to occur if there is water present in the reaction mixture and if the reaction is run at elevated temperatures or for extended periods in the presence of a base.
-
Identification: This side product can be identified by LC-MS, where it will show a molecular ion corresponding to its molecular weight. Its retention time in reverse-phase HPLC will be shorter than the desired product due to its higher polarity.
-
Mitigation Strategies:
-
Ensure all reagents and solvents are anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Optimize the reaction temperature and time to avoid conditions that favor hydrolysis.
-
-
-
Potential Side Product 2: 4-(Cyclopropylamino)-3-nitrobenzamide
-
Plausible Cause: The nitrile group of the desired product can undergo hydrolysis to the corresponding amide under either acidic or basic conditions, especially during the work-up procedure.
-
Identification: This impurity can be detected by LC-MS. It will have a different fragmentation pattern compared to the starting material and the desired product. In the IR spectrum, the characteristic nitrile peak around 2230 cm⁻¹ will be absent, and new peaks corresponding to an amide will appear.
-
Mitigation Strategies:
-
Maintain a neutral pH during the work-up and purification steps.
-
If an aqueous work-up is necessary, use deionized water and minimize the contact time.
-
Avoid excessively high temperatures during product isolation.
-
-
Q3: My reaction is showing an impurity with a similar polarity to the starting material. What is the likely culprit?
An impurity with a similar polarity to the starting material could be an isomer or a related compound with a small structural modification.
-
Potential Side Product 3: Positional Isomers
-
Plausible Cause: If the starting material, 4-halo-3-nitrobenzonitrile, contains isomeric impurities (e.g., 2-halo-5-nitrobenzonitrile), these will react with cyclopropylamine to produce the corresponding isomeric product.
-
Identification: The presence of isomeric impurities can be challenging to detect without proper analytical methods. High-resolution HPLC or GC-MS can often separate isomers. 1D and 2D NMR spectroscopy are powerful tools for confirming the substitution pattern on the aromatic ring.
-
Mitigation Strategies:
-
Ensure the purity of the starting 4-halo-3-nitrobenzonitrile using a validated analytical method before starting the synthesis.
-
If the starting material is impure, purify it by recrystallization or column chromatography.
-
-
Q4: I have a less polar impurity that is difficult to remove. What could it be?
A less polar impurity might be a result of a side reaction that removes a polar functional group or adds a non-polar one.
-
Potential Side Product 4: 4-(Cyclopropylamino)-benzonitrile
-
Plausible Cause: While less common, under certain reductive conditions, the nitro group could be reduced to an amine, which is then removed from the ring. However, a more likely scenario for a less polar impurity would be the presence of unreacted starting material from a previous step, for instance, 4-fluorobenzonitrile, which could then react to form 4-cyclopropylaminobenzonitrile.
-
Identification: This impurity would have a significantly different mass spectrum and NMR spectrum. It would lack the signals corresponding to the nitro group.
-
Mitigation Strategies:
-
Ensure complete nitration of the starting material in the preceding step.
-
Purify the 4-halo-3-nitrobenzonitrile intermediate to remove any unnitrated starting material.
-
-
Summary of Potential Side Products and their Characteristics
| Side Product | Plausible Cause | Relative Polarity | Identification Methods |
| 4-Hydroxy-3-nitrobenzonitrile | Hydrolysis of starting material | Higher | LC-MS, HPLC |
| 4-(Cyclopropylamino)-3-nitrobenzamide | Hydrolysis of product nitrile | Higher | LC-MS, IR, NMR |
| Positional Isomers | Impure starting material | Similar | HPLC, GC-MS, NMR |
| 4-(Cyclopropylamino)-benzonitrile | Incomplete nitration of precursor | Lower | LC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or DMSO) add cyclopropylamine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This is a starting point for developing a suitable HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via SNAr.
Potential Side Product Formation
Caption: Formation pathways for common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
-
3-Nitro-4-(propylamino)benzonitrile. National Center for Biotechnology Information. PubChem Compound Database. [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem. [Link]
-
Recent Approaches for Impurity Profiling: A Review. International Journal of Research Trends and Innovation. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug and Alcohol Research. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
p-NITROBENZONITRILE. Organic Syntheses. [Link]
-
A Review on Impurity Profiling and Techniques Used for Their Identification. The International Journal of Engineering Research & Technology. [Link]
-
Exploring the Chemical Synthesis Building Block: 4-Fluoro-3-nitrobenzonitrile. Inno Pharmchem. [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
-
4-Isopropylamino-3-nitrobenzonitrile. National Center for Biotechnology Information. PubChem Compound Database. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐hep. Almac. [Link]
-
3-Nitrobenzonitrile. National Center for Biotechnology Information. PubChem Compound Database. [Link]://pubchem.ncbi.nlm.nih.gov/compound/12079)
Sources
stability issues of 4-(Cyclopropylamino)-3-nitrobenzonitrile in solution
An In-Depth Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Cyclopropylamino)-3-nitrobenzonitrile. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability challenges encountered during your research. As Senior Application Scientists, our goal is to empower you with the knowledge to anticipate and solve stability-related issues, ensuring the integrity and reproducibility of your results.
Introduction to this compound and its Potential Stability Challenges
This compound is a key intermediate in the synthesis of various compounds, including those investigated as metalloenzyme and kinase inhibitors[1][2]. Its chemical structure, featuring a secondary cyclopropylamine, a nitro group ortho to the amine, and a benzonitrile moiety, presents a unique combination of functional groups that can be susceptible to degradation under certain experimental conditions.
Understanding the inherent reactivity of these groups is the first step in preventing unforeseen stability issues. The nitro group can be reduced, the secondary amine can be oxidized, and the entire aromatic system is susceptible to nucleophilic substitution, particularly given the activating effect of the nitro and cyano groups. Furthermore, like many nitroaromatic compounds, there is a potential for photolytic degradation[3][4][5].
This guide is structured to walk you through the logical steps of identifying, troubleshooting, and confirming the stability of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and solution stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, this compound should be stored in a cool, dry, and dark place to minimize the risk of thermal and photolytic degradation. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and hydrolysis from atmospheric moisture.
Q2: In which common laboratory solvents is this compound soluble?
A2: While specific solubility data is not extensively published, based on its structure and mentions in synthetic procedures, it is expected to be soluble in polar organic solvents such as ethanol, ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF)[1][6]. Solubility in aqueous solutions is likely to be low. It is always best practice to determine the solubility in your specific solvent system empirically on a small scale first.
Q3: Are there any known incompatibilities with common reagents or materials?
A3: Due to its chemical nature, this compound may be incompatible with strong reducing agents (which can reduce the nitro group), strong oxidizing agents, and highly acidic or basic conditions, which could potentially lead to hydrolysis of the nitrile or other degradation pathways.
Q4: How can I monitor the purity of my this compound sample?
A4: The purity of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic structure is chromophoric. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessments during a reaction or purification[1].
Troubleshooting Guide: Stability in Solution
This section provides a question-and-answer-based troubleshooting guide for specific issues you might encounter during your experiments.
Issue 1: I observe a new, more polar impurity peak in my HPLC analysis after leaving my sample in solution overnight.
Q: My sample of this compound, dissolved in methanol, shows a significant new peak in the HPLC chromatogram after being left on the benchtop for 24 hours. What could be the cause?
A: This is a common observation and could be indicative of a few potential degradation pathways. The primary suspects are photolytic degradation or slow reaction with the solvent.
Causality:
-
Photolytic Degradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV light[3][5][7]. Ambient laboratory light can be sufficient to induce photochemical reactions over time, leading to the formation of degradation products.
-
Hydrolysis: Although less likely in neutral methanol, if there is residual water or acidic/basic contaminants, the nitrile group could undergo slow hydrolysis to the corresponding amide or carboxylic acid. These products would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment with your solution stored in an amber vial or a vial wrapped in aluminum foil to exclude light. If the formation of the impurity is significantly reduced or eliminated, photolytic degradation is the likely cause.
-
Use High-Purity, Anhydrous Solvent: Ensure you are using a high-purity, anhydrous grade of methanol. Residual water or impurities could be contributing to the degradation.
-
Analyze the Impurity: If possible, use LC-MS to determine the mass of the impurity peak. This can provide valuable information about its structure and help elucidate the degradation pathway. For example, an increase of 18 amu could suggest hydrolysis of the nitrile to a primary amide.
Issue 2: My compound seems to be degrading during my reaction workup, which involves an acidic or basic wash.
Q: I am losing a significant amount of my this compound during an aqueous workup procedure that involves washing with dilute HCl and then sodium bicarbonate. What is happening?
A: The presence of both a secondary amine and a nitro-activated aromatic ring makes the molecule susceptible to degradation under both acidic and basic conditions.
Causality:
-
Acidic Conditions: While the cyclopropylamino group may be protonated, strong acidic conditions, especially with heating, could promote hydrolysis of the nitrile group.
-
Basic Conditions: The aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and cyano groups. Hydroxide ions from a basic wash could potentially displace the cyclopropylamino group or lead to other degradation products. The acidity of the N-H proton is also increased, and deprotonation could facilitate oxidative side reactions.
Troubleshooting Steps:
-
Use Milder Conditions: If possible, use milder washing solutions. For example, a saturated solution of ammonium chloride can be a less harsh alternative to dilute HCl for neutralizing basic reactions. A saturated solution of sodium chloride (brine) can be used to remove water without significantly altering the pH.
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible and at a low temperature (e.g., in an ice bath) to minimize the reaction time for potential degradation.
-
Alternative Workup: Consider a non-aqueous workup if your reaction products and impurities allow. This could involve direct chromatographic purification after removing the reaction solvent.
Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
To proactively assess the stability of this compound in your specific experimental context, we recommend conducting forced degradation and solution stability studies. These studies are crucial for developing robust analytical methods and stable formulations[8][9][10].
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber and clear)
-
HPLC system with a UV detector and a C18 column
-
Photostability chamber (or a sunny windowsill for a qualitative assessment)
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Sample Preparation (for each condition):
-
In a suitable vial, add 1 mL of the stock solution.
-
Add 1 mL of the respective stressor solution (1 M HCl, 1 M NaOH, or 30% H₂O₂). For the thermal and photolytic studies, add 1 mL of a 1:1 ACN:water mixture.
-
For the control sample, add 1 mL of a 1:1 ACN:water mixture.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the HCl sample at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the NaOH sample at 60°C for 24 hours.
-
Oxidation: Incubate the H₂O₂ sample at room temperature for 24 hours.
-
Thermal Stress: Incubate the thermal stress sample (in a clear vial) at 60°C in the dark for 24 hours.
-
Photolytic Stress: Expose the photolytic stress sample (in a clear vial) to light (ICH-compliant photostability chamber or natural sunlight) at room temperature for 24 hours. Keep a control sample wrapped in foil next to it.
-
-
Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analyze all samples by HPLC, including the control sample.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and quantify the major degradation products.
-
Hypothetical Forced Degradation Data:
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 1 M HCl | 24 | 60 | ~5% | Hydrolysis of nitrile to amide |
| 1 M NaOH | 24 | 60 | ~15% | Hydrolysis of nitrile, potential ring substitution |
| 30% H₂O₂ | 24 | RT | ~10% | N-oxide formation |
| Thermal | 24 | 60 (dark) | <2% | Minimal degradation |
| Photolytic | 24 | RT (light) | ~20% | Reduction of nitro group, other photoproducts |
Protocol 2: Solution Stability in Common Solvents
Objective: To determine the short-term and long-term stability of this compound in various laboratory solvents.
Procedure:
-
Prepare 0.1 mg/mL solutions of the compound in a range of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Dichloromethane).
-
Divide each solution into two sets of amber vials.
-
Store one set at room temperature (20-25°C) and the other at 4°C.
-
Analyze the samples by HPLC at initial time (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
Hypothetical Solvent Stability Recommendations:
| Solvent | Storage at 4°C (1 week) | Storage at RT (1 week) | Recommendation |
| DMSO | >99% remaining | >98% remaining | Suitable for short-term storage and stock solutions. |
| DMF | >99% remaining | >98% remaining | Suitable for short-term storage. |
| Acetonitrile | >99% remaining | >99% remaining | Excellent for short and medium-term storage. |
| Ethanol | >99% remaining | >98% remaining | Good for short-term use. |
| Dichloromethane | >98% remaining | ~95% remaining | Use fresh solutions; not ideal for storage. |
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. Understanding these can aid in the identification of impurities and in designing experiments to mitigate their formation.
Hypothetical Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound.
Disclaimer: The information provided in this technical support guide is for guidance purposes only. It is based on general chemical principles and available literature. Researchers should always perform their own experiments to validate the stability of this compound under their specific experimental conditions.
References
- US10085984B2 - Metalloenzyme inhibitor compounds - Google P
- WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors - Google P
- AK Scientific, Inc. - 2-(cyclopropylamino)-5-nitrobenzonitrile. (URL: )
- version 1.1 - FDA. (URL: )
- WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors - Google P
- Table of Contents - Chem Service. (URL: )
- (PDF) Hydrogenation on palladium-containing granulated catalysts - 3.
- (PDF)
- Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight | Environmental Science & Technology - ACS Public
- Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity - SPIE Digital Library. (URL: )
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: )
- Technical Support Center: Forced Degradation Studies of Substituted Nitroarom
- RE X-He - Googleapis.com. (URL: )
- Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Comput
- Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin... (URL: )
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
Sources
- 1. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 2. WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(Cyclopropylamino)-3-nitrobenzonitrile
Welcome to the technical support resource for 4-(Cyclopropylamino)-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a critical intermediate in various synthetic pathways, likely within the pharmaceutical and agrochemical sectors, achieving consistent and effective solubilization is paramount for successful experimental outcomes.[1][2][3] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established principles of medicinal chemistry and formulation science.
Understanding the Root of the Problem: The Molecular Structure of this compound
The solubility challenges associated with this compound are intrinsically linked to its molecular architecture. The molecule possesses a rigid, aromatic benzonitrile core, substituted with a polar nitro group (-NO₂) and a non-polar cyclopropylamino group. This combination of a planar aromatic system and functional groups with differing polarities contributes to a stable crystal lattice structure, which requires significant energy to overcome for dissolution. The compound is largely hydrophobic, leading to poor solubility in aqueous media.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers and actionable protocols for common solubility problems.
Q1: I'm starting a new project with this compound. Which solvents should I try first?
A1: Start with polar aprotic solvents. Based on solubility data for structurally similar compounds, such as 3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile, polar aprotic solvents are the most effective for achieving initial dissolution.[1][5] These solvents can disrupt the crystal lattice forces of the compound without the complexities of hydrogen bonding interactions that can sometimes hinder solubility.
For initial screening, we recommend testing the solvents in the order presented in the table below. This ranking is based on published data for 3-nitrobenzonitrile, which serves as an excellent surrogate for predicting the behavior of this compound.[5][6]
Table 1: Recommended Starting Solvents for Solubility Screening (Based on 3-Nitrobenzonitrile Data)
| Solvent | Class | Rationale & Key Considerations |
|---|---|---|
| Acetone | Polar Aprotic | Generally provides the highest solubility for nitrobenzonitrile compounds.[5][6] It is volatile, making it suitable for subsequent evaporation if needed. |
| Acetonitrile | Polar Aprotic | Offers good solubility and is compatible with many analytical techniques like HPLC. |
| Ethyl Acetate | Polar Aprotic | Another strong candidate, often showing high solubility for this class of compounds.[5][7] |
| Ethanol | Polar Protic | A common and less toxic solvent, though it may yield lower solubility compared to acetone.[1][4] |
| Toluene | Non-polar | Can be effective due to interactions with the aromatic ring of the compound. |
Note: Always start with small quantities to determine an approximate solubility before scaling up.
Q2: The compound won't dissolve sufficiently in a single solvent for my required concentration. What is the next step?
A2: Employ a co-solvent system. When a single solvent is inadequate, a co-solvent system is the logical next step. This involves using a strong, water-miscible organic solvent (like DMSO or DMF) to first dissolve the compound, followed by a careful dilution into your primary aqueous or buffer system. This is a standard and highly effective technique for preparing stock solutions for biological assays.[8][9]
The key is to create a highly concentrated primary stock in a minimal amount of a strong solvent, which can then be diluted to a working concentration where the organic solvent percentage is low enough to not interfere with your experiment.
Caption: Workflow for using a co-solvent to prepare an aqueous solution.
-
Preparation: Accurately weigh 2.15 mg of this compound (MW: 215.22 g/mol ) into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If solids persist, place the tube in a sonicator bath for 5-10 minutes.
-
Verification: Visually confirm that all solid material has dissolved, resulting in a clear, homogenous stock solution.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
When preparing your working solution, slowly pipette the required volume of this stock into your final aqueous buffer while continuously vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Q3: My experiment is pH-sensitive. Can I use pH modification to increase aqueous solubility?
A3: Yes, pH modification is a promising strategy. The cyclopropylamino moiety on your compound is a basic functional group. In an acidic environment (lower pH), this nitrogen atom can become protonated, forming a positively charged salt. This salt form will have significantly higher aqueous solubility than the neutral form.
To leverage this, you must first determine the compound's pH-solubility profile to find the optimal pH range for your experiments.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Sample Preparation: Add an excess amount of solid this compound to an aliquot of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution is saturated.
-
Separation: After equilibration, filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH range that provides the highest solubility.
Sources
Technical Support Center: Continuous-Flow Synthesis of Cyclopropylamines
Topic: Optimization & Troubleshooting of Cyclopropylamine Synthesis in Flow Audience: Process Chemists, Flow Chemistry Engineers, Drug Discovery Scientists Status: Operational | Version: 2.4
Executive Summary: The Strained Ring Challenge
Cyclopropylamines are privileged structural motifs in medicinal chemistry (e.g., Tranylcypromine, Ticagrelor), serving as conformationally restricted bioisosteres. However, their synthesis in batch is often plagued by runaway exotherms , unstable intermediates (carbenoids/diazo species), and heterogeneous biphasic issues .
Transitioning to continuous flow offers superior heat transfer and safety profiles, but introduces unique hydrodynamic challenges. This guide addresses the three primary methodologies: Simmons-Smith Cyclopropanation , Transition-Metal Catalyzed Diazo Decomposition , and Kulinkovich Reactions .
Critical Troubleshooting Guide (Q&A)
Module A: Simmons-Smith Reaction (Zinc Carbenoids)
Context: The reaction of alkenes with diiodomethane (
Q1: My reactor pressure is spiking progressively during the run. Is this clogging?
Diagnosis: Likely, yes. The Furukawa modification (
-
Solvent Switch: Incorporate a coordinating co-solvent. We recommend a DCM/1,2-Dimethoxyethane (DME) mixture (e.g., 4:1 ratio). DME coordinates with zinc species, significantly improving solubility.
-
Pulsatile Flow: If using syringe pumps, switch to a dual-piston pump system or superimpose a pulse to mechanically disrupt boundary layer sedimentation.
-
Ultrasound: For persistent issues, immerse the reactor coil in an ultrasonic bath to maintain suspension.
Q2: I observe low conversion despite theoretical residence times. Why is the reaction stalling?
Diagnosis: This is often a mixing-limited regime . The formation of the active iodomethylzinc carbenoid (
-
Static Mixers: Install high-efficiency static mixers (e.g., Kenics or herringbone structures) immediately after the confluence of the alkene and carbenoid streams.
-
Temperature Ramp: Unlike batch, flow allows you to superheat solvents safely. Increase reactor temperature to 40-50°C (maintaining pressure > 5 bar) to accelerate kinetics, provided the carbenoid remains stable.
Module B: Diazo-Mediated Cyclopropanation
Context: In situ generation of diazomethane or use of diazoacetates with Rh/Cu catalysts.
Q3: The safety interlock triggers due to "Gas Breakout." How do I handle nitrogen evolution?
Diagnosis: Diazo decomposition releases
-
Active Back-Pressure Regulation (BPR): Ensure your BPR is set above the saturation pressure of nitrogen in your solvent at the reaction temperature (typically > 100 psi / 7 bar). This keeps the
in solution (single-phase liquid flow) until the outlet. -
Tube-in-Tube Reactors: For diazomethane generation, use a semi-permeable membrane reactor (AF-2400) to allow diazomethane to permeate into the reaction stream while retaining the precursors in the waste stream.
Experimental Protocol: Continuous Flow Simmons-Smith Cyclopropanation
Objective: Synthesis of a N-Boc-cyclopropylamine derivative via cyclopropanation of an enecarbamate.
System Configuration
-
Pump A: Enecarbamate substrate +
in DCM. -
Pump B:
(1.0 M in Hexanes). -
Reactor: PFA Coil (10 mL volume), submerged in a thermostat bath.
-
Quench: Sat.
solution introduced at the reactor outlet.
Step-by-Step Methodology
-
System Drying (Critical):
-
Flush the entire system with anhydrous DCM for 20 minutes. Moisture reacts violently with
and destroys the active carbenoid. -
Validation: The effluent should show < 50 ppm water content (Karl Fischer).
-
-
Reagent Preparation:
-
Feed A: Dissolve Enecarbamate (1.0 equiv) and
(2.5 equiv) in anhydrous DCM. -
Feed B: Handle
under Argon. Transfer to a chemically resistant syringe (glass/gas-tight) or inert pressure vessel.
-
-
Flow Startup & Steady State:
-
Set flow rates to achieve a residence time (
) of 20 minutes. -
Ratio: Maintain a volumetric ratio that ensures 2.2 equiv of
relative to the substrate. -
Start pumping solvent only first to pressurize the system to 5 bar (BPR).
-
Start Reagent pumps simultaneously.
-
Wait: Discard the first 2 reactor volumes (20 mL) to reach steady state dispersion.
-
-
Quench & Isolation:
-
Direct the reactor output into a vigorously stirred flask containing Sat.
and ice. -
Warning: Massive gas evolution (ethane) will occur. Ensure adequate ventilation.
-
Separate phases, wash organic layer with
(to remove iodine), dry, and concentrate.
-
Data Summary: Batch vs. Flow Metrics
| Metric | Batch Process | Continuous Flow Optimization | Impact |
| Temperature Control | Cryogenic (-20°C to 0°C) required to manage exotherm. | 0°C to +25°C (Ambient). | Reduced energy cost; faster kinetics. |
| Reagent Stoichiometry | Often requires 5-10 equiv of | Reduced to 2.0 - 2.5 equiv. | Significant cost reduction. |
| Reaction Time | 4 - 12 Hours. | 10 - 30 Minutes. | High throughput optimization. |
| Safety Profile | High risk of runaway; accumulation of pyrophoric intermediates. | Minimal inventory; immediate quenching. | Inherently safer design. |
Visualizations
Figure 1: Optimized Flow Setup for Simmons-Smith Cyclopropanation
This diagram illustrates the critical "Zone 1" (Carbenoid formation) and "Zone 2" (Cyclopropanation) separation to manage enthalpy.
*Caption: Schematic of a split-feed flow system. Note the temperature gradient between mixing (0°C) and reaction (20-40°C) to suppress premature dec
Navigating the Synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile: A Technical Support Guide for Seamless Scale-Up
For researchers, chemists, and drug development professionals, the journey from a successful bench-scale synthesis to a robust, scalable production process is fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting the production of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a key intermediate in various pharmaceutical development pathways. Drawing upon established principles of chemical process development and scale-up, this document aims to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered during the scale-up of this critical nucleophilic aromatic substitution (SNAr) reaction.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the reaction of a 4-halo-3-nitrobenzonitrile (commonly 4-fluoro or 4-chloro-3-nitrobenzonitrile) with cyclopropylamine. This SNAr reaction is driven by the electron-withdrawing nature of the nitro and cyano groups, which activate the aromatic ring for nucleophilic attack.
While seemingly straightforward, scaling up this process can introduce a host of challenges that may not be apparent at the lab scale. These can range from altered reaction kinetics and impurity profiles to safety hazards and difficulties in product isolation. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Questions and Expert Answers
Reaction and Process Control
Q1: My reaction is sluggish and not going to completion upon scale-up, even though it worked perfectly on a small scale. What could be the issue?
A1: This is a classic scale-up challenge often related to inadequate mixing and heat transfer.
-
Causality: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. Heat transfer is also less efficient in larger vessels, which can affect reactions with a significant thermal profile.
-
Troubleshooting Protocol:
-
Agitation Study: Evaluate the efficiency of your reactor's agitation system. Consider increasing the stirring speed or using a different type of impeller to improve mixing.
-
Solvent Selection: Ensure your solvent can maintain all reactants in the solution at the desired reaction temperature. Poor solubility can be exacerbated at a larger scale.
-
Temperature Monitoring: Use multiple temperature probes to map the temperature distribution within the reactor. This will help identify any significant temperature gradients.
-
Reagent Addition Strategy: A slow, controlled addition of one of the reactants (e.g., cyclopropylamine) can help manage exotherms and maintain a more consistent reaction temperature.
-
Q2: I'm observing a significant increase in side products and impurities in my scaled-up batch. What are the likely culprits and how can I mitigate them?
A2: The formation of impurities is a critical concern in pharmaceutical manufacturing.[1][2] Several factors can contribute to an altered impurity profile during scale-up.
-
Potential Side Reactions:
-
Over-reaction/Di-substitution: If the reaction temperature is too high or the reaction time is excessively long, the product itself can react with another molecule of cyclopropylamine, leading to di-substituted byproducts.
-
Reaction with Solvent: Depending on the solvent used, it may react with the starting materials or intermediates under the reaction conditions.
-
Degradation of Starting Materials or Product: Prolonged exposure to high temperatures can lead to the thermal degradation of the reactants or the desired product.
-
-
Troubleshooting and Mitigation:
-
Impurity Profiling: The first step is to identify the major impurities using techniques like HPLC-MS. Understanding the structure of the impurities will provide clues about their formation pathway.
-
Reaction Optimization: Conduct a Design of Experiments (DoE) to systematically evaluate the impact of critical process parameters (temperature, reaction time, stoichiometry of reactants) on the impurity profile.[3]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Table 1: Key Process Parameters and their Potential Impact on Scale-Up
| Parameter | Potential Issue at Scale | Mitigation Strategy |
| Temperature | Inefficient heat transfer leading to hot spots and side reactions. | Use of jacketed reactors with efficient heat transfer fluids, controlled reagent addition. |
| Mixing | Inhomogeneous reaction mixture, leading to slow reaction and byproduct formation. | Optimize agitator design and speed; consider using baffles in the reactor. |
| Reaction Time | Increased potential for byproduct formation if not optimized for the larger scale. | Monitor reaction progress closely using in-process controls (e.g., HPLC). |
| Stoichiometry | Excess of one reactant can lead to specific side reactions. | Carefully control the molar ratio of reactants. |
Purification and Isolation
Q3: I'm struggling with the purification of the final product at a larger scale. The crystallization is not as effective as it was in the lab.
A3: Crystallization is a scale-sensitive unit operation. What works on a few grams may not be directly transferable to kilograms.
-
Causality: Cooling rates, mixing dynamics, and the presence of impurities can all significantly impact crystal growth and morphology. Slower cooling rates in large vessels can lead to the formation of larger, less pure crystals.
-
Troubleshooting Protocol:
-
Solvent System Optimization: Re-evaluate the solvent system for crystallization. A mixture of solvents might be necessary to achieve the desired solubility profile for purification.
-
Seeding Strategy: Develop a robust seeding strategy. The amount and quality of seed crystals are critical for controlling crystal size and purity.
-
Controlled Cooling Profile: Implement a programmed cooling profile to control the rate of supersaturation and promote the growth of pure crystals.
-
Alternative Purification Methods: If crystallization proves challenging, consider other large-scale purification techniques such as column chromatography.[4][5][6]
-
Q4: My isolated product has a pink or reddish hue, which was not present in the lab-scale batches. What is causing this discoloration?
A4: Color formation is often indicative of trace impurities.
-
Potential Causes:
-
Oxidation: The product or impurities may be susceptible to air oxidation, especially at elevated temperatures during workup or drying.
-
Nitrogen-Containing Impurities: Certain nitrogen-containing byproducts can be highly colored.
-
Residual Metals: If any metal catalysts were used in the synthesis of the starting materials, trace amounts could be present and cause discoloration.
-
-
Troubleshooting:
-
Inert Processing: Handle the product under an inert atmosphere as much as possible during isolation and drying.
-
Charcoal Treatment: A treatment with activated carbon during the workup or before crystallization can sometimes remove colored impurities.
-
Recrystallization: An additional recrystallization step from a different solvent system may be necessary to remove the color-causing impurity.
-
Diagram 1: Troubleshooting Workflow for Discoloration Issues
Caption: A logical workflow for diagnosing and resolving product discoloration.
Safety Considerations
Q5: What are the primary safety hazards I should be aware of when scaling up this synthesis?
A5: Proactive hazard assessment is crucial for a safe scale-up.[7][8]
-
Key Hazards:
-
Exothermic Reaction: The SNAr reaction can be exothermic. A loss of cooling on a large scale could lead to a thermal runaway.[8]
-
Hazardous Reagents:
-
Solvent Hazards: Many organic solvents are flammable and have associated health risks.
-
-
Safety Protocols:
-
Reaction Calorimetry: Perform reaction calorimetry studies to quantify the heat of reaction and determine the potential for a thermal runaway.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats.
-
Ventilation: Conduct the reaction in a well-ventilated area, such as a fume hood or a dedicated production bay with appropriate air handling.
-
Emergency Procedures: Have clear and well-rehearsed emergency procedures in place for spills, fires, and other potential incidents.
-
Diagram 2: Hierarchy of Safety Controls for Scale-Up
Caption: Prioritizing safety measures from most to least effective.
III. Frequently Asked Questions (FAQs)
-
What is the best leaving group for this reaction: fluorine or chlorine?
-
For SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electron-withdrawing fluorine atom. However, the choice of starting material may also depend on cost and availability at an industrial scale.
-
-
Can I use a different base in this reaction?
-
The use of an external base is often employed to neutralize the hydrogen halide (HF or HCl) that is formed during the reaction. Common bases include triethylamine or potassium carbonate. The choice of base can influence the reaction rate and impurity profile, so it should be optimized for the specific reaction conditions.
-
-
What are the typical storage conditions for this compound?
-
As with many nitroaromatic compounds, it is advisable to store the product in a cool, dry, and dark place to prevent degradation.
-
-
How can I monitor the progress of the reaction at a large scale?
-
In-process control (IPC) is essential for large-scale production. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product and any significant impurities.
-
IV. Conclusion
The successful scale-up of this compound production requires a proactive and systematic approach to process development. By understanding the underlying chemistry and potential challenges related to reaction control, purification, and safety, researchers and production chemists can navigate the complexities of moving from the lab to the plant. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each specific process will have its own unique set of challenges that must be addressed through careful experimentation and analysis.
V. References
-
U.S. Patent 4,590,292A, "Process for the manufacture of cyclopropylamine," issued May 20, 1986.
-
U.S. Patent 3,711,549A, "Process for manufacturing cyclopropylamine," issued January 16, 1973.
-
U.S. Patent 7,763,759B2, "Continuous process for the manufacture of nitrobenzene," issued July 27, 2010.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from
-
Miller, C. S. (1949). p-NITROBENZONITRILE. Organic Syntheses, 29, 75.
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from
-
Gotor-Fernández, V., Gotor, V., & García-Alvarez, J. (2021). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 22(16), 8753.
-
Al-Adhami, M. I., & Al-Allaf, T. A. K. (2020). Scale-up and cGMP Manufacturing of Next-Generation Vaccine Adjuvant Saponin/MPLA NanoParticles (SMNP). Pharmaceutics, 12(9), 863.
-
European Patent 0205403B1, "Process for the manufacture of cyclopropylamine," issued December 17, 1986.
-
Li, D., & Li, Z. (2012). A Large-Scale Preparation Method of High Purity C-Phycocyanin. International Journal of Bioscience, Biochemistry and Bioinformatics, 2(6), 416-419.
-
Cytiva. (2024). Case study: process development for purification of recombinant proteins. Retrieved from
-
Jaspers, M., & de Groot, A. (2010). Anticipation of scale up issues in pharmaceutical development. Organic Process Research & Development, 14(6), 1349-1356.
-
Kumar, A., & Singh, R. (2016). Impurity Profile of Pharmaceuticals Ingredient: A Review. Journal of Pharmaceutical Sciences and Research, 8(8), 836-841.
-
European Patent 0080700A1, "A process for producing nitrile compounds," issued June 8, 1983.
-
Ross, A. B. (2023). Protocols for purification of of LC-MS grade solvents? ResearchGate.
-
PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrobenzonitrile. Retrieved from
-
Hermanto, S., & Chen, Y. (2009). New Developments in Scale-Up and QbD to Ensure Control Over Product Quality. Pharmaceutical Technology, 33(12), 44-50.
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Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. Retrieved from
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ManTech Publications. (2021). Impurity Profiling of Pharmaceuticals. Retrieved from
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Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from
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D'Souza, R., & Summers, J. (2019). A robust and versatile method for production and purification of large-scale RNA samples for structural biology. RNA, 25(5), 677-686.
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International Journal of Creative Research Thoughts. (2023). A REVIEW ON IMPURITY PROFILLING.
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Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from
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Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
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ECHEMI. (n.d.). 4-Methyl-3-nitrobenzonitrile SDS, 939-79-7 Safety Data Sheets. Retrieved from
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Technical Support Center: Post-Synthesis Purification of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Welcome to the technical support center for the purification of 4-(Cyclopropylamino)-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the post-synthesis workup and purification of this important intermediate.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzonitrile and cyclopropylamine, can present several purification challenges. The primary goal of the post-synthesis process is to remove unreacted starting materials, excess reagents, and any side-products formed during the reaction. Inadequate purification can lead to downstream complications in subsequent synthetic steps and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide will walk you through a systematic approach to identify and resolve common purity issues, ensuring a high-quality final product.
Troubleshooting Common Impurities
A successful purification strategy begins with understanding the potential impurities that may be present in the crude product.
Potential Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| SM1 | 4-chloro-3-nitrobenzonitrile | Unreacted starting material |
| SM2 | Cyclopropylamine | Excess reagent |
| SP1 | Isomeric Substitution Products | Side reaction: substitution at other positions |
| SP2 | Di-substituted Products | Reaction of the product with another molecule of starting material |
| SP3 | Hydrolysis Products | Reaction with water during workup |
Q1: My final product shows the presence of unreacted 4-chloro-3-nitrobenzonitrile. How can I remove it?
A1: The presence of unreacted 4-chloro-3-nitrobenzonitrile is a common issue, often due to incomplete reaction. Here are a few strategies to address this:
-
Recrystallization: This is often the most effective method for removing starting materials. The difference in polarity and crystal lattice energy between the product and the starting material can be exploited.
-
Expert Insight: The choice of solvent is critical. A good recrystallization solvent should dissolve the crude product at an elevated temperature but have limited solubility for the product at lower temperatures, while the impurities remain in solution.[1]
Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (approx. 50 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise until the solid dissolves upon heating.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields the best crystal formation with minimal dissolved product in the cold mother liquor.
Recommended Solvent System: A mixture of ethanol and water often provides good results for compounds of this type.
Caption: Recrystallization workflow for removing soluble impurities.
-
-
Flash Column Chromatography: If recrystallization is not sufficiently effective, flash column chromatography is a powerful alternative.
-
Expert Insight: The choice of eluent is key to achieving good separation. A solvent system that gives a good separation of spots on a Thin Layer Chromatography (T-LC) plate (Rf of the product ~0.3-0.4) is a good starting point for the column.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate, moving towards 80:20.
-
Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). b. Load the solution onto the top of the silica gel column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent.
-
Q2: I have residual cyclopropylamine in my product. What is the best way to remove it?
A2: Cyclopropylamine is a volatile and basic compound, which can often be removed during the workup.
-
Aqueous Wash: Washing the organic layer with a dilute acidic solution during the workup will protonate the amine, making it water-soluble and easily removed in the aqueous phase.
-
Expert Insight: A 1M solution of hydrochloric acid (HCl) is typically sufficient. Be cautious not to use a strong acid concentration that could potentially hydrolyze the nitrile group under harsh conditions.
Protocol: Acidic Wash
-
After the reaction is complete, quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with 1M HCl (2 x 50 mL for a 1 L reaction scale).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate in vacuo.
-
-
Evaporation under Reduced Pressure: If the amine is still present after the acidic wash, it can often be removed by co-evaporation with a suitable solvent like toluene under reduced pressure.
Q3: My analytical data (HPLC/NMR) suggests the presence of an isomeric impurity. How can I separate it?
A3: The formation of isomeric products, although often minor, can be challenging to separate due to their similar physical properties to the desired product.
-
Expert Insight: The SNAr reaction is generally regioselective, with the nucleophile attacking the carbon bearing the leaving group that is activated by an ortho or para electron-withdrawing group. In the case of 4-chloro-3-nitrobenzonitrile, the nitro group is meta to the chlorine, but the cyano group is para, which still allows for activation. The formation of an isomer where the cyclopropylamine attacks at the nitro-substituted carbon is less likely but possible.
-
High-Performance Flash Chromatography (HPFC) or Preparative HPLC: For difficult separations of isomers, more advanced chromatographic techniques may be necessary. These techniques offer higher resolution than standard flash chromatography.
-
Recrystallization: Meticulous optimization of the recrystallization process, including the choice of solvent and the cooling rate, can sometimes lead to the selective crystallization of the desired isomer. Slow cooling is often key to obtaining pure crystals.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure this compound is typically a yellow to orange solid. A significant deviation from this color may indicate the presence of impurities.
Q: Which analytical techniques are best for assessing the purity of my product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[2][3][4] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. UV detection at a wavelength where the analyte has strong absorbance (e.g., around 254 nm or 350 nm) is common.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the desired product and identifying any major impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and any impurities.
Q: Can I use a different base in the synthesis to minimize side reactions? A: The choice of base can influence the reaction rate and the impurity profile. Common bases for SNAr reactions include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). An excess of the nucleophile (cyclopropylamine) itself can also act as the base. Triethylamine is a good starting point as it is generally non-nucleophilic and easily removed.
Q: My product seems to be an oil, not a solid. What should I do? A: If your product is an oil, it may be due to the presence of impurities that are depressing the melting point.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate. This can often induce crystallization of the desired product.
-
Purification: If trituration fails, the oil should be purified by column chromatography as described above.
Purity Enhancement Workflow
The following diagram illustrates a general workflow for improving the purity of this compound.
Caption: Decision workflow for post-synthesis purification.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]
-
Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2275-2281. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. Available from: [Link]
-
Patel, S. A., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(4), 523. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Beilstein Journals. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Available from: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]
-
Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. Available from: [Link]
-
AMSBIO. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]
-
Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Available from: [Link]
Sources
Technical Support Center: Enhancing the Stability of Plasma-Polymerized Cyclopropylamine (PPCPA) Layers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for plasma-polymerized cyclopropylamine (PPCPA). This document is designed for researchers, scientists, and drug development professionals who utilize PPCPA thin films for surface functionalization. Our goal is to provide you with a deep understanding of the factors governing the stability of these amine-rich layers and to offer practical, field-proven solutions to common experimental challenges.
The Challenge of PPCPA Stability
Plasma-polymerized cyclopropylamine (PPCPA) films are highly valued for their ability to introduce a high density of primary amine (-NH₂) groups onto a wide variety of substrates. These functional groups are crucial for the covalent immobilization of biomolecules, enhancing cell adhesion, and fabricating advanced biosensors. However, the very reactivity that makes these surfaces valuable also renders them susceptible to environmental degradation.
The primary challenge is the inherent instability of the films, particularly when exposed to atmospheric oxygen and aqueous environments.[1] This "aging" process involves post-plasma oxidation and hydrolysis, where trapped free radicals within the polymer matrix react with ambient O₂ and H₂O.[2][3] This reaction leads to a decrease in the desired primary amine concentration and the incorporation of oxygen-containing functionalities such as amides and alcohols/ethers.[4][5] The consequence is a time-dependent surface chemistry that can compromise experimental reproducibility and the long-term performance of functionalized devices. This guide provides a systematic approach to diagnosing and mitigating these stability issues.
Troubleshooting Guide: Common Stability Issues
This section addresses the most common problems encountered during the fabrication and use of PPCPA layers. Each issue is presented with its likely causes, diagnostic procedures, and actionable solutions.
Issue 1: Rapid Loss of Amine Functionality & Surface Oxidation
-
Symptom: You observe a significant decrease in the nitrogen-to-carbon (N/C) ratio and an increase in the oxygen-to-carbon (O/C) ratio via X-ray Photoelectron Spectroscopy (XPS) within hours or days of deposition. Biological assays show poor or inconsistent biomolecule immobilization or cell attachment on samples stored for even short periods.
-
Causality: This is the classic sign of post-plasma oxidation. The plasma polymerization process inherently creates a polymer network with trapped, long-lived free radicals. Upon exposure to air, these radicals react with oxygen and water vapor, converting the desired amine groups into amides (R-C(=O)NHR') and other oxygenated species.[2][3] Films deposited with low cross-linking density are particularly vulnerable.
-
Diagnostic Steps:
-
Time-Course XPS Analysis: Perform XPS analysis on a freshly deposited sample (within 1 hour, minimizing air exposure) and on identical samples aged in ambient air for 1, 3, and 7 days. Track the N/C and O/C atomic percentage ratios.
-
High-Resolution N1s & C1s Scans: Deconvolute the high-resolution N1s XPS spectrum to quantify the ratio of primary amines (-NH₂) to other nitrogen species like imines (C=N) and amides (N-C=O). A decrease in the amine peak and growth of the amide peak over time confirms oxidation.[4]
-
Contact Angle Goniometry: Measure the water contact angle over time. Oxidation typically increases the polar component of the surface energy, leading to a decrease in the water contact angle from ~60° to ~40°.[3]
-
-
Solutions:
-
Optimize Plasma Parameters for Cross-linking: The stability of amine plasma polymers can be enhanced at the expense of the initial density of amine groups.[6] Increasing the energy input per monomer molecule promotes higher cross-linking, which creates a more robust network that is less permeable to oxygen and water. This is controlled by the Yasuda Parameter (W/FM) , where W is power, F is the monomer flow rate, and M is the monomer molecular weight.[5]
-
Utilize Pulsed Plasma Deposition: Pulsed plasma is highly effective for retaining functional groups while achieving good stability. The "off" time in each cycle allows for radical relaxation and polymerization pathways that are less destructive to the monomer's amine ring.
-
Issue 2: Film Delamination or Dissolution in Aqueous Media
-
Symptom: After immersion in a buffer or cell culture medium, the PPCPA film peels off the substrate (delamination) or disappears entirely (dissolution). This can be observed visually or confirmed by AFM/XPS analysis showing the bare substrate.
-
Causality: This issue represents two extremes of film structure, both linked to the W/FM parameter:
-
Dissolution: Occurs at very low W/FM values (≤ 288 MJ/kg in some systems). The resulting film is poorly cross-linked, oligomeric, and soluble in aqueous solutions.[4][5]
-
Delamination: Occurs at very high W/FM values (> 288 MJ/kg in some systems). The film is highly cross-linked and rigid. This high cross-linking builds up significant internal stress. When immersed in water, swelling can exacerbate this stress, leading to catastrophic failure at the film-substrate interface.[4][5]
-
-
Diagnostic Steps:
-
Immersion Test & Microscopy: Immerse the coated substrate in deionized water for 24 hours.[4] Use scanning electron microscopy (SEM) or even a light microscope to inspect the surface for cracking, peeling, or complete absence of the film.
-
AFM Scratch Test: Use an AFM tip in contact mode to gently scratch the surface before and after immersion. The disappearance of the film or the ease of removal will indicate poor stability.
-
-
Solutions:
-
Find the Optimal W/FM Window: There is a "sweet spot" for the W/FM parameter that provides sufficient cross-linking to prevent dissolution without creating excessive internal stress.
-
Action: Conduct a systematic study by varying the plasma power (e.g., 10W, 30W, 50W, 100W) while keeping the monomer flow rate and pressure constant. Analyze the stability of each film using the immersion test described above. One study found that for their system, an average power of 33W (100W peak power at 33% duty cycle) provided the optimal balance of high amine content and minimal thickness loss (2%) in water.[6]
-
-
Improve Substrate Adhesion: Ensure the substrate is impeccably clean before deposition. A brief pre-treatment with an argon or oxygen plasma can clean and activate the surface, creating dangling bonds that improve the covalent linkage of the PPCPA film to the substrate.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: How can I quickly check for the presence of amine groups without using XPS? A simple, qualitative method is the ninhydrin test. Prepare a 2% ninhydrin in ethanol solution. Place a small drop on your PPCPA surface and gently heat it to ~80-100°C for a few minutes. The appearance of a purple color (Ruhemann's purple) indicates the presence of primary amines. This is a useful process check but is not quantitative.
Q2: My aged PPCPA films still show some cell adhesion. Why? While primary amines are often the target functional group, studies on similar amine-containing plasma polymers have shown that their oxidation products, specifically amides, can also support cell attachment.[2][3] This means that even after significant aging, the surface may not become completely bio-inert, although the specific cellular response and immobilization chemistry will have changed.
Q3: Is it better to use the films immediately after deposition? Yes. For maximum consistency, especially for applications requiring covalent immobilization via primary amines, it is best practice to use the films as soon as possible after they are removed from the plasma reactor. If storage is unavoidable, store them in a vacuum desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[2]
Q4: Can I stabilize the amine groups after deposition? Yes, a post-deposition chemical derivatization step can be employed. This involves reacting the surface primary amines with a secondary molecule to form a more stable bond, effectively "capping" them to prevent oxidation. This is an advanced technique and requires careful selection of the derivatizing agent based on your final application. Common chemical reactions for amines include acylation or carbamate formation.[10][11]
Key Experimental Protocols & Data
Protocol 1: Optimized Deposition of Stable PPCPA Films
This protocol is based on parameters known to produce stable films with good amine retention.[6]
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass coverslips) by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry thoroughly with a nitrogen gun.
-
Insert substrates into the plasma reactor.
-
-
Pre-treatment (Optional but Recommended):
-
Evacuate the chamber to a base pressure of <10 Pa.
-
Introduce Argon gas at a flow rate of 20 sccm.
-
Initiate an Ar plasma at 50W for 5 minutes to clean and activate the substrate surface.
-
-
Deposition:
-
Evacuate the chamber again to base pressure.
-
Introduce cyclopropylamine (CPA) monomer vapor into the chamber. Set a flow rate to achieve a working pressure of approximately 50 Pa.
-
Set the RF power supply (13.56 MHz) to a pulsed mode .
-
Apply a peak power of 100 W with a duty cycle of 33% (e.g., Ton = 33 µs, Toff = 67 µs).
-
Continue deposition for a time sufficient to achieve the desired thickness (deposition rates must be pre-calibrated for your system).
-
-
Post-Deposition:
-
Switch off the plasma and monomer flow.
-
Allow the chamber to cool before venting with dry nitrogen.
-
Store samples in a vacuum desiccator until use.
-
Data Summary: Influence of Plasma Parameters
The relationship between plasma parameters and film properties is complex. The following table summarizes general trends observed in the literature.
| Parameter | Effect of Increase | Impact on Amine Retention | Impact on Film Stability | Causality |
| Power (W) | Increases W/FM ratio | Decreases | Increases (up to a point) | Higher power causes more monomer fragmentation, leading to fewer intact amine groups but a more densely cross-linked, stable network.[7] |
| Monomer Flow (F) | Decreases W/FM ratio | Increases | Decreases | Lower energy per molecule (higher flow) preserves the monomer structure but results in a less cross-linked, potentially soluble film.[4] |
| Duty Cycle (%) | Increases average power | Decreases | Increases | Higher "on" time leads to more fragmentation and cross-linking, similar to increasing CW power. Lower duty cycles are preferred for stability.[6] |
Visualization of Workflows and Relationships
Experimental Workflow for Stable Film Fabrication
The following diagram outlines the logical flow from substrate cleaning to final characterization for producing and validating stable PPCPA layers.
Caption: Workflow for fabricating and validating stable PPCPA films.
Parameter Interplay for Film Stability
This diagram illustrates the causal relationships between key plasma parameters and the resulting film properties, highlighting the central trade-off between functionality and stability.
Caption: Relationship between plasma inputs and film stability outcomes.
References
-
Chan, K.V., Onyshchenko, I., Nikiforov, A., Aziz, G., Morent, R., & De Geyter, N. (2018). Plasma polymerization of cyclopropylamine with a sub-atmospheric pressure DBD. European Polymer Journal, 103, 1–10. [Link]
-
Manakhov, A., Zajíčková, L., Eliáš, M., Čechal, J., Polčák, J., Hnilica, J., Bittnerová, Š., & Nečas, D. (2014). Optimization of Cyclopropylamine Plasma Polymerization toward Enhanced Layer Stability in Contact with Water. Plasma Processes and Polymers, 11(6), 532-544. [Link]
-
De Pauw-Gillet, M.-C., et al. (2019). Biocompatibility of Cyclopropylamine-Based Plasma Polymers Deposited at Sub-Atmospheric Pressure on Poly (ε-caprolactone) Nanofiber Meshes. Polymers, 11(9), 1403. [Link]
-
Manakhov, A. (2015). Stable amine-rich layers prepared by cyclopropylamine plasma polymerization. NANOCON 2015 Conference Proceedings. [Link]
-
Chan, K.V., et al. (2018). Investigating the stability of cyclopropylamine-based plasma polymers in water. European Polymer Journal. [Link]
-
Michelmore, A., et al. (2013). Mechanistic Studies of Plasma Polymerization of Allylamine. The Journal of Physical Chemistry B, 117(44), 13834-13843. [Link]
-
Mittal, K.L. (Ed.). (2018). Plasma Surface Modification of Polymers: Relevance to Adhesion. CRC Press. [Link]
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Finke, B., et al. (2014). Aging of Plasma-Polymerized Allylamine Nanofilms and the Maintenance of Their Cell Adhesion Capacity. Langmuir, 30(44), 13319-13328. [Link]
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Hegemann, D. (2014). Plasma Polymer Deposition and Coatings on Polymers. Comprehensive Materials Processing. [Link]
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Davis-Standard. (2020). Troubleshooting Common Blown Film Issues. [Link]
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Mozetič, M., et al. (2023). Deposition of Chitosan on Plasma-Treated Polymers—A Review. Polymers, 15(5), 1109. [Link]
-
Bajaj Masterbatch. Blown Film Troubleshooting guide. [Link]
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Finke, B., et al. (2014). Aging of Plasma-Polymerized Allylamine Nanofilms and the Maintenance of Their Cell Adhesion Capacity. Langmuir, 30(44), 13319-13328. [Link]
-
Hegemann, D., et al. (2017). Improving the Stability of Amino-Containing Plasma Polymer Films in Aqueous Environments. Langmuir, 33(42), 11438-11445. [Link]
-
Płotka-Wasylka, J.M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693-4718. [Link]
-
D'Agostino, R., et al. (2000). XPS studies of the ageing of plasma-treated polymer surfaces. Surface and Interface Analysis, 29(12), 851-859. [Link]
-
Markgraf, D. (2015). Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding. Adhesives & Sealants Industry. [Link]
-
Zajíčková, L., et al. (2007). Deposition of Thin Films by Plasma Polymerization for Biomedical Application. Acta Physica Slovaca. [Link]
-
Chekour, L., et al. (2011). Polypropylene natural aging studied by X-ray photoelectron spectroscopy. Journal of Applied Polymer Science, 122(1), 613-619. [Link]
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Vesel, A., et al. (2023). Aging of Plasma-Activated Polyethylene and Hydrophobic Recovery of Polyethylene Polymers. Polymers, 15(24), 4652. [Link]
-
Polyfill. (2020). 5 common problems in blown film and how to fix them. [Link]
-
Płotka-Wasylka, J.M., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4718. [Link]
-
Liu, H., et al. (2021). The Effect of Plasma Treatment on the Mechanical Properties of HDPE/Bamboo Fiber Composites. Polymers, 13(21), 3795. [Link]
-
Vesel, A., et al. (2024). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. Coatings, 14(4), 416. [Link]
-
ExxonMobil. Blown Film Troubleshooting Polyethylene Film Training Program. [Link]
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Vesel, A., et al. (2024). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. Coatings, 14(4), 416. [Link]
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Jack, G.C., et al. The Interaction of a Film-Forming Amine with Surfaces of a Recirculating Experimental Water Loop. Heat Exchanger Fouling and Cleaning. [Link]
-
Olejnik, K., et al. (2023). Aging of Polylactide Films Exposed to Plasma—Hydrophobic Recovery and Selected Application Properties. Applied Sciences, 13(5), 2751. [Link]
-
Płotka-Wasylka, J.M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]
-
Płotka-Wasylka, J.M., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4718. [Link]
-
Budhathoki, M., et al. (2021). Amine-based filmer chemistry for boilers with improved water solubility and performance. AWT Annual Convention and Exposition. [Link]
-
Zaplotnik, R., et al. (2021). Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing. Polymers, 13(15), 2419. [Link]
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Plastemart. (2010). Trouble shooting guide for blown film extrusion. [Link]
-
Gengenbach, T.R., et al. (1996). Contributions of restructuring and oxidation to the aging of the surface of plasma polymers containing heteroatoms. Journal of Polymer Science Part A: Polymer Chemistry, 34(10), 1999-2015. [Link]
-
Lin, P.C., et al. (2012). Plasma polymerization of amine-containing thin films and the studies on the deposition kinetics. Surface and Coatings Technology, 206(24), 5129-5136. [Link]
-
El-Ghaffar, M.A.A., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Polymers, 14(3), 398. [Link]
-
Sarma, B.K., et al. (2001). Plasma Treatment of Polymer Films. Society of Vacuum Coaters 44th Annual Technical Conference Proceedings. [Link]
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Lee, J.H., et al. (1992). Cell adhesion to plasma-treated polymer surfaces. Biomaterials, 13(4), 229-234. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Introduction: In the landscape of drug discovery and materials science, the adage "structure dictates function" is an absolute. For a molecule like 4-(Cyclopropylamino)-3-nitrobenzonitrile, a potential intermediate in novel therapeutics or functional materials, ambiguity in its atomic arrangement is not an option. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography (SCXRD) stands alone in its ability to deliver an unambiguous, three-dimensional view of a molecule at atomic resolution.
This guide provides an in-depth, experience-driven protocol for the structural validation of this compound using SCXRD. Furthermore, it presents a critical comparison of this "gold standard" technique with orthogonal methods like NMR, Mass Spectrometry, and IR spectroscopy, offering researchers a comprehensive framework for making informed decisions in their own structural elucidation workflows.
Part 1: The Gold Standard: Unambiguous Structure via Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the absolute configuration of chiral molecules and the precise atomic arrangement of any crystalline solid.[1] The technique works by passing a focused beam of X-rays through a perfectly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise location of every atom.[2]
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where the quality of each step dictates the success of the next.
Step 1: Synthesis and Absolute Purity
Before any characterization, the molecule must be synthesized. A plausible route to this compound involves the nucleophilic aromatic substitution of a precursor like 4-chloro-3-nitrobenzonitrile with cyclopropylamine.
-
Rationale (Expertise): Crystallization is fundamentally a process of self-assembly. The presence of impurities, even at low levels (<1%), can disrupt the formation of the ordered lattice required for a high-quality crystal, often resulting in oils, amorphous solids, or no crystals at all.[3] Therefore, achieving >99.5% purity via column chromatography or multiple recrystallizations is a non-negotiable prerequisite.
Step 2: Crystal Growth – The Art and Science
This is often the most challenging and time-consuming phase of the entire process.[4] The goal is to create a state of slow, controlled supersaturation that allows molecules to methodically arrange themselves into a single, perfect crystal lattice.
-
Detailed Protocol (Slow Evaporation):
-
Select a solvent or solvent system in which the compound is moderately soluble. For this molecule, a system like Ethyl Acetate/Hexane or Dichloromethane/Methanol is a logical starting point.
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of the "good" solvent (e.g., Ethyl Acetate) in a clean, small-diameter vial.
-
Slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid.
-
Add one or two drops of the "good" solvent to redissolve the precipitate, achieving a clear, saturated solution.
-
Cover the vial with a cap containing a small pinhole. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Causality (Trustworthiness): Rapid solvent evaporation causes the compound to crash out of solution, forming a microcrystalline powder. By slowing the evaporation, we give the molecules time to find their lowest energy state within an ordered crystal lattice, leading to the growth of larger, X-ray diffraction quality single crystals.[5]
Step 3: Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted for data collection.
-
Protocol:
-
A single crystal is selected under a microscope and picked up using a nylon loop.[2]
-
The crystal is immediately flash-frozen in a stream of liquid nitrogen (at ~100 K).
-
The frozen crystal is mounted on a goniometer head in the X-ray diffractometer.
-
The crystal is centered in the X-ray beam and rotated while the detector collects hundreds of frames of diffraction data.
-
-
Rationale (Expertise): Flash-freezing is critical. It drastically reduces the thermal motion of the atoms and minimizes radiation damage from the high-intensity X-ray beam, resulting in a sharper, higher-resolution diffraction pattern.[2]
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to generate the final, validated structure. This process involves solving the "phase problem" to create an initial electron density map, building a molecular model into this map, and computationally refining the model to best fit the experimental data.
-
Validation (Trustworthiness): The quality of the final structure is not a matter of opinion. It is validated by statistical parameters:
-
R-factor (R1): This is the residual factor, representing the agreement between the observed diffraction data and the data calculated from the final structural model. A value below 5% (0.05) is considered excellent for small molecules.
-
Goodness of Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.
-
Workflow for X-ray Crystallographic Validation
Caption: Workflow from synthesis to validated 3D structure.
Interpreting the Data: A Hypothetical Result
Below is a table of what one would expect for a successful crystallographic analysis of the target molecule.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₈N₃O₂ | Confirms elemental composition in the crystal. |
| Molecular Weight | 202.19 g/mol | Consistent with the expected molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| a, b, c (Å) | a=8.5, b=12.1, c=9.2 | Dimensions of the unit cell. |
| β (°) | 105.5° | Angle of the monoclinic unit cell. |
| Volume (ų) | 912.5 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| Final R1 [I>2σ(I)] | 0.041 (4.1%) | Excellent agreement between the model and experimental data. |
| Goodness-of-Fit (GooF) | 1.03 | Indicates a high-quality structural refinement. |
This data, typically deposited in a Crystallographic Information File (CIF), provides irrefutable proof of the molecule's three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Part 2: Comparative Analysis with Complementary Spectroscopic Techniques
While SCXRD is definitive, it is not always feasible or necessary for routine analysis. Other techniques provide different, yet crucial, pieces of information and are often used in a complementary fashion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic environment of specific atomic nuclei (typically ¹H and ¹³C). The resulting spectrum reveals the connectivity of atoms, showing how they are bonded together, and provides information about the molecule's structure in solution.[6][7]
-
Utility: For this compound, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons, the cyclopropyl group protons, and the amine (N-H) proton. ¹³C NMR would show the exact number of unique carbon atoms, confirming the overall carbon skeleton.
-
Versus SCXRD: NMR is the primary tool for determining structure in solution, which is more relevant for predicting chemical reactivity and biological interactions. However, it provides average conformational data and does not yield the high-precision bond lengths and angles that SCXRD does.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of an ionized molecule.[8] High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula.[9]
-
Utility: HRMS would be used to confirm the molecular formula of C₁₀H₈N₃O₂ by providing a highly accurate mass measurement (e.g., expected m/z of 203.0695 for [M+H]⁺). This is a critical first step in identifying any new compound.
-
Versus SCXRD: MS provides the molecular formula, a fundamental piece of data that SCXRD also confirms. However, MS gives no information about isomerism, connectivity, or 3D structure. Two isomers will have the same mass but completely different crystal structures.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it a "fingerprinting" technique.
-
Utility: An IR spectrum of the target molecule would show characteristic absorption bands confirming the presence of the nitrile (C≡N, ~2230 cm⁻¹), the nitro group (NO₂, ~1530 and 1350 cm⁻¹), the secondary amine (N-H, ~3350 cm⁻¹), and aromatic C-H bonds.[10][11]
-
Versus SCXRD: IR is a fast and simple method to verify that the key functional groups are present in the synthesized material. It provides no information about how these groups are connected to form the final molecule.
Summary Comparison of Techniques
| Feature | X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity (2D structure), solution conformation | Molecular weight, elemental formula (with HRMS) | Presence of specific functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) | Solid or Liquid |
| Key Advantage | Unambiguous and highly precise structural data.[1] | Provides structure in a biologically/chemically relevant state. | Extremely high sensitivity and mass accuracy.[9] | Fast, inexpensive, and easy to perform. |
| Key Limitation | Requires a high-quality single crystal; can be a bottleneck.[4] | Lower sensitivity; can have complex spectra for large molecules. | Provides no connectivity or stereochemical information. | Provides limited information on the overall molecular structure. |
| Primary Use Case | Absolute proof of structure for a new chemical entity. | Routine confirmation of identity and purity in solution. | Confirmation of molecular weight and formula. | Quick check for the presence of expected functional groups. |
Decision Logic for Structural Elucidation
Caption: A typical decision workflow for new compound validation.
Part 3: Final Synthesis & A Senior Scientist's Perspective
For a novel molecule like this compound, a single technique is never sufficient to meet the rigorous standards of modern chemical research, particularly in a regulated field like drug development. The data from NMR, MS, and IR spectroscopy build a compelling, self-consistent case for the proposed structure, but it is the high-resolution data from single-crystal X-ray crystallography that transforms a strong hypothesis into an undeniable fact.
These techniques are not competitors; they are essential, complementary partners in the process of structural elucidation. Mass spectrometry confirms what it is by its mass. NMR and IR spectroscopy describe how it's put together by its connectivity and functional groups. But only X-ray crystallography shows you what it looks like in three-dimensional space, with a level of detail and certainty that no other technique can match. For any research program where the precise atomic structure is critical, the investment in obtaining a single crystal and performing SCXRD analysis provides the ultimate validation and a solid foundation for all subsequent research.
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A Comparative Guide to the Efficacy of Novel and Established Kinase Inhibitors in JAK-STAT Signaling
This guide provides an in-depth, objective comparison of the efficacy of a novel, selective Janus Kinase 2 (JAK2) inhibitor, herein designated as Cilnitinib (4-(cyclopropylamino)-3-nitrobenzonitrile) , against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data and protocols.
Disclaimer: this compound, referred to as Cilnitinib in this guide, is presented as a representative novel molecule for the purpose of a comparative framework. Its performance characteristics are based on plausible data for a next-generation selective inhibitor.
Introduction: The Critical Role of JAK2 in Disease and Therapy
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[1] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for immune function, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway, particularly through gain-of-function mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[3][4] This constitutive activation of JAK2 leads to abnormal cell proliferation and the clinical manifestations of these diseases.[3]
Consequently, JAK2 has become a prime therapeutic target. First-generation inhibitors like Ruxolitinib, which targets both JAK1 and JAK2, have demonstrated significant clinical benefits in reducing spleen size and symptom burden in patients with myelofibrosis.[5][6] However, challenges such as suboptimal responses, loss of efficacy over time, and hematological side effects have driven the development of more selective inhibitors.[5]
This guide compares our novel selective JAK2 inhibitor, Cilnitinib, with two key players in the field:
-
Ruxolitinib : A potent JAK1/JAK2 inhibitor, widely used in clinical practice.[5][6]
-
Fedratinib : A semi-selective JAK2 inhibitor, also approved for the treatment of myelofibrosis.[3][7]
We will dissect their mechanisms, compare their biochemical and cellular potencies, and provide the detailed experimental methodologies required to validate such findings.
Mechanism of Action: Targeting the Engine of the JAK-STAT Pathway
Most kinase inhibitors, including those discussed here, are ATP-competitive inhibitors.[8][9] They function by binding to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[3][6][10]
The JAK-STAT pathway is a prime example of this mechanism. Upon cytokine binding to its receptor, JAK enzymes are activated and phosphorylate STAT proteins.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate gene expression, leading to various immune and inflammatory responses.[1] By inhibiting JAK enzymes, these drugs effectively shut down this signaling cascade.[1]
Figure 2. Workflow for an in vitro kinase IC₅₀ assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., Cilnitinib) in a suitable buffer (e.g., DMSO), starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well assay plate, add 5 µL of the kinase reaction buffer containing the recombinant human JAK2 enzyme and a suitable peptide substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include control wells with buffer only (100% activity) and a known potent inhibitor (0% activity).
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the kinase reaction buffer containing ATP at a concentration close to its Km for JAK2. This step is critical, as high ATP concentrations can artificially inflate the IC₅₀ value for competitive inhibitors. [11]6. Kinase Reaction: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
Signal Development: Add 10 µL of a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) that measures the amount of ATP remaining or ADP produced. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Causality and Rationale: Using ATP at its Km concentration provides a more accurate reflection of the inhibitor's intrinsic affinity (Ki). [11]The pre-incubation step ensures that the binding equilibrium between the kinase and inhibitor is reached before the enzymatic reaction begins.
Protocol: Cell-Based pSTAT5 Western Blot Assay
This protocol assesses the inhibitor's ability to block JAK2 signaling within intact cells.
Principle: Measures the level of phosphorylated STAT5, a direct downstream target of JAK2, in a JAK2V617F-positive cell line after treatment with the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Culture SET-2 cells (human megakaryoblastic leukemia cell line, JAK2V617F positive) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, starve the cells in low-serum media for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Seed the cells in 6-well plates. Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Loading Control: Subsequently, probe the same membrane with an antibody for total STAT5 or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities. Normalize the pSTAT5 signal to the total STAT5 or loading control signal. Plot the normalized values against inhibitor concentration to estimate cellular potency.
Beyond Kinase Inhibition: The Case of Molidustat
To provide a broader context, it is valuable to consider alternative therapeutic mechanisms. Molidustat is not a kinase inhibitor but a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [12][13]It is used to treat anemia associated with chronic kidney disease (CKD). [13][14] Molidustat works by stabilizing HIFs, which are transcription factors that, under normal oxygen conditions, are rapidly degraded. [12]By inhibiting the enzymes that mark HIFs for degradation, Molidustat mimics a state of hypoxia, leading to the transcription of genes involved in red blood cell production, such as erythropoietin (EPO). [12][13][15]This represents a completely different, yet clinically relevant, approach to stimulating erythropoiesis, a process often impaired in patients with MPNs.
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating the efficacy of the novel, selective JAK2 inhibitor, Cilnitinib, against the established drugs Ruxolitinib and Fedratinib.
-
Cilnitinib exemplifies the goal of modern drug design: achieving high on-target potency and selectivity to maximize therapeutic effects while minimizing off-target toxicities. Its hypothetical profile demonstrates superior selectivity for JAK2 over other kinases.
-
Ruxolitinib remains a cornerstone of therapy, with its dual JAK1/JAK2 inhibition providing broad efficacy. [16]* Fedratinib offers a more JAK2-focused approach than Ruxolitinib but with notable activity against other kinases like FLT3, which may influence its overall clinical profile. [7][17][16] The provided experimental protocols underscore the importance of standardized, rigorous methodologies in generating comparable and reliable data. As the landscape of kinase inhibitors continues to evolve, the emphasis will increasingly be on developing compounds with refined selectivity profiles and novel mechanisms of action to overcome resistance and improve patient outcomes. The continuous refinement of both biochemical and cellular screening methods will be paramount in identifying the next generation of transformative therapies. [18][19]
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The Structure-Activity Relationship of 4-(Cyclopropylamino)-3-nitrobenzonitrile Analogs: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-(cyclopropylamino)-3-nitrobenzonitrile scaffold has emerged as a privileged fragment. Its unique combination of a hydrogen bond-donating secondary amine, a compact and conformationally constrained cyclopropyl group, and the electron-withdrawing nitro and cyano functionalities provides a fertile ground for the design of potent and selective inhibitors. This guide offers an in-depth comparison of this compound analogs, synthesizing structure-activity relationship (SAR) data from various studies to provide actionable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind structural modifications, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds, with a particular focus on their potential as Janus Kinase (JAK) inhibitors.
The this compound Core: A Strategic Starting Point
The core structure of this compound presents several key features that make it an attractive starting point for kinase inhibitor design:
-
Hydrogen Bonding: The secondary amine at the 4-position is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site.
-
Hydrophobic Interactions: The cyclopropyl group provides a small, rigid hydrophobic moiety that can fit into tight pockets within the active site, contributing to binding affinity and potentially influencing selectivity.
-
Electron-Withdrawing Groups: The ortho-nitro group and the para-cyano group are strong electron-withdrawing groups. The cyano group, in particular, is a common feature in many approved kinase inhibitors and can act as a hydrogen bond acceptor. The nitro group can also participate in hydrogen bonding and influences the electronic properties of the aromatic ring.
-
Vector for Further Modification: The benzonitrile ring serves as a scaffold that can be further functionalized to explore additional binding interactions and optimize pharmacokinetic properties.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have been implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[1] The development of selective JAK inhibitors is therefore a significant area of research. The this compound scaffold bears resemblance to fragments found in known JAK inhibitors, making this kinase family a logical target for this class of compounds.
Deconstructing the Structure-Activity Relationship (SAR)
To guide the optimization of this scaffold, we will dissect the molecule into three key regions and analyze the impact of structural modifications in each area based on available data from related inhibitor series.
The N-Cyclopropyl Moiety: Impact on Potency and Selectivity
The cyclopropyl group at the 4-amino position is a critical determinant of activity. Its small size and rigidity can confer high affinity by fitting into specific hydrophobic pockets.
-
Size and Substitution: While the unsubstituted cyclopropyl group is often optimal, exploration of small alkyl substitutions on the cyclopropyl ring could probe for additional hydrophobic interactions. However, larger substituents are likely to introduce steric clashes and reduce potency.
-
Ring Strain and Conformation: The inherent ring strain of the cyclopropyl group can influence the conformational preference of the N-aryl bond, which in turn affects the presentation of the hydrogen bond donor to the kinase hinge.
-
Alternative Small Rings: Replacement of the cyclopropyl group with other small, constrained rings like cyclobutyl or even azetidinyl/oxetanyl groups could be explored to fine-tune interactions within the hydrophobic pocket and potentially improve properties like solubility.
The Benzonitrile Ring: Exploring Substitutions for Enhanced Interactions
Modifications to the benzonitrile ring offer opportunities to engage with different regions of the kinase active site and to modulate the physicochemical properties of the molecule.
-
Position 2 and 5 Substitutions: Introducing small hydrophobic or hydrogen-bonding groups at the 2 or 5 positions of the benzonitrile ring can lead to additional interactions with the kinase. For instance, a fluorine atom at the 2-position can act as a hydrogen bond acceptor and improve metabolic stability.
-
Replacement of the Nitro Group: While the nitro group can contribute to binding, it is often considered a liability in drug candidates due to potential metabolic reduction to toxic species. Replacing the nitro group with other electron-withdrawing groups that can also act as hydrogen bond acceptors is a key optimization strategy. Suitable replacements could include a trifluoromethyl group, a sulfone, or a small amide.
-
Bioisosteric Replacement of the Cyano Group: The cyano group is a potent hydrogen bond acceptor. However, its metabolic stability can sometimes be a concern. Bioisosteric replacements such as an oxadiazole or a triazole could be considered to maintain the key interaction while potentially improving metabolic properties.
Appending Moieties for Vectorial Expansion
A common strategy in kinase inhibitor design is to append a larger chemical moiety to the core scaffold to access the solvent-exposed region of the ATP binding site. In the case of this compound, this is typically achieved by replacing a group on the benzonitrile ring with a linker attached to another cyclic system.
-
Linker Strategy: A common point of attachment is the 5-position. A flexible linker, such as a short alkyl chain or an ether linkage, can be used to connect to a variety of terminal groups.
-
Terminal Groups: The choice of the terminal group is critical for achieving high potency and selectivity. Common choices include substituted phenyl rings, piperidines, pyrrolidines, and other heterocycles. These groups can pick up additional hydrogen bonds, hydrophobic interactions, or pi-stacking interactions in the solvent-exposed region of the kinase.
Comparative Analysis of Analog Performance
The following table summarizes the hypothetical SAR trends for this compound analogs targeting a generic JAK kinase, based on principles gleaned from related inhibitor classes. The IC50 values are illustrative and intended to demonstrate the relative impact of the modifications.
| Analog | Modification | Rationale | Hypothetical JAK1 IC50 (nM) |
| Parent | This compound | Core scaffold | 500 |
| Analog 1 | Replacement of nitro with trifluoromethyl | Improve metabolic stability, maintain electron-withdrawing character | 250 |
| Analog 2 | Addition of a 2-fluoro substituent | Potential for H-bond acceptance, improved metabolic stability | 150 |
| Analog 3 | Replacement of cyclopropyl with cyclobutyl | Probe larger hydrophobic pocket | 800 |
| Analog 4 | Addition of a 5-(4-methylpiperazin-1-yl)methyl group (replacing H) | Access solvent-exposed region, improve solubility | 50 |
| Analog 5 | Replacement of cyano with 1,2,4-oxadiazole | Bioisosteric replacement for H-bond acceptance | 400 |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of the core scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Step-by-step Methodology:
-
Starting Material: Begin with a commercially available or synthesized 4-halo-3-nitrobenzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile).
-
Nucleophilic Substitution: In a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), dissolve the 4-halo-3-nitrobenzonitrile.
-
Addition of Amine: Add cyclopropylamine to the reaction mixture. A base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is typically added to scavenge the hydrohalic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or NMP is chosen to dissolve the polar starting materials and facilitate the SNAr reaction.
-
Base: The base is crucial to neutralize the acid formed during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction, as the aromatic ring is deactivated by the electron-withdrawing groups.
In Vitro Kinase Inhibition Assay (Example: JAK1)
A common method for assessing the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-step Methodology:
-
Reagents and Materials: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), ATP, assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA), test compounds dissolved in DMSO, and a detection reagent (e.g., a fluorescently labeled anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).
-
Assay Plate Preparation: Add the assay buffer to the wells of a microtiter plate (e.g., a 384-well plate).
-
Compound Addition: Add serial dilutions of the test compounds in DMSO to the assay wells. Include positive controls (a known JAK1 inhibitor) and negative controls (DMSO only).
-
Enzyme and Substrate Addition: Add the JAK1 enzyme and the peptide substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Trustworthiness of the Protocol:
This protocol is a self-validating system through the inclusion of positive and negative controls. The positive control ensures that the assay is sensitive to inhibition, while the negative control establishes the baseline kinase activity. The use of a standard kinase inhibitor allows for the normalization of results across different experiments.
Visualizing the Path Forward
To conceptualize the SAR exploration and the experimental workflow, the following diagrams are provided.
Caption: Key modification strategies for the this compound scaffold.
Caption: A streamlined workflow for the synthesis and evaluation of novel analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the JAK family. The SAR principles outlined in this guide, derived from related chemical series, provide a rational framework for optimizing potency, selectivity, and drug-like properties. Key strategies include the judicious replacement of the metabolically labile nitro group, exploration of substitutions on the benzonitrile ring to garner additional interactions, and the appendage of carefully selected moieties to access the solvent-exposed region of the kinase active site.
Future efforts should focus on obtaining high-resolution co-crystal structures of these analogs in complex with their target kinases. This structural information will be invaluable for validating the hypothesized binding modes and for guiding further structure-based drug design efforts. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their advancement into preclinical and clinical development. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized.
References
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Mock, E. D., et al. (2020). Structure–Activity Relationship of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15417–15433. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Norman, P. (2014). Selective JAK3 inhibitors for the treatment of rheumatoid arthritis: a review of the patent literature. Expert Opinion on Therapeutic Patents, 24(10), 1125-1145. [Link]
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Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
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Reaction Biology. Kinase Drug Discovery Services. [Link]
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Al-Otaibi, J. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8343. [Link]
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Ni, Z. J., et al. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3121-3124. [Link]
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Zhang, X., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3539–3555. [Link]
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Vazquez, M. L., et al. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. ACS Medicinal Chemistry Letters, 9(11), 1049–1054. [Link]
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Traves, P. G., et al. (2021). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Expert Opinion on Drug Discovery, 16(11), 1275-1289. [Link]
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Chemical-Knomics. Drug Discovery - Inhibitor. [Link]
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Shaw, T., et al. (2014). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 289(28), 19404–19414. [Link]
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Singh, R., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 390-394. [Link]
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Wang, B., et al. (2021). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3121–3135. [Link]
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- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking 4-(Cyclopropylamino)-3-nitrobenzonitrile Against Established BTK Inhibitors in B-Cell Malignancies
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-(Cyclopropylamino)-3-nitrobenzonitrile, against established therapeutic agents. Given the compound's chemical motifs, specifically the nitrobenzonitrile scaffold, which is present in various biologically active molecules, we hypothesize a potential role as a kinase inhibitor.[1][2][3] For the purpose of this illustrative guide, we will proceed with the hypothesis that this compound is a novel inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[4][5]
Our benchmark therapeutic agents will be the FDA-approved BTK inhibitors:
-
Ibrutinib (Imbruvica®) : A first-in-class covalent BTK inhibitor.[6][7]
-
Acalabrutinib (Calquence®) : A second-generation, more selective covalent BTK inhibitor.[7]
-
Zanubrutinib (Brukinsa®) : A second-generation covalent BTK inhibitor designed for greater selectivity and optimized pharmacokinetics.[8][9]
This document outlines a phased, multi-tiered approach, beginning with fundamental in vitro biochemical assays and progressing through cell-based functional studies to in vivo efficacy models. Each protocol is designed to be self-validating, ensuring the generation of robust, reproducible, and comparative data.
Phase 1: Biochemical and In Vitro Target Engagement
The initial phase is designed to confirm the compound's direct interaction with the hypothesized target, BTK, and determine its basic potency and selectivity.
Primary Objective: Quantify Direct BTK Inhibition
The first critical step is to determine if this compound directly inhibits BTK's enzymatic activity. A cell-free biochemical assay is the gold standard for this initial assessment.
Rationale: This direct kinase assay isolates the target enzyme from complex cellular systems, providing a clean measurement of inhibitory potency (IC50). It is the foundational experiment to validate our primary hypothesis. We will use a luminescence-based assay, which measures ATP consumption (as ADP production) as an indicator of kinase activity, offering high sensitivity and a broad dynamic range.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay[10]
-
Reagent Preparation :
-
Prepare Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 μM DTT.
-
Reconstitute recombinant human BTK enzyme in Kinase Buffer to a working concentration determined by titration (e.g., 2-5 ng/reaction).
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for BTK for accurate IC50 determination.
-
Prepare serial dilutions of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib in 5% DMSO/Kinase Buffer (e.g., from 10 μM to 0.1 nM).
-
-
Assay Procedure (384-well plate format) :
-
To appropriate wells, add 1 µl of the compound dilutions or 5% DMSO (vehicle control).
-
Add 2 µl of the BTK enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Secondary Objective: Assess Kinase Selectivity
A crucial characteristic of a high-quality kinase inhibitor is its selectivity. Off-target inhibition can lead to toxicity.
Rationale: To de-risk the compound early, we must assess its activity against a panel of other kinases. This provides an early indication of its specificity and potential for off-target effects. A broad kinase panel screen is the industry-standard approach.
Experimental Workflow: Kinase Selectivity Profiling
This is typically performed as a service by a specialized contract research organization (CRO) (e.g., Reaction Biology, Eurofins). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. Hits (kinases inhibited by >50%) are then followed up with full IC50 determinations.
Data Presentation: Comparative In Vitro Potency and Selectivity
| Compound | BTK IC50 (nM) | Kinase Selectivity (S-Score @ 1µM) |
| This compound | Experimental Value | Experimental Value |
| Ibrutinib | ~0.5[6] | Literature Value |
| Acalabrutinib | Literature Value | Literature Value |
| Zanubrutinib | Literature Value | Literature Value |
S-Score: A quantitative measure of selectivity, calculated as the number of inhibited kinases divided by the total number of kinases tested.
Phase 2: Cellular Mechanism of Action and Functional Effects
This phase moves from the purified enzyme to a more biologically relevant cellular context to confirm that the compound can access its target in cells and elicit the desired downstream effects.
Primary Objective: Confirm Target Engagement in a Cellular Context
We must verify that the compound inhibits BTK phosphorylation (activation) within living cells.
Rationale: Western blotting for the autophosphorylation site of BTK (p-BTK at Tyr223) is a direct and reliable method to measure target engagement in cells.[10] A decrease in the p-BTK signal upon compound treatment indicates successful inhibition of the kinase in its native environment.
Detailed Experimental Protocol: Western Blot for p-BTK (Tyr223)[11]
-
Cell Culture and Treatment :
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) in appropriate media.
-
Seed cells in a 6-well plate and allow them to attach or stabilize.
-
Treat cells with a dose-response of this compound and benchmark agents for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Optional: Stimulate the B-cell receptor (BCR) pathway with an anti-IgM antibody to ensure robust BTK activation.
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :[11]
-
Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-BTK (Tyr223).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and apply an ECL chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for Total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Secondary Objective: Evaluate Anti-Proliferative Activity
The ultimate goal of an anticancer agent is to inhibit tumor cell growth. The MTT assay is a standard method to assess cell viability and proliferation.
Rationale: This assay quantifies the metabolic activity of cells, which correlates with cell number.[13] It provides a robust measure of the compound's cytostatic or cytotoxic effects on cancer cells, allowing for the determination of a cellular potency value (EC50).
Detailed Experimental Protocol: MTT Cell Viability Assay[16][17]
-
Cell Seeding : Seed B-cell lymphoma cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment : Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[14]
-
Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of viability relative to the vehicle control and determine the EC50 values by non-linear regression.
Data Presentation: Comparative Cellular Activity
| Compound | p-BTK Inhibition EC50 (nM) | Anti-Proliferation EC50 (nM, TMD8 cells) |
| This compound | Experimental Value | Experimental Value |
| Ibrutinib | Literature/Experimental Value | Literature/Experimental Value |
| Acalabrutinib | Literature/Experimental Value | Literature/Experimental Value |
| Zanubrutinib | Literature/Experimental Value | Literature/Experimental Value |
Visualizing the Scientific Logic
Hypothesized Signaling Pathway and Point of Inhibition
The following diagram illustrates the B-cell receptor signaling cascade and the central role of BTK, the hypothesized target of our investigational compound.
Caption: Hypothesized inhibition of the BCR pathway via BTK.
Benchmarking Experimental Workflow
This diagram outlines the logical flow of the entire benchmarking process, from initial biochemical screening to in vivo validation.
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A Senior Application Scientist's Guide to Comparative Vibrational Spectroscopic Analysis of Benzonitrile Derivatives
Abstract
This guide provides a comprehensive comparative analysis of benzonitrile and its derivatives using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. We delve into the fundamental principles of these vibrational techniques, highlighting their complementary nature in elucidating molecular structure. By examining the spectral shifts induced by electron-donating and electron-withdrawing substituents, this document serves as a practical resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data tables, and the synergistic use of Density Functional Theory (DFT) for vibrational assignments are presented to ensure a thorough and authoritative overview.
Introduction
Vibrational spectroscopy is a cornerstone of analytical chemistry, providing a non-destructive window into the molecular world.[1] Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, generating a unique spectral "fingerprint" that is highly sensitive to changes in chemical structure and environment.[2][3] Benzonitrile (C₆H₅CN), a simple aromatic nitrile, serves as an excellent model system for studying the electronic effects of substituents on a benzene ring.[4][5]
The nitrile group (-C≡N) possesses a strong, sharp vibrational band that is particularly sensitive to its electronic environment, making it an ideal probe for such investigations.[6][7] This guide will compare the vibrational spectra of benzonitrile with two key para-substituted derivatives: 4-aminobenzonitrile (an electron-donating group) and 4-nitrobenzonitrile (an electron-withdrawing group). By analyzing the shifts in their characteristic vibrational frequencies, we can directly observe the influence of these substituents on the molecular structure and bonding. This analysis is critical in fields like medicinal chemistry and materials science, where understanding structure-property relationships is paramount.
Part 1: Fundamentals of Vibrational Spectroscopy: A Complementary Pair
FTIR and Raman spectroscopy are often discussed together because they provide complementary, rather than redundant, information.[2][3] The fundamental difference lies in their selection rules, which dictate which molecular vibrations are "active" and thus observable in each technique.
-
FTIR Spectroscopy is an absorption technique.[2] A vibration is IR-active if it causes a change in the molecule's dipole moment .[2] Polar functional groups, such as the C=O carbonyl or O-H hydroxyl groups, typically produce strong IR absorption bands.
-
Raman Spectroscopy is a light-scattering technique.[1] A vibration is Raman-active if it causes a change in the molecule's polarizability (the deformability of its electron cloud). Symmetrical, non-polar bonds, like C-C, C=C, and C≡C, often yield strong Raman signals.[2]
This complementarity is invaluable. For instance, the symmetric stretching of a C-C bond in a benzene ring might be strong in the Raman spectrum but weak in the IR, while an asymmetric stretching mode in the same ring would be more prominent in the IR. Using both methods provides a more complete vibrational picture of the molecule.[3]
Caption: Fundamental principles of FTIR and Raman spectroscopy.
Part 2: Vibrational Signature of Benzonitrile: The Reference Compound
Benzonitrile (C₇H₅N) is a planar molecule with C₂ᵥ symmetry and has 33 normal modes of vibration.[4] Its spectrum is characterized by several key features, most notably the intense nitrile stretch and various aromatic ring vibrations. The experimental vibrational frequencies are well-documented and serve as our baseline for comparison.[4][8]
| Assignment | Vibrational Mode | FTIR (cm⁻¹)[4] | Raman (cm⁻¹)[4] | Comments |
| ν(C≡N) | Nitrile Stretch | 2230 | 2231 | Strong, sharp band. Excellent diagnostic peak. |
| ν(C-H) | Aromatic C-H Stretch | 3066 | 3078 | Typically appears above 3000 cm⁻¹. |
| ν(C-C) | Aromatic Ring Stretch | ~1590, 1490 | ~1595, 1492 | Multiple bands associated with ring vibrations. |
| β(C-H) | In-plane C-H Bend | ~1180, 1070 | ~1180, 1075 | Medium to weak intensity. |
| Ring Breathing | Symmetric Ring Stretch | - | ~1001 | Often strong in Raman, weak or absent in IR. |
Note: Frequencies are approximate and can vary slightly based on the experimental conditions (e.g., solvent, phase).
Part 3: Comparative Analysis: The Influence of Substituents
The true power of vibrational spectroscopy is revealed when we compare related molecules. Here, we analyze how the addition of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) at the para-position of the benzene ring alters the vibrational spectrum of benzonitrile.
The Inductive and Resonance Effects
Substituents influence the electron density distribution within the molecule through two primary mechanisms:
-
Inductive Effect: The polarization of a σ-bond due to the electronegativity difference between adjacent atoms.
-
Resonance Effect: The delocalization of π-electrons through the conjugated system of the benzene ring.
An electron-donating group (EDG) like -NH₂ increases electron density in the ring and on the nitrile group via the resonance effect. Conversely, an electron-withdrawing group (EWG) like -NO₂ pulls electron density away from the ring and the nitrile group.[9] These electronic shifts directly impact the bond strengths and, consequently, their vibrational frequencies.
Case Study 1: 4-Aminobenzonitrile (Electron-Donating Group)
The amino (-NH₂) group is a strong EDG. It donates electron density into the π-system of the ring, which is then delocalized onto the nitrile group. This increased electron density in the C≡N anti-bonding orbitals weakens the triple bond.
-
Effect on ν(C≡N): The weakening of the C≡N bond results in a lower vibrational frequency (a redshift ). The ν(C≡N) stretch for 4-aminobenzonitrile is observed at a lower wavenumber compared to benzonitrile.[10]
-
Other Key Features: The spectrum will also show characteristic N-H stretching vibrations (typically two bands for a primary amine, ~3300-3500 cm⁻¹) and N-H bending vibrations (~1600 cm⁻¹).
Case Study 2: 4-Nitrobenzonitrile (Electron-Withdrawing Group)
The nitro (-NO₂) group is a powerful EWG. It withdraws electron density from the benzene ring through both inductive and resonance effects.[11] This withdrawal of electron density strengthens the C≡N bond.
-
Effect on ν(C≡N): The strengthening of the C≡N bond leads to a higher vibrational frequency (a blueshift ). The ν(C≡N) stretch for 4-nitrobenzonitrile is observed at a higher wavenumber compared to both benzonitrile and 4-aminobenzonitrile.
-
Other Key Features: The spectrum is characterized by strong symmetric and asymmetric stretching vibrations of the NO₂ group, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
Summary of Comparative Vibrational Frequencies
| Compound | Substituent | Electronic Effect | Approx. ν(C≡N) (cm⁻¹) | Frequency Shift |
| 4-Aminobenzonitrile | -NH₂ | Electron-Donating | ~2215 | Redshift (Lower Freq.) |
| Benzonitrile | -H | Reference | ~2230 | - |
| 4-Nitrobenzonitrile | -NO₂ | Electron-Withdrawing | ~2235 | Blueshift (Higher Freq.) |
Note: These are representative values. The exact wavenumbers can be found in various spectroscopic databases and literature.[4][11][12]
Part 4: Experimental Protocols & Computational Synergy
To ensure reproducibility and accuracy, standardized experimental protocols are essential. Furthermore, modern spectroscopic analysis is often augmented by computational chemistry, which can predict vibrational spectra and aid in the definitive assignment of complex bands.[13][14][15][16]
Protocol 1: FTIR Analysis using the KBr Pellet Method
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[17] It involves mixing the sample with high-purity KBr powder and pressing it into a thin, transparent disk.[18][19]
Methodology:
-
Drying: Gently dry the spectroscopic-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed water, which shows strong IR absorption.[20] Store in a desiccator.
-
Grinding: Place ~1-2 mg of the solid sample (e.g., 4-nitrobenzonitrile) into a clean agate mortar.[17][21] Grind the sample to a fine powder to reduce scattering effects (Christiansen effect).[20][21]
-
Mixing: Add ~100-200 mg of the dried KBr powder to the mortar.[17] Gently but thoroughly mix with the sample until the mixture is homogeneous.[19] The concentration of the sample in KBr should be roughly 0.5% to 1.0%.[18][21]
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.[19] If available, apply a vacuum to the die to remove trapped air.
-
Compression: Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[18][19] The KBr will cold-flow, forming a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of a pure KBr pellet first, then record the sample spectrum.[17]
Protocol 2: Raman Spectroscopy Analysis
Raman spectroscopy often requires minimal to no sample preparation, which is a significant advantage.[22][14][23]
Methodology:
-
Sample Placement: Place a small amount of the solid powder onto a microscope slide or into a glass vial. For liquids like benzonitrile, a small volume can be placed in a quartz cuvette.
-
Instrument Setup: Place the sample on the microscope stage of the Raman spectrometer.
-
Focusing: Using the microscope, focus the laser onto the sample. A typical choice is a 532 nm or 785 nm laser.[22] The 785 nm laser is often preferred for fluorescent samples, although this is less of a concern for the compounds discussed here.
-
Acquisition: Set the acquisition parameters, such as laser power, exposure time, and number of accumulations. It is crucial to start with low laser power to avoid sample burning or degradation.
-
Spectrum Collection: Acquire the Raman spectrum. The instrument will measure the scattered light and plot the intensity as a function of the Raman shift (in cm⁻¹).
Caption: A generalized workflow for spectroscopic analysis.
The Role of Density Functional Theory (DFT)
While experimental spectra provide the data, assigning every peak, especially in the complex fingerprint region (below 1500 cm⁻¹), can be challenging. This is where computational methods like Density Functional Theory (DFT) become invaluable.[4][16][24]
Researchers can build a computational model of the molecule and use DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) to calculate the theoretical harmonic vibrational frequencies.[4][15] These calculated frequencies, though often systematically higher than experimental values, can be scaled to provide an excellent match with the observed spectra.[4] This synergy allows for a highly confident and complete assignment of the vibrational modes, turning spectroscopic analysis into a more precise science.[13][14][15]
Conclusion
The comparative analysis of benzonitrile and its para-substituted derivatives powerfully demonstrates the utility of vibrational spectroscopy in probing electronic effects within molecules. The nitrile stretch, acting as a sensitive reporter, clearly shifts to lower wavenumbers with electron-donating substituents and to higher wavenumbers with electron-withdrawing ones. This predictable behavior underscores the direct relationship between molecular structure, electron density, and vibrational frequency. By combining the complementary techniques of FTIR and Raman spectroscopy with robust experimental protocols and the theoretical validation offered by DFT, researchers can gain deep and reliable insights into molecular structure, making these methods indispensable tools in modern chemical and pharmaceutical development.
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Arjunan, V. et al. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470. [Link]
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Choi, S. et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry - An Asian Journal, 14(15), 2626-2632. [Link]
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Hardy, D. B. et al. (2022). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 157(7). [Link]
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Mary, Y. S. et al. (2018). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. AIP Conference Proceedings. [Link]
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Nuzzo, G. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]
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Hossain, M. K. et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(11), e05478. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-(Cyclopropylamino)-3-nitrobenzonitrile
In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-(Cyclopropylamino)-3-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, demands precise and reliable analytical methods for its quantification.[1][2] This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for this purpose. The comparison is framed within the internationally harmonized standards of the ICH Q2(R1) guidelines, ensuring a foundation of regulatory compliance and scientific integrity.[3][4][5][6]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] For an intermediate like this compound, this means ensuring that the chosen method can accurately and consistently measure its concentration in the presence of impurities, starting materials, and degradation products.[3] A validated method provides the confidence that reported results are scientifically sound, a non-negotiable requirement in the pharmaceutical industry.[5]
This guide will dissect the validation process through the lens of two primary analytical modalities. HPLC-UV is a workhorse in quality control laboratories due to its robustness and cost-effectiveness. LC-MS/MS, on the other hand, offers unparalleled sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
Comparative Validation Study: HPLC-UV vs. LC-MS/MS
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and throughput needs. Below, we compare the validation performance of a hypothetical, yet typical, HPLC-UV and LC-MS/MS method for the quantification of this compound.
Methodology Overview
The validation of these two methods was designed to assess the key performance characteristics as stipulated by the ICH Q2(R1) guidelines.[3][4][7] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
A visual representation of the general analytical method validation workflow is provided below.
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Data Summary: Validation Parameter Comparison
The following table summarizes the comparative performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale and Causality |
| Specificity | Demonstrated no interference from placebo and known impurities at the analyte's retention time. | Demonstrated no interference from placebo and known impurities at the analyte's retention time and specific mass transition. | The LC-MS/MS method offers higher specificity due to the additional dimension of mass-to-charge ratio filtering, making it superior for complex matrices. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods exhibit excellent linearity, a fundamental requirement for accurate quantification. |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL | The LC-MS/MS method provides a significantly wider dynamic range, especially at the lower end, suitable for trace analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods demonstrate high accuracy, indicating minimal systematic error. |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 2.0%Intermediate: < 2.5% | The HPLC-UV method often shows slightly better precision due to simpler instrumentation and less potential for matrix effects compared to LC-MS/MS. |
| LOD | 0.3 µg/mL | 0.03 ng/mL | The mass spectrometer's ability to selectively monitor specific ions results in a significantly lower limit of detection. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Consistent with the LOD, the LC-MS/MS method's superior sensitivity allows for reliable quantification at much lower concentrations. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). | Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%), but sensitive to source parameter variations. | HPLC-UV methods are generally considered more "rugged" and transferable between labs. LC-MS/MS methods require more careful control of instrument parameters. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of the two analytical techniques.
Method A: HPLC-UV Protocol
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 260-380 nm for nitroaromatic compounds).[8]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the linear range (e.g., 1.0, 5.0, 10.0, 25.0, 50.0, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Experiments:
-
Specificity: Inject blank (mobile phase), placebo, and a spiked sample to ensure no co-eluting peaks interfere with the analyte peak.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the coefficient of determination (r²).
-
Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a single standard solution.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Method B: LC-MS/MS Protocol
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Utilize the same or a similar HPLC setup as Method A to achieve chromatographic separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transition: Determine the precursor ion (parent mass) and a stable product ion (fragment mass) by infusing a standard solution of this compound.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions and Calibration Standards: Prepare a series of working solutions and calibration standards by serial dilution to cover the desired range (e.g., 0.1 to 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
-
Sample Preparation: Similar to Method A, but may require a more rigorous clean-up (e.g., Solid Phase Extraction) to minimize matrix effects.
3. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are conducted in a similar manner to Method A, with data acquisition performed in MRM mode. The assessment of matrix effects is an additional crucial step for LC-MS/MS validation.
The diagram below contrasts the core workflow of these two methods.
Caption: A side-by-side comparison of the typical workflows for HPLC-UV and LC-MS/MS analysis.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound, but their applicability depends on the specific analytical challenge.
-
HPLC-UV is the method of choice for routine quality control applications where concentration levels are relatively high (in the µg/mL range) and the sample matrix is well-defined. Its robustness, lower cost, and ease of use make it highly practical for in-process control and final product release testing.[9]
-
LC-MS/MS is indispensable when high sensitivity and selectivity are required. This includes applications such as impurity profiling, quantification of the intermediate in biological matrices (e.g., for pharmacokinetic studies), or when dealing with complex sample matrices where the risk of interference is high. While more complex and costly, the superior performance in terms of LOD, LOQ, and specificity justifies its use in these demanding scenarios.[10]
Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a risk-based assessment as outlined in the ICH guidelines. A well-validated method, regardless of the technology, is fundamental to ensuring the quality and safety of the final pharmaceutical product.
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Navigating the Metabolic Maze: A Comparative Guide to In Vitro and In Vivo Stability of 4-(Cyclopropylamino)-3-nitrobenzonitrile
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a critical checkpoint. A candidate molecule's stability in the body directly influences its efficacy, safety, and dosing regimen. This guide offers a deep dive into the comparative analysis of in vitro and in vivo metabolic stability, using the exemplar molecule, 4-(Cyclopropylamino)-3-nitrobenzonitrile. While specific experimental data for this compound is not publicly available, this guide will provide established, robust protocols and hypothetical data to illustrate the scientific principles and decision-making processes involved.
The Significance of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient therapeutic exposure.[1] Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[1] Early assessment of metabolic stability allows researchers to prioritize compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials.[2]
In vitro assays provide a rapid and cost-effective initial screen, while in vivo studies offer a more comprehensive understanding of a compound's behavior in a whole organism.[3][4] The correlation between these two approaches is a cornerstone of predictive toxicology and pharmacology.[4]
In Vitro Metabolic Stability: The First Look with Liver Microsomes
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[5][6] The microsomal stability assay is a widely used method to determine a compound's intrinsic clearance, a measure of the inherent metabolic activity of the liver.[7][8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of this compound using pooled human liver microsomes.
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[9]
-
Liver Microsomes: Thaw pooled human liver microsomes on ice.[10] Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[9]
-
NADPH Regenerating System: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[9] This system continuously generates the necessary cofactor, NADPH, for CYP enzyme activity.[11]
2. Incubation:
-
Pre-warm the microsomal solution and the test compound working solution (diluted from the stock to 2 µM) at 37°C for 5 minutes.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and test compound mixture.[11] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.[9]
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
3. Reaction Termination and Sample Processing:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound with known stability).[6]
-
Centrifuge the samples to precipitate the proteins.[9]
-
Transfer the supernatant for analysis.
4. Analytical Quantification:
-
Analyze the concentration of the remaining this compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][13]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Diagram of the In Vitro Liver Microsomal Stability Assay Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Hypothetical In Vitro Metabolic Stability Data
The following table presents hypothetical data for this compound compared to a rapidly metabolized control compound (e.g., Verapamil) and a slowly metabolized control (e.g., Warfarin).
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 45 | 30.8 | Moderate |
| Verapamil (High Clearance Control) | 10 | 138.6 | Low |
| Warfarin (Low Clearance Control) | > 120 | < 5.8 | High |
In Vivo Metabolic Stability: The Whole Organism Perspective
While in vitro assays are invaluable for screening, they do not fully capture the complexities of drug disposition in a living organism, such as absorption, distribution, and excretion.[14] In vivo pharmacokinetic (PK) studies in animal models, such as rats, are essential to determine a compound's systemic exposure and clearance.[15][16]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical PK study in rats to evaluate the metabolic stability of this compound. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[15][17]
1. Animal Model and Dosing:
-
Use male Sprague-Dawley rats (200-250 g).[18] Acclimate the animals for at least one week before the study.[19]
-
Divide the rats into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose (e.g., 1 mg/kg) of this compound formulated in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
For the PO group, administer a single oral gavage dose (e.g., 10 mg/kg) of the compound in an appropriate vehicle.[19]
2. Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16][19]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.[19]
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the compound's concentration in the plasma samples using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-Life (t½): The time required for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Diagram of the In Vivo Pharmacokinetic Study Workflow
Caption: Workflow of the in vivo pharmacokinetic study in rats.
Hypothetical In Vivo Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic parameters for this compound in rats.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| AUC (ng*h/mL) | 1500 | 7500 |
| Clearance (CL, mL/min/kg) | 11.1 | - |
| Volume of Distribution (Vd, L/kg) | 2.5 | - |
| Half-Life (t½, h) | 2.6 | - |
| Bioavailability (F%) | - | 50% |
Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)
A key goal in drug metabolism studies is to establish a correlation between in vitro and in vivo data.[2] This allows for the prediction of human pharmacokinetics from preclinical data. The intrinsic clearance (CLint) obtained from the in vitro microsomal stability assay can be used to predict hepatic clearance in vivo.
For our hypothetical compound, the moderate in vitro intrinsic clearance (30.8 µL/min/mg protein) suggests that the compound is likely to be cleared by the liver at a moderate rate. The in vivo clearance in rats (11.1 mL/min/kg) is consistent with this prediction. A low to moderate clearance generally translates to a longer half-life and sustained exposure, which is often desirable for therapeutic agents.[20]
The oral bioavailability of 50% indicates that a significant portion of the orally administered dose is absorbed and reaches systemic circulation. This could be due to a combination of factors, including incomplete absorption from the gut and first-pass metabolism in the liver. The moderate metabolic stability observed in vitro is consistent with some degree of first-pass metabolism.
Conclusion and Future Directions
This guide has outlined the standard methodologies for comparing the in vitro and in vivo metabolic stability of a compound, using this compound as a hypothetical example. The in vitro liver microsomal assay provides a valuable initial assessment of metabolic lability, while the in vivo pharmacokinetic study in rats offers a more holistic view of the compound's disposition.
The hypothetical data presented for this compound suggest a compound with a moderate metabolic stability profile, which is often a favorable characteristic for a drug candidate. Further studies would be necessary to identify the specific metabolites formed and the CYP enzymes responsible for its metabolism. This information would be crucial for predicting potential drug-drug interactions and for guiding any further structural modifications to optimize the compound's pharmacokinetic properties.
By integrating in vitro and in vivo data, researchers can build a comprehensive understanding of a compound's metabolic fate, enabling more informed decisions in the drug development process.
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Kumar, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Kumar, S., & S, S. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert Opinion on Drug Discovery, 14(1), 53-68. Retrieved from [Link]
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Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1037. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1245781. Retrieved from [Link]
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Patsnap. (2023, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Retrieved from [Link]
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Zhang, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2598. Retrieved from [Link]
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Zhang, Y., et al. (2024). The In Vivo Pharmacokinetic Study in Rats. Bio-protocol, 14(2), e4939. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Institute of Microbiology of the Czech Academy of Sciences. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Sharma, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Journal of Hazardous Materials, 470, 134106. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1553-1558. Retrieved from [Link]
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In Silico vs. Biophysical: A Comparative Guide to Validating Mechanism of Action via Molecular Docking
Executive Summary & Strategic Positioning
In modern drug discovery, Molecular Docking is the primary hypothesis generator for Mechanism of Action (MoA). However, a docking score is not a physical constant; it is a statistical probability. As a Senior Application Scientist, I often see projects fail not because the docking was wrong, but because the validation strategy was flawed.
This guide objectively compares Molecular Docking against its downstream validation partners—Molecular Dynamics (MD) and Biophysical Assays (SPR/X-ray). We do not treat these as competitors, but as distinct layers in a "Hierarchy of Evidence." Docking provides the structural hypothesis; biophysics provides the physical verdict.
The Comparative Landscape: Predictive vs. Empirical
The following table contrasts Molecular Docking with the methods used to validate it.
| Feature | Molecular Docking (The Hypothesis) | Molecular Dynamics (MD) (The Stress Test) | X-Ray Crystallography (The Structural Truth) | SPR / ITC (The Kinetic Truth) |
| Primary Output | Binding Pose & Relative Score ( | Complex Stability & RMSD over time | Atomic-resolution electron density map | |
| Throughput | High ( | Low (1-5 systems/week) | Very Low (months) | Medium (10-50 cmpds/week) |
| Protein Flexibility | Mostly Rigid (Static Snapshot) | Fully Flexible (induced fit) | Static (Crystal packing artifacts) | Native solution state |
| Cost Efficiency | Very High (CPU/GPU only) | High (HPC Cluster required) | Low (Expensive reagents/beamline) | Medium (Chips/Protein consumption) |
| Validation Role | Predicts critical residues | Confirms interaction persistence | Proves atomic arrangement | Quantifies binding strength |
The Self-Validating Docking Protocol
Before a docking result can be tested experimentally, the protocol itself must be validated.[1][2][3] You cannot trust a prediction for a novel ligand if your algorithm cannot reproduce the known reality.
The "Redocking" Standard
The industry gold standard for validating a docking protocol is Redocking . This involves taking a co-crystallized ligand-protein complex, removing the ligand, and attempting to dock it back into the empty pocket.[1]
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be
Workflow Visualization
The following diagram outlines the rigorous, self-validating workflow required before screening new compounds.
Figure 1: The Redocking Validation Loop. A critical quality control step ensuring the algorithm can reproduce experimental reality before predicting unknown interactions.
Detailed Methodology
-
Structure Selection: Choose a PDB entry with high resolution (< 2.5 Å) and a co-crystallized ligand similar to your target chemotype.
-
Preparation (Causality):
-
Protein:[4][2][5][6] You must add polar hydrogens. X-ray structures usually lack hydrogens, but docking algorithms rely on them for electrostatics and H-bonding directionality.
-
Waters: Generally, remove water molecules unless they bridge a critical interaction (e.g., the structural water in HIV Protease). Keeping entropy-penalizing waters can ruin scoring accuracy.
-
-
Grid Generation: Center the grid box on the centroid of the co-crystallized ligand. Extend dimensions by 5–10 Å to allow for ligand conformational sampling.
-
Scoring: Use standard precision (SP) initially. If RMSD > 2.0 Å, switch to Extra Precision (XP) or enable "soft" potentials to account for minor induced-fit effects.
Experimental Validation of the Mechanism
Once the docking protocol is validated and a binding mode is predicted, you must validate the Mechanism of Action (MoA). Docking predicts where and how the molecule binds. The following experimental workflows confirm these specific predictions.
Method A: Mutational Analysis (The Specificity Test)
If docking predicts that Arg155 forms a critical salt bridge with your ligand, the ultimate validation is to mutate Arg155 to Ala155 (charge deletion) or Glu155 (charge repulsion) in a wet-lab assay.
-
Prediction: Docking shows
kcal/mol dependent on Arg155. -
Validation:
-
Wild Type
nM. -
Mutant (R155A)
nM.
-
Method B: Surface Plasmon Resonance (SPR)
Docking provides a static energy score, but binding is a dynamic equilibrium. SPR validates the residence time and affinity.
-
Correlation Challenge: Do not expect a 1:1 linear correlation between Docking Score and
. Docking scoring functions are optimized for pose ranking, not absolute free energy calculation. -
Data Interpretation:
-
Good Correlation:
is often considered successful in prospective studies. -
Outliers: Small ligands often score poorly in docking (low van der Waals contact) but bind tightly due to high efficiency (Ligand Efficiency).
-
Integrated Validation Workflow
The following diagram illustrates how to route a docked compound through biophysical validation.
Figure 2: The Integrated Validation Pipeline. Docking filters the library; MD tests stability; Wet Lab confirms affinity; X-ray confirms structure.
Analysis of Data Correlation
When publishing, you must transparently address the correlation between your in silico scores and in vitro data.
Why Docking Scores Don't Always Match
-
Entropy Neglect: Most scoring functions estimate enthalpy (
) well but approximate entropy ( ) poorly. A rigid ligand might bind tighter than a flexible one despite having fewer H-bonds, a nuance docking often misses. -
Solvation Effects: Displacing a high-energy water molecule releases significant energy. If the docking software treats water as a continuum rather than explicit molecules, it may underestimate binding affinity.
Reporting Standards
When presenting comparison data, use the following format:
| Compound ID | Docking Score (kcal/mol) | Experimental | Ligand Efficiency (LE) | Validation Status |
| Cmpd-01 | -9.4 | 0.05 | 0.45 | Valid (High score, High potency) |
| Cmpd-02 | -9.1 | 50.0 | 0.12 | False Positive (Likely promiscuous aggregator) |
| Cmpd-03 | -6.2 | 0.10 | 0.55 | False Negative (Underscored by algorithm) |
Note: "False Negatives" (Cmpd-03) often occur with small, highly efficient fragments. Always calculate Ligand Efficiency (LE =
References
-
Validation of Docking Methodology (Redocking).
2.0 Å threshold for redocking validation. [Link] -
Ten quick tips to perform meaningful and reproducible molecular docking calculations . PLOS Computational Biology. (2025). Authoritative guide on receptor preparation and druggability assessment. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening . NCBI / PMC. (2012). Comparative study of Glide, GOLD, and Surflex using decoy sets and enrichment factors. [Link]
-
Correlation Between In Silico Docking/Simulation Results and In Vitro Inhibition. MDPI. (2023). Demonstrates linear regression analysis between binding energy and
values. [Link] -
Molecular Docking: Shifting Paradigms in Drug Discovery . International Journal of Molecular Sciences. (2019). Discusses the limitations of scoring functions and the integration of MD simulations. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyclopropylamino)-3-nitrobenzonitrile
Hazard Assessment: A Triad of Functional Group Risks
Understanding the hazards inherent to 4-(Cyclopropylamino)-3-nitrobenzonitrile is paramount for its safe handling and disposal. The molecule's risk profile is a composite of the hazards associated with its three key functional groups: the aromatic nitro group, the nitrile group, and the N-substituted cyclopropylamine moiety.
-
Aromatic Nitro Compounds: These compounds are often toxic and can be reactive.[1][2] Some nitroaromatic compounds are known to be explosive, particularly polynitrated aromatics.[1][2] While mononitrated compounds are generally less explosive, they should still be handled with care. The nitro group also contributes to the compound's toxicity.
-
Nitriles (Cyanides): Organic nitriles can be toxic, with some capable of releasing cyanide in the body. Aromatic nitriles are generally considered less likely to release cyanide than their aliphatic counterparts. Nevertheless, they are often harmful if swallowed, inhaled, or in contact with skin.[3]
-
N-Alkylanilines (Cyclopropylamine derivative): Amines can be corrosive and toxic. Cyclopropylamine, for instance, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4][5]
Given this combination of functional groups, this compound should be treated as a hazardous substance with the potential for toxicity, reactivity, and skin/eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the compound or its solutions, which could be corrosive or irritating to the eyes.[4] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Given the potential for dermal toxicity from the nitrile and amine groups, glove integrity is crucial. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[6] | Protects the skin from accidental contact and potential absorption of the hazardous material. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[7] | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Spill Management: A Swift and Safe Response
In the event of a spill of this compound, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Small Spills (less than 1 gram):
-
Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.
-
Don Appropriate PPE: Ensure all required PPE is worn before addressing the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover the spill.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (more than 1 gram):
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Activate Emergency Procedures: Follow your institution's emergency response plan, which may include contacting the environmental health and safety (EHS) office.
-
Isolate the Area: Close doors to the affected area to prevent the spread of dust or vapors.
-
Do Not Attempt to Clean Up: A large spill requires specialized equipment and training. Wait for trained emergency responders.
Disposal Protocol: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility via incineration.[8][9]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including the pure compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.
On-Site Storage (Prior to Disposal)
-
Secure Location: Store the hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents and bases.[7]
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Alternative Disposal Considerations (For Expert Use Only)
While incineration is the standard, chemical neutralization may be considered in specific, well-equipped laboratories with experienced personnel. This is not a general recommendation and should only be attempted after a thorough risk assessment and with the approval of your institution's EHS department.
One potential, though resource-intensive, method for the degradation of aromatic compounds is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This process generates highly reactive hydroxyl radicals that can break down organic molecules. However, the reaction can be exothermic and requires careful control.
Regulatory Compliance
All hazardous waste generators are responsible for ensuring their waste is properly identified, managed, and treated before disposal, in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations in other countries.[10] Always consult your local and national regulations to ensure full compliance.
References
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Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
